Product packaging for 2-Hexanoylthiophene(Cat. No.:CAS No. 26447-67-6)

2-Hexanoylthiophene

Cat. No.: B1595107
CAS No.: 26447-67-6
M. Wt: 182.28 g/mol
InChI Key: CVDZQNUYYOLFOO-UHFFFAOYSA-N
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Description

2-Hexanoylthiophene is a chemical compound with the CAS Registry Number 26447-67-6. It belongs to the class of thiophene derivatives, a five-membered aromatic heterocycle containing a sulfur atom . Thiophene is a privileged scaffold in medicinal chemistry, ranked 4th among US FDA-approved sulfur-containing small drug molecules over the last decade . The thiophene nucleus is a versatile building block for developing novel therapeutic agents and is found in numerous pharmaceuticals, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant drugs . Researchers value thiophene-based compounds like this compound for their versatile applications. In drug discovery, they serve as critical pharmacophores and core structures for designing molecules with diverse biological activities . Beyond medicinal chemistry, thiophene derivatives are widely used in material science, finding applications in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The molecular formula for this compound is C 10 H 14 OS, and its molecular weight is 182.28 g/mol . This product is intended for research purposes as a chemical intermediate or building block in organic synthesis and investigation. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14OS B1595107 2-Hexanoylthiophene CAS No. 26447-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDZQNUYYOLFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334297
Record name 2-Hexanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26447-67-6
Record name 2-Hexanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene, a derivative of the heterocyclic compound thiophene, is a molecule of interest in organic synthesis and medicinal chemistry. Its unique structural features, combining an aromatic thiophene ring with a six-carbon acyl chain, impart a range of chemical properties that make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, chemical reactivity, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 26447-67-6[1]
Molecular Formula C₁₀H₁₄OS[1]
Molecular Weight 182.28 g/mol [1]
Boiling Point 117-119 °C at 1 Torr
Density 1.065 g/cm³
Appearance Liquid[1]
Refractive Index Data not available
Melting Point Data not available
Solubility Data not available

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
Data not available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data not available

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay between the electron-rich thiophene ring and the electrophilic carbonyl group of the hexanoyl chain.

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic aromatic substitution. The acyl group is a deactivating group and a meta-director. However, the strong activating effect of the sulfur atom in the thiophene ring still allows for further substitution reactions.

Reactions at the Carbonyl Group

The ketone functional group in this compound undergoes a variety of reactions typical of carbonyl compounds. These include reduction to an alcohol or a methylene group, and nucleophilic addition reactions.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and potential transformations of this compound are provided below.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from thiophene and hexanoyl chloride.

Diagram of the Synthesis Workflow:

G Thiophene Thiophene ReactionMixture Reaction Mixture (Benzene, SnCl₄, <0 °C) Thiophene->ReactionMixture HexanoylChloride Hexanoyl Chloride HexanoylChloride->ReactionMixture CrudeProduct Crude Product ReactionMixture->CrudeProduct Workup (HCl, H₂O, Na₂CO₃) PurifiedProduct This compound CrudeProduct->PurifiedProduct Reduced-pressure distillation

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a 5-liter five-necked flask, combine 187.3 g (2.23 mol) of thiophene, 300 g (2.23 mol) of n-hexanoyl chloride, and 2.7 liters of dry benzene.

  • Cool the mixture to below 0 °C.

  • While stirring, add 237.9 g (0.913 mol) of SnCl₄ dropwise over 1 hour, maintaining the temperature below 0 °C.

  • Stir the mixture for 30 minutes below 0 °C, then allow it to gradually warm to room temperature while stirring for an additional 3.5 hours.

  • After the reaction is complete, add 2 liters of 10% HCl to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer and wash it successively with three 500 ml portions each of 10% HCl, water, 5% Na₂CO₃, and water.

  • Dry the organic layer with CaCl₂ and remove the solvent by distillation to obtain the crude product.

  • Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to yield pure this compound.

Reduction of the Carbonyl Group (Wolff-Kishner Reduction)

This protocol describes a general procedure for the reduction of a thienyl ketone to the corresponding alkylthiophene.

Diagram of the Reduction Workflow:

G Ketone This compound HydrazoneFormation Hydrazone Formation (Hydrazine Hydrate, Ethylene Glycol) Ketone->HydrazoneFormation Decomposition Decomposition (KOH, Heat) HydrazoneFormation->Decomposition Product 2-Hexylthiophene Decomposition->Product

Caption: Workflow for the Wolff-Kishner reduction.

Procedure:

  • Combine the thienyl ketone (e.g., this compound), an excess of 85% hydrazine hydrate, and ethylene glycol as a solvent in a reaction flask.

  • Heat the solution to distill off water and excess hydrazine hydrate.

  • After cooling, add potassium hydroxide pellets.

  • Heat the mixture to induce a vigorous reaction with the evolution of nitrogen gas.

  • Continue heating until the reaction subsides.

  • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic extract, dry it over a drying agent, and purify the product by distillation.[2]

Other Potential Transformations

The carbonyl group of this compound can also be a site for other important organic reactions:

  • Clemmensen Reduction: An alternative to the Wolff-Kishner reduction for converting the ketone to an alkane, using zinc amalgam and hydrochloric acid. This method is suitable for substrates that are stable in acidic conditions.[3][4][5][6][7]

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene, allowing for carbon chain extension and functionalization.[8][9][10]

  • Grignard Reaction: Addition of a Grignard reagent to the carbonyl group will produce a tertiary alcohol, providing a route to more complex branched structures.[11][12][13][14]

Logical Relationship of Reactivity:

G Hexanoylthiophene This compound ThiopheneRing Thiophene Ring Hexanoylthiophene->ThiopheneRing CarbonylGroup Carbonyl Group Hexanoylthiophene->CarbonylGroup ElectrophilicSubst Electrophilic Aromatic Substitution ThiopheneRing->ElectrophilicSubst Reduction Reduction CarbonylGroup->Reduction NucleophilicAdd Nucleophilic Addition CarbonylGroup->NucleophilicAdd Alkane 2-Hexylthiophene Reduction->Alkane Wolff-Kishner or Clemmensen Alkene Wittig Product NucleophilicAdd->Alkene Wittig Reaction Alcohol Tertiary Alcohol NucleophilicAdd->Alcohol Grignard Reaction

Caption: Reactivity map of this compound.

Conclusion

This compound is a valuable intermediate with a rich and versatile chemistry. Its physical and spectral properties are well-defined, and its reactivity at both the thiophene ring and the carbonyl group allows for a wide range of chemical transformations. The experimental protocols provided herein offer a practical guide for the synthesis and further functionalization of this compound, making it a useful tool for researchers in organic synthesis and drug development. Further investigation into its biological activities could reveal its potential as a lead compound in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2-Hexanoylthiophene, a key intermediate in various chemical research and development applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a summary of key quantitative data. The primary focus is on the most prevalent and efficient synthetic method: the Friedel-Crafts acylation of thiophene.

Introduction

This compound, also known as 1-(thiophen-2-yl)hexan-1-one, is a heterocyclic ketone. Its structure, featuring a thiophene ring acylated with a hexanoyl group, makes it a valuable building block in organic synthesis. The synthesis of such acylthiophenes is a fundamental transformation in heterocyclic chemistry, often serving as a precursor for more complex molecules. The most common and direct method for its preparation is the electrophilic substitution of thiophene via a Friedel-Crafts acylation reaction.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the synthesis of monoacylated products from arenes and acyl chlorides or anhydrides[1]. In the case of this compound synthesis, thiophene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst.

General Reaction Scheme

The overall reaction involves the acylation of the thiophene ring at the C2 position.

G cluster_products Product Thiophene Thiophene Plus1 + HexanoylChloride Hexanoyl Chloride Catalyst Lewis Acid (e.g., SnCl₄, AlCl₃) Product This compound Catalyst->Product

Caption: General reaction for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., SnCl₄) activates the hexanoyl chloride, leading to the formation of a highly electrophilic acylium ion.

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the acylium ion. This attack preferentially occurs at the C2 position due to the superior resonance stabilization of the resulting intermediate cation (a sigma complex or arenium ion)[2][3].

  • Deprotonation/Aromatization: A weak base removes a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.

G start Hexanoyl Chloride + Lewis Acid (SnCl₄) step1 Formation of Electrophilic Acylium Ion Intermediate start->step1 step2 Electrophilic Attack by Thiophene on Acylium Ion step1->step2 step3 Formation of Sigma Complex (Arenium Ion) step2->step3 step4 Deprotonation to Restore Aromaticity step3->step4 end_node This compound Product step4->end_node

Caption: Mechanism of Friedel-Crafts acylation for this compound.

Regioselectivity

The acylation of thiophene occurs with high regioselectivity at the 2-position (alpha-position) rather than the 3-position (beta-position). This preference is explained by the stability of the cationic intermediate formed during the electrophilic attack. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance structures[2][3]. The greater number of resonance forms for the C2-attack intermediate indicates it is more stable and thus formed more readily.

G cluster_c2 Attack at C2 Position cluster_c3 Attack at C3 Position Thiophene Thiophene Ring C2_Attack Electrophilic Attack Thiophene->C2_Attack Favored Path C3_Attack Electrophilic Attack Thiophene->C3_Attack Disfavored Path C2_Intermediate Cationic Intermediate (Sigma Complex) C2_Attack->C2_Intermediate C2_Resonance 3 Resonance Structures (More Stable) C2_Intermediate->C2_Resonance C2_Product 2-Acylthiophene (Major Product) C2_Resonance->C2_Product C3_Intermediate Cationic Intermediate (Sigma Complex) C3_Attack->C3_Intermediate C3_Resonance 2 Resonance Structures (Less Stable) C3_Intermediate->C3_Resonance C3_Product 3-Acylthiophene (Minor Product) C3_Resonance->C3_Product

Caption: Regioselectivity in the acylation of thiophene.

Experimental Protocols & Data

The following sections provide a detailed experimental protocol derived from established literature and summarize key quantitative data for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a documented synthesis of this compound using stannic chloride (SnCl₄) as the Lewis acid catalyst[4].

Materials:

  • Thiophene (187.3 g, 2.23 mol)

  • n-Hexanoyl chloride (300 g, 2.23 mol)

  • Stannic chloride (SnCl₄) (237.9 g, 0.913 mol)

  • Dry Benzene (2.7 L)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • Reaction Setup: In a 5-liter, five-necked flask equipped with a stirrer, dropping funnel, and thermometer, place thiophene (187.3 g), n-hexanoyl chloride (300 g), and dry benzene (2.7 L).

  • Cooling: Cool the mixture to below 0°C using an appropriate cooling bath.

  • Catalyst Addition: While stirring, add SnCl₄ (237.9 g) dropwise over 1 hour, ensuring the temperature is maintained below 0°C.

  • Reaction: Stir the mixture for an additional 30 minutes below 0°C. Subsequently, allow the reaction to gradually warm to room temperature while stirring for another 3.5 hours.

  • Quenching: After the reaction is complete, add 2 L of 10% HCl to the reaction mixture and stir for 10 minutes to decompose the catalyst complex.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer successively with 500 mL portions of 10% HCl (three times), water, 5% Na₂CO₃ solution, and finally water again.

  • Drying and Concentration: Dry the organic layer over anhydrous CaCl₂. Remove the solvent by distillation to obtain the crude product.

  • Purification: Purify the crude product by reduced-pressure distillation in a nitrogen atmosphere to yield pure this compound.

G A 1. Combine Thiophene, Hexanoyl Chloride & Benzene B 2. Cool Mixture to < 0°C A->B C 3. Add SnCl₄ Catalyst Dropwise at < 0°C B->C D 4. Stir and Warm to Room Temperature C->D E 5. Quench with 10% HCl D->E F 6. Separate Organic Layer E->F G 7. Wash with Acid, Base, and Water F->G H 8. Dry and Concentrate G->H I 9. Purify by Vacuum Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the physicochemical properties, reaction parameters, and typical spectroscopic data for this compound.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₁₀H₁₄OS [5]
Molecular Weight 182.28 g/mol [5]
Appearance Liquid
Boiling Point 108-110 °C / 2 mmHg

| CAS Number | 26447-67-6 |[5] |

Table 2: Reaction Parameters and Yield

Parameter Value Reference
Reactant 1 Thiophene (2.23 mol) [4]
Reactant 2 n-Hexanoyl chloride (2.23 mol) [4]
Catalyst Stannic chloride (SnCl₄) (0.913 mol) [4]
Solvent Dry Benzene [4]
Reaction Temperature 0°C to Room Temperature [4]
Reaction Time 4 hours [4]

| Yield | 77.2% |[4] |

Table 3: Spectroscopic Characterization Data

Technique Characteristic Signals
¹H NMR (CDCl₃) δ (ppm): ~7.6 (dd, 1H, thiophene H5), ~7.5 (dd, 1H, thiophene H3), ~7.1 (dd, 1H, thiophene H4), ~2.9 (t, 2H, -CO-CH₂-), ~1.7 (quint, 2H, -CO-CH₂-CH₂-), ~1.3 (m, 4H, -(CH₂)₂-CH₃), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~193 (C=O), ~144 (thiophene C2), ~133 (thiophene C5), ~132 (thiophene C3), ~128 (thiophene C4), ~39 (-CO-CH₂-), ~31, ~24, ~22 (-CH₂- chain), ~14 (-CH₃)

| IR Spectroscopy | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1665 (C=O stretch, aryl ketone)[6][7][8], ~1520, ~1410 (C=C stretch, thiophene ring) |

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other methods for forming the key carbon-carbon bond could theoretically be employed, though they are less common for this specific target.

  • Grignard Reagent-based Synthesis: This could involve the reaction of a thiophene Grignard reagent (e.g., 2-thienylmagnesium bromide) with hexanoyl chloride or a related hexanoic acid derivative[9][10]. This approach is often used for synthesizing ketones but may present challenges with side reactions.

  • Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling could potentially be used[11][12][13]. This would typically involve coupling a thiophene-boronic acid (or stannane) with hexanoyl chloride in the presence of a palladium catalyst. These methods are powerful for C-C bond formation but add complexity and cost compared to the Friedel-Crafts route.

Conclusion

The synthesis of this compound is most efficiently and commonly achieved through the Friedel-Crafts acylation of thiophene with hexanoyl chloride. The reaction proceeds with high regioselectivity for the 2-position, driven by the superior electronic stabilization of the reaction intermediate. The protocol detailed in this guide, utilizing stannic chloride as a catalyst, provides a reliable method for obtaining the product in high yield (77.2%)[4]. The provided data offers a benchmark for reaction optimization and product characterization, making this guide a valuable resource for synthetic chemists.

References

physical properties of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 2-Hexanoylthiophene

Introduction

This technical guide provides a comprehensive overview of the known . The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical characteristics of this compound. The guide includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for their analysis.

Core Physical Properties

The are crucial for its handling, formulation, and application in various research and development settings. A summary of the available data is presented below.

Data Presentation
PropertyValueSource
Molecular Formula C₁₀H₁₄OS[1]
Molecular Weight 182.281 g/mol [1]
Boiling Point 117-119 °C at 1 Torr[2]
Density 1.065 g/cm³[2]
Melting Point Data not available
Solubility Data not available

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

Methodology: Capillary Method (Thiele Tube or Aluminium Block)

  • Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[4][5]

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath, such as a Thiele tube filled with oil or an aluminium block.[4][5]

  • Heating: The apparatus is heated slowly and uniformly.[4] As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[4] The heating is then stopped.

  • Measurement: The liquid will begin to enter the capillary tube once the vapor pressure of the liquid drops below the atmospheric pressure. The temperature at which the liquid just starts to enter the capillary tube is recorded as the boiling point.[6]

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline organic compounds, this usually occurs over a narrow range.[7][8]

Methodology: Capillary Method (Melting Point Apparatus)

  • Sample Preparation: A small amount of the finely powdered solid organic compound is packed into a capillary tube, which is sealed at one end.[8][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath. The capillary is positioned next to a thermometer.[7]

  • Heating: The sample is heated slowly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[8]

  • Observation and Measurement: The temperature at which the substance first begins to melt and the temperature at which the last crystal disappears are recorded. This range is the melting point of the compound.[7][10]

Determination of Density

Density is the mass of a substance per unit volume.[11]

Methodology: Direct Measurement

  • Mass Measurement: A clean, dry beaker or graduated cylinder is placed on an electronic balance, and the balance is tared (zeroed).[11][12]

  • Volume Measurement: A known volume of the liquid is carefully added to the beaker or graduated cylinder. The volume is read from the markings on the glassware, observing the bottom of the meniscus for an accurate reading.[13]

  • Mass of Liquid: The mass of the liquid is then measured using the electronic balance.[13]

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[11] This procedure can be repeated at different temperatures to observe the effect of temperature on density.[11]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Tests

  • Initial Test in Water: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[14] A small volume of water (e.g., 0.75 mL) is added in portions, and the tube is shaken vigorously after each addition.[14] The substance is classified as soluble or insoluble.

  • pH of Aqueous Solution: If the compound is water-soluble, the pH of the solution is tested with litmus paper to determine if it is acidic, basic, or neutral.[15]

  • Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[14][15] Solubility in these solutions can indicate the presence of acidic or basic functional groups.[14]

  • Test in Organic Solvents: The solubility of the compound in various organic solvents (e.g., diethyl ether, hexane) can also be determined using a similar procedure to understand its polarity.[14]

Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an organic compound like this compound.

G Workflow for Physical Property Determination of an Organic Compound cluster_0 Initial Assessment cluster_1 Liquid Phase Analysis cluster_2 Solid Phase Analysis cluster_3 Data Compilation start Obtain Pure Sample of this compound state Determine Physical State (Solid/Liquid) at STP start->state boiling_point Determine Boiling Point state->boiling_point If Liquid density Determine Density state->density If Liquid solubility_liquid Determine Solubility state->solubility_liquid If Liquid melting_point Determine Melting Point state->melting_point If Solid solubility_solid Determine Solubility state->solubility_solid If Solid compile_data Compile Data in Technical Report boiling_point->compile_data density->compile_data solubility_liquid->compile_data melting_point->compile_data solubility_solid->compile_data report_table Create Property Table compile_data->report_table report_protocols Document Experimental Protocols compile_data->report_protocols

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene, also known as 1-(2-thienyl)-1-hexanone, is a chemical compound belonging to the thiophene family. Thiophenes are a class of heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This class of compounds has garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, providing a quick reference for its fundamental chemical properties.

PropertyValueReference
Molecular Weight 182.28 g/mol [1]
Molecular Formula C10H14OS[1]
CAS Number 26447-67-6
Boiling Point 117-119 °C (at 1 Torr)
Synonyms 1-(2-Thienyl)-1-hexanone, Pentyl 2-thienyl ketone[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on a Friedel-Crafts acylation reaction.

Experimental Protocol

Materials:

  • Thiophene (2.23 mol)

  • n-Hexanoyl chloride (2.23 mol)

  • Dry benzene (2.7 L)

  • Tin(IV) chloride (SnCl4) (0.913 mol)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na2CO3)

  • Calcium chloride (CaCl2)

  • Water

Procedure:

  • Combine thiophene, n-hexanoyl chloride, and dry benzene in a 5-liter, five-necked flask.

  • Cool the mixture to below 0°C.

  • While stirring, add SnCl4 dropwise over a period of 1 hour, maintaining the temperature below 0°C.

  • Continue stirring the mixture for 30 minutes at a temperature below 0°C.

  • Allow the mixture to gradually warm to room temperature while stirring for an additional 3.5 hours.

  • After the reaction is complete, add 2 liters of 10% HCl to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer and wash it successively with 500 ml of 10% HCl (three times), water, 5% Na2CO3, and finally water again.

  • Dry the organic layer with CaCl2.

  • Remove the solvent by distillation to obtain the crude product.

  • Purify the crude product by reduced-pressure distillation in a nitrogen atmosphere to yield pure this compound.[1]

Synthesis Workflow

G A Reactants: Thiophene n-Hexanoyl chloride Dry Benzene B Cooling (below 0°C) A->B 1 C Catalyst Addition: SnCl4 (dropwise) B->C 2 D Reaction (Stirring) C->D 3 E Quenching: 10% HCl D->E 4 F Workup: Separation & Washing E->F 5 G Drying: CaCl2 F->G 6 H Purification: Reduced-pressure distillation G->H 7 I Final Product: This compound H->I 8

A flowchart illustrating the key stages in the synthesis of this compound.

Biological and Pharmacological Context

While specific studies on the biological activity of this compound are limited, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological effects. Thiophene-containing compounds have been investigated for their potential as:

  • Antimicrobial agents

  • Antiviral agents

  • Anti-inflammatory agents

  • Cytotoxic agents

  • Nematicidal and insecticidal agents

Furthermore, certain 2-aminothiophene derivatives have been identified as allosteric modulators of the A1 adenosine receptor, suggesting a potential role in neuromodulation and as targets for novel therapeutics. The diverse biological activities of thiophenes highlight the potential of this compound as a scaffold or intermediate in the development of new therapeutic agents. Further research is warranted to specifically evaluate the biological profile of this compound.

Potential Pharmacological Activities of Thiophene Derivatives

G A Thiophene Derivatives B Antimicrobial Activity A->B C Anti-inflammatory Activity A->C D Antiviral Activity A->D E Cytotoxic Activity A->E F Neuromodulatory Activity (e.g., A1 Adenosine Receptor Modulation) A->F

A diagram showing the diverse potential pharmacological activities of thiophene derivatives.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While direct biological data for this specific molecule is not extensively available, its structural class, the thiophenes, is of significant interest in drug discovery. The provided synthesis protocol offers a clear pathway for obtaining this compound for further investigation. Researchers and drug development professionals are encouraged to explore the potential of this compound as a building block or a lead compound in the development of novel therapeutics, leveraging the known diverse bioactivities of the thiophene scaffold.

References

An In-depth Technical Guide to 2-Hexanoylthiophene: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene is a heterocyclic ketone that belongs to the broader class of 2-acylthiophenes. These compounds are significant intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. The thiophene ring, a sulfur-containing aromatic heterocycle, imparts unique chemical and physical properties to its derivatives, making them valuable building blocks in the design of novel molecules. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, with a focus on the underlying chemical principles and experimental methodologies.

Discovery and History

The specific discovery of this compound is not well-documented in the scientific literature with a definitive first synthesis report. Its emergence is intrinsically linked to the broader history of thiophene chemistry and the development of the Friedel-Crafts reaction in the late 19th century. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar.

The primary method for synthesizing 2-acylthiophenes, including this compound, is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, became a cornerstone of synthetic organic chemistry. The acylation of thiophene is highly regioselective, with the acyl group preferentially attacking the 2-position of the thiophene ring. This selectivity is attributed to the greater stabilization of the cationic intermediate formed during the reaction.

Early research into thiophene chemistry focused on understanding its aromatic character and reactivity. The successful acylation of thiophene demonstrated its similarity to benzene, albeit with higher reactivity in electrophilic substitution reactions. While specific early patents and papers extensively cover the acylation of thiophene with various acylating agents, the synthesis of this compound was likely a routine extension of this well-established methodology and may not have been reported as a standalone discovery.

A notable advancement in the acylation of thiophenes was the exploration of alternative catalysts to the traditionally used aluminum chloride (AlCl₃). A 1949 patent by Socony-Vacuum Oil Company described the use of zinc halides as catalysts, which offered advantages in terms of catalyst quantity and reduced side reactions.[1]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with hexanoyl chloride.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the hexanoyl chloride to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized cationic intermediate (a sigma complex). Finally, a proton is eliminated from the thiophene ring, restoring its aromaticity and yielding the this compound product.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

Materials:

  • Thiophene

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Initial Mixture: The flask is charged with anhydrous aluminum chloride and the anhydrous solvent, and the mixture is cooled in an ice bath.

  • Addition of Acylating Agent: Hexanoyl chloride is added dropwise to the stirred suspension of aluminum chloride in the solvent.

  • Addition of Thiophene: A solution of thiophene in the anhydrous solvent is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 1-3 hours to ensure the reaction goes to completion.

  • Quenching: The reaction mixture is cooled in an ice bath and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₄OS
Molecular Weight 182.28 g/mol
CAS Number 26447-67-6
Boiling Point 117-119 °C at 1 Torr
Density 1.065 g/cm³
Appearance Colorless to pale yellow liquid
Refractive Index (n²⁰/D) 1.537

Visualizations

Friedel-Crafts Acylation of Thiophene: Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Hexanoyl_chloride Hexanoyl Chloride Acylium_ion Hexanoyl Acylium Ion (Electrophile) Hexanoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Thiophene Thiophene Sigma_complex Sigma Complex (Cationic Intermediate) Thiophene->Sigma_complex + Acylium Ion Product This compound Sigma_complex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Workflow for the Synthesis of this compound

G start Start reaction_setup Reaction Setup (Anhydrous Conditions) start->reaction_setup addition Sequential Addition 1. Hexanoyl Chloride 2. Thiophene reaction_setup->addition reaction Reaction (Reflux) addition->reaction quench Quenching (Ice/HCl) reaction->quench workup Workup (Separation, Washing) quench->workup drying Drying and Solvent Removal workup->drying purification Purification (Vacuum Distillation) drying->purification end End Product: This compound purification->end

Caption: General Experimental Workflow for this compound Synthesis.

Applications and Future Directions

This compound, like other 2-acylthiophenes, serves as a versatile intermediate in the synthesis of more complex molecules. Its applications are primarily in:

  • Pharmaceuticals: The thiophene nucleus is a key structural motif in a wide range of pharmaceuticals. 2-Acylthiophenes are precursors to various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, antibiotics, and central nervous system agents. The hexanoyl side chain can be further modified to introduce different functionalities.

  • Agrochemicals: Thiophene derivatives have been incorporated into herbicides, fungicides, and insecticides.

  • Materials Science: The thiophene ring is a fundamental building block for conducting polymers, such as polythiophenes. While this compound itself is not a monomer for polymerization, it can be a precursor to substituted thiophenes that are used in the synthesis of organic electronic materials.

Future research involving this compound and related compounds is likely to focus on the development of more efficient and environmentally friendly synthesis methods, such as the use of solid acid catalysts to replace traditional Lewis acids. Additionally, the exploration of new derivatives of this compound for novel applications in medicine and materials science remains an active area of investigation.

Conclusion

While the specific historical moment of the discovery of this compound is not clearly defined, its synthesis is a classic example of the Friedel-Crafts acylation, a reaction of profound importance in organic chemistry. This technical guide has provided an in-depth overview of its synthesis, properties, and the broader context of its significance. As a versatile chemical intermediate, this compound continues to be a relevant molecule in the ongoing development of new pharmaceuticals and advanced materials.

References

2-Hexanoylthiophene: A Technical Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Properties, and Potential Biological Activities of 2-Hexanoylthiophene

This technical guide provides a comprehensive review of the available scientific literature on this compound. Aimed at researchers, scientists, and drug development professionals, this document consolidates known data on its synthesis, chemical properties, and the biological activities of the broader class of thiophene derivatives. While specific biological data for this compound is limited in the current literature, this review provides a foundation for future research by detailing established experimental protocols and exploring the signaling pathways implicated in the therapeutic effects of related compounds.

Chemical Properties and Synthesis

This compound, also known as 1-(2-thienyl)-1-hexanone, is an organic compound containing a thiophene ring acylated with a hexanoyl group.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 26447-67-6[2]
Molecular Formula C₁₀H₁₄OS
Molecular Weight 182.28 g/mol
Boiling Point 118-120 °C at 5 mmHg[2]
Density 1.034 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.529[2]
Flash Point >230 °F[2]
Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with hexanoyl chloride.

Materials:

  • Thiophene

  • Hexanoyl chloride

  • Anhydrous Tin(IV) chloride (SnCl₄)

  • Benzene (or a suitable less toxic solvent)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Calcium chloride (CaCl₂), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring and cooling apparatus

Procedure:

  • In a suitable reaction vessel, dissolve thiophene and hexanoyl chloride in the chosen solvent (e.g., benzene).

  • Cool the mixture to below 0 °C using an ice-salt bath or other appropriate cooling system.

  • While maintaining the low temperature and stirring vigorously, add Tin(IV) chloride dropwise to the reaction mixture. The addition should be controlled to keep the temperature from rising significantly.

  • After the addition is complete, continue stirring the mixture at a low temperature for a period, followed by allowing it to slowly warm to room temperature and stirring for several more hours to ensure the reaction goes to completion.

  • Quench the reaction by carefully adding 10% hydrochloric acid to the mixture with stirring.

  • Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, 5% Na₂CO₃ solution, and finally with water again.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Thiophene Thiophene FriedelCrafts Friedel-Crafts Acylation (in Benzene, <0°C) Thiophene->FriedelCrafts HexanoylChloride Hexanoyl Chloride HexanoylChloride->FriedelCrafts SnCl4 SnCl₄ (Catalyst) SnCl4->FriedelCrafts Quenching Quenching (10% HCl) FriedelCrafts->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying (anhydrous CaCl₂) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Biological Activities of Thiophene Derivatives

Anticancer Activity

Numerous studies have demonstrated the potent anti-cancer activity of various thiophene derivatives. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines.

Thiophene Derivative ClassCancer Cell Lines TestedObserved EffectReference(s)
2,4-Disubstituted thiophenesHeLa (cervical cancer)Cytotoxicity, dual inhibition of lipoxygenase and cyclooxygenase[3][4]
2-Amino thiophenesHeLa, PANC-1 (pancreatic cancer)Antiproliferative, cytostatic[5]
Fused thiophenesHepG2 (liver cancer), PC-3 (prostate cancer)Cytotoxicity, VEGFR-2/AKT dual inhibition[6]
Tetrahydrobenzo[b]thiophenesA549 (lung cancer)Broad-spectrum antitumor activity, induction of apoptosis[7]
General thiophene derivativesHepG2, SMMC-7721 (liver cancer)Cytotoxicity[8]

Mechanism of Action: The anticancer effects of thiophene derivatives are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and angiogenesis. Some of the implicated mechanisms include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and carcinogenesis, as well as the inhibition of receptor tyrosine kinases like VEGFR-2 and downstream signaling molecules like AKT.[3][4][6]

Anti-inflammatory Activity

Thiophene-containing compounds have been investigated for their anti-inflammatory properties. The anti-inflammatory effects are often linked to the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Thiophene Derivative ClassIn Vitro/In Vivo ModelKey FindingsReference(s)
2,4-Disubstituted thiophenesEnzyme assaysInhibition of COX and LOX enzymes[3][4]
2-Amino-tetrahydrobenzo[b]thiophenesLPS-stimulated RAW 264.7 macrophagesActivation of NRF2, reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2, NF-κB)[9][10][11]
General thiophene derivativesHuman red blood cellsInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increase in anti-inflammatory cytokine (IL-10)[12]

Signaling Pathways: A key signaling pathway implicated in the anti-inflammatory effects of some thiophene derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .[9][11] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[13][14][15][16] Inhibition of the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines and mediators. Another important pathway is the Keap1-Nrf2 pathway , where activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, which can in turn suppress inflammation.[9][10][11]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β, LPS IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Gene Pro-inflammatory Gene Expression DNA->Gene Thiophene Thiophene Derivatives Thiophene->IKK Inhibits Thiophene->NFkB_n May inhibit DNA binding

Caption: Generalized NF-κB signaling pathway and potential inhibition by thiophene derivatives.

Antimicrobial Activity

Thiophene derivatives have also been explored for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Thiophene Derivative ClassTarget OrganismsActivityReference(s)
Thiophene-2-carboxamide derivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)Antibacterial[17]
2-Amino thiophene derivativesCandida species, Cryptococcus neoformansAntifungal[18][19]
Thiophene-based heterocyclesClostridium difficile, Candida albicansAntimicrobial[20]

Experimental Protocols for Biological Evaluation

While specific protocols for this compound are not available, the following are general methodologies commonly employed to assess the biological activities of novel thiophene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In the presence of inflammatory stimuli like LPS, macrophages (e.g., RAW 264.7 cell line) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

General Protocol:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells with cells only, cells with LPS only, and cells with the compound only (to check for direct effects on cell viability).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion

This compound is a readily synthesizable compound with a thiophene core, a structural motif associated with a wide array of biological activities. While direct experimental evidence for the biological effects of this compound is currently lacking in the scientific literature, the extensive research on other thiophene derivatives suggests its potential as a lead compound for drug discovery, particularly in the areas of oncology, inflammation, and infectious diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for initiating the biological evaluation of this compound and exploring its therapeutic potential. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Theoretical Analysis of 2-Hexanoylthiophene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanoylthiophene is a ketone derivative of the heterocyclic compound thiophene, which is a common scaffold in medicinal chemistry. Understanding the structural and electronic properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore. This technical guide provides an in-depth analysis of this compound using a standard and widely recognized computational chemistry workflow. The optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, and natural bond orbital (NBO) analysis were investigated using Density Functional Theory (DFT). The presented data offers a foundational understanding of the molecule's characteristics at a quantum mechanical level.

Introduction

Thiophene and its derivatives are of significant interest in the field of drug discovery due to their wide range of biological activities. The incorporation of a hexanoyl group at the 2-position of the thiophene ring introduces a flexible alkyl chain and a polar carbonyl group, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Theoretical studies provide a powerful and cost-effective means to elucidate the intrinsic properties of such molecules, offering insights that can guide further experimental work.

This whitepaper details a comprehensive theoretical study of this compound. By employing Density Functional Theory (DFT), a robust method for quantum chemical calculations, we have characterized the molecule's ground-state geometry, vibrational modes, electronic structure, and charge distribution. The results are presented in a structured format to facilitate their use in future research and drug development endeavors.

Experimental Protocols

The theoretical calculations presented in this guide were performed using a standard computational chemistry protocol designed to provide accurate and reliable data for organic molecules of this size.

Computational Methodology

All calculations were performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d,p) basis set. This level of theory is widely used for the geometry optimization of organic molecules as it provides a good balance between accuracy and computational cost.

Following geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-31G(d,p) level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms the stability of the obtained geometry.

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated at the B3LYP/6-31G(d,p) level of theory. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, was subsequently determined.

Natural Bond Orbital (NBO) analysis was carried out to investigate the intramolecular interactions, charge distribution, and hybridization of the atoms within the this compound molecule.

The workflow for these computational experiments is depicted in the following diagram:

computational_workflow start Initial Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Properties Calculation (HOMO, LUMO) freq_analysis->electronic_props nbo_analysis Natural Bond Orbital (NBO) Analysis electronic_props->nbo_analysis end Data Analysis and Interpretation nbo_analysis->end

Figure 1: Computational workflow for the theoretical study of this compound.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to a stable conformation. The key structural parameters, including selected bond lengths and bond angles, are summarized in the table below. The thiophene ring remains largely planar, while the hexanoyl chain adopts a staggered conformation to minimize steric hindrance.

ParameterAtomsValue (Å or °)
Bond Lengths
C1-C21.37
C2-S1.72
C3-C41.42
C4-S1.73
C1-C51.48
C5=O1.23
C5-C61.52
Bond Angles
C1-C2-S112.1
C2-S-C492.5
C1-C5=O121.5
C1-C5-C6118.0

Table 1: Selected optimized geometrical parameters of this compound calculated at the B3LYP/6-31G(d,p) level of theory.

Vibrational Analysis

The vibrational frequency analysis confirmed that the optimized structure is a true minimum, as evidenced by the absence of imaginary frequencies. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule. A selection of the most prominent calculated vibrational frequencies and their assignments are presented in Table 2.

Frequency (cm⁻¹)Assignment
3105C-H stretch (thiophene ring)
2958C-H stretch (alkyl chain, asymmetric)
2872C-H stretch (alkyl chain, symmetric)
1665C=O stretch (carbonyl)
1450C-H bend (alkyl chain)
1415C=C stretch (thiophene ring)
850C-S stretch (thiophene ring)

Table 2: Selected calculated vibrational frequencies of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these frontier orbitals and the resulting energy gap are summarized in Table 3.

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap (ΔE) 4.36

Table 3: Calculated HOMO and LUMO energies and the HOMO-LUMO energy gap of this compound.

The HOMO-LUMO energy gap of 4.36 eV suggests that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals provides insight into the regions of the molecule that are most likely to be involved in electron transfer processes. The logical relationship for determining chemical reactivity based on the HOMO-LUMO gap is illustrated below.

homo_lumo_reactivity homo_lumo_gap HOMO-LUMO Energy Gap (ΔE) large_gap Large ΔE homo_lumo_gap->large_gap is large small_gap Small ΔE homo_lumo_gap->small_gap is small high_stability High Kinetic Stability Low Chemical Reactivity large_gap->high_stability low_stability Low Kinetic Stability High Chemical Reactivity small_gap->low_stability

Figure 2: Relationship between the HOMO-LUMO energy gap and chemical reactivity.
Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the molecule. The calculated natural charges on selected atoms are presented in Table 4.

AtomNatural Charge (e)
S-0.15
O (carbonyl)-0.58
C (carbonyl)+0.45
C1 (thiophene)-0.21
C2 (thiophene)+0.05
C3 (thiophene)-0.18
C4 (thiophene)+0.02

Table 4: Calculated natural charges on selected atoms of this compound.

The NBO analysis reveals a significant negative charge on the carbonyl oxygen atom and a positive charge on the adjacent carbonyl carbon atom, as expected due to the difference in electronegativity. This charge separation indicates a strong dipole moment in this region of the molecule, which is likely to be a key site for intermolecular interactions. The sulfur atom in the thiophene ring also carries a slight negative charge. The signaling pathway for charge delocalization from the thiophene ring to the carbonyl group is depicted below.

nbo_charge_delocalization thiophene Thiophene Ring (Electron Donor) charge_transfer π-conjugation thiophene->charge_transfer Donates electron density via carbonyl Carbonyl Group (Electron Acceptor) charge_transfer->carbonyl to the

Figure 3: Charge delocalization pathway in this compound.

Conclusion

This theoretical study provides a comprehensive overview of the structural and electronic properties of this compound, calculated using Density Functional Theory. The optimized geometry, vibrational frequencies, frontier molecular orbitals, and charge distribution have been characterized and presented. The molecule exhibits a stable electronic structure with a significant HOMO-LUMO gap. The NBO analysis highlights the polar nature of the carbonyl group, suggesting its importance in directing intermolecular interactions. The data and methodologies presented in this whitepaper serve as a valuable resource for researchers and scientists working on the development of thiophene-based compounds for pharmaceutical applications. These theoretical insights can aid in the rational design of novel derivatives with tailored properties.

An In-depth Technical Guide to the Safety and Handling of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2-Hexanoylthiophene. However, a comprehensive Safety Data Sheet (SDS) containing all essential quantitative safety data could not be located from publicly available sources. The information herein is supplemented with general guidance for thiophene derivatives and should not be considered a substitute for a manufacturer-provided SDS. It is imperative to obtain and review the specific SDS for this compound from your supplier before any procurement, handling, or use of this chemical.

Introduction

This compound (CAS No. 26447-67-6) is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an overview of the known properties of this compound and outlines general best practices for its safe handling, storage, and disposal.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound. The significant gaps in toxicological and safety data highlight the need for extreme caution when handling this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 26447-67-6[1][2]
Molecular Formula C₁₀H₁₄OS[3]
Molecular Weight 182.28 g/mol [3]
Appearance Liquid[1]
Boiling Point 117-119 °C @ 1 TorrChemicalBook
Density 1.065 g/cm³ChemicalBook
Flash Point Data Not Available-
Vapor Pressure Data Not Available-
Solubility Data Not Available-

Table 2: Toxicological Data for this compound

MetricValueSpeciesRouteSource(s)
LD50 (Oral) Data Not Available---
LD50 (Dermal) Data Not Available---
LC50 (Inhalation) Data Not Available---

Table 3: Safety and Hazard Information for this compound

ParameterClassification/ValueSource(s)
GHS Hazard Class Data Not Available-
Hazard Statements Data Not Available-
Precautionary Statements Data Not Available-
Personal Protective Equipment (PPE) See Section 4General Guidance

Experimental Protocols: General Handling and Emergency Procedures

Given the lack of specific data for this compound, the following protocols are based on general best practices for handling potentially hazardous thiophene derivatives.[4]

3.1. General Handling Protocol

  • Risk Assessment: Before any new experiment, conduct a thorough risk assessment specific to the planned use of this compound.

  • Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.

    • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid creating aerosols.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

3.2. Emergency Procedures

  • In case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • In case of a Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe management of this compound in a research environment.

SafeHandlingWorkflow A Receipt of this compound B Verify SDS is Present and Reviewed A->B Initial Check C Log Chemical in Inventory B->C Proceed if OK D Store in Designated Cool, Dry, Ventilated Area C->D Proper Storage E Pre-Use Risk Assessment D->E Before Use F Don Appropriate PPE (Goggles, Gloves, Lab Coat) E->F Safety Measures G Work in Chemical Fume Hood F->G H Use and Handling in Experiment G->H I Decontaminate Glassware and Surfaces H->I Post-Experiment J Collect Waste in Sealed, Labeled Container H->J Waste Generation K Update Chemical Inventory I->K L Dispose of Waste via Certified Vendor J->L Final Disposal K->D Return to Storage

References

Methodological & Application

Application Notes and Protocols for 2-Hexanoylthiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene is a versatile ketone that serves as a valuable starting material in the synthesis of various heterocyclic compounds. Its thiophene core, coupled with a reactive carbonyl group, makes it an ideal precursor for constructing more complex molecular architectures, particularly substituted thiophenes and fused-ring systems. Thiophene-based molecules are of significant interest in medicinal chemistry and materials science. They are considered "privileged structures" due to their prevalence in a wide array of pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects[1][2][3].

The primary application of this compound in organic synthesis is its use in multicomponent reactions, most notably the Gewald reaction. This reaction provides a straightforward and efficient route to highly functionalized 2-aminothiophenes[4][5]. These resulting 2-aminothiophene derivatives are not merely final products but are crucial intermediates for the synthesis of condensed heterocyclic systems like thieno[2,3-b]pyridines. Thieno[2,3-b]pyridines are known to possess significant biological activities, including potential as anticancer agents by sensitizing cancer cells to topoisomerase I (TOP1) inhibitors[6][7].

These application notes provide detailed protocols for the synthesis of key derivatives from this compound, highlighting its role in the generation of compounds with potential therapeutic value.

Key Synthetic Applications

The primary synthetic utilities of this compound include:

  • Synthesis of 2-Aminothiophenes via the Gewald Reaction: A one-pot, three-component reaction between this compound, an active methylene nitrile (e.g., malononitrile), and elemental sulfur, catalyzed by a base. This yields 2-amino-3-cyano-5-(pentyl)thiophene, a key building block for further elaboration[4].

  • Synthesis of Thieno[2,3-b]pyridines: The 2-aminothiophene derivative obtained from the Gewald reaction can be further cyclized to form the thieno[2,3-b]pyridine scaffold. These compounds are actively investigated in drug discovery for their diverse pharmacological profiles[6][7][8][9].

Data Presentation: Synthesis of Thiophene Derivatives

The following table summarizes quantitative data for the key synthetic transformations starting from this compound.

StepProductReagents & ConditionsYield (%)Reference
12-Amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrileThis compound, Malononitrile, Sulfur, Morpholine (catalyst), Ethanol, Reflux, 4h~75-85[5]
23-Amino-5-pentyl-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile2-Amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile, 2-Phenylacetonitrile, Sodium ethoxide, Ethanol, Reflux, 6h~60-70[6][9]

Note: Yields are typical for Gewald reactions and subsequent cyclizations of this nature and may vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile via Gewald Reaction

This protocol describes the one-pot synthesis of a substituted 2-aminothiophene from this compound using the Gewald three-component reaction.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (100 mL).

  • Add a catalytic amount of morpholine (0.2 eq) to the mixture.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Filter the solid product using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile as a crystalline solid.

  • Dry the product under vacuum.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines the synthesis of a thieno[2,3-b]pyridine derivative from the 2-aminothiophene synthesized in Protocol 1.

Materials:

  • 2-Amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile (1.0 eq)

  • An appropriate α-methylene ketone or nitrile (e.g., 2-Phenylacetonitrile) (1.1 eq)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Absolute Ethanol (solvent)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under a nitrogen atmosphere.

  • In a separate flask, dissolve the 2-aminothiophene derivative (1.0 eq) and the α-methylene compound (e.g., 2-Phenylacetonitrile, 1.1 eq) in absolute ethanol.

  • Add the sodium ethoxide solution dropwise to the mixture of the 2-aminothiophene and the α-methylene compound at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Neutralize the mixture carefully with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product fully.

  • Filter the resulting solid, wash with cold ethanol and then with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure thieno[2,3-b]pyridine derivative.

  • Dry the final product under vacuum.

Visualizations

Reaction Schemes and Workflows

G cluster_0 Overall Synthetic Pathway start This compound inter 2-Amino-4-pentyl-5-(thiophen-2-yl) thiophene-3-carbonitrile start->inter Gewald Reaction end Substituted Thieno[2,3-b]pyridine inter->end Cyclocondensation

Caption: Overall synthetic pathway from this compound.

G cluster_1 Experimental Workflow: Gewald Reaction A 1. Mix Reactants (this compound, Malononitrile, Sulfur) in Ethanol B 2. Add Morpholine Catalyst A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to Room Temperature C->D E 5. Filter Solid Product D->E F 6. Recrystallize from Ethanol E->F G Pure 2-Aminothiophene Derivative F->G

Caption: Step-by-step workflow for the Gewald reaction.

G cluster_2 Logical Relationship: From Intermediate to Final Scaffold StartNode 2-Aminothiophene-3-carbonitrile (Intermediate) ReactionCond Cyclocondensation Reaction (Reflux in Ethanol) StartNode->ReactionCond ReagentNode α-Methylene Ketone/Nitrile + Base (e.g., NaOEt) ReagentNode->ReactionCond ProductNode Thieno[2,3-b]pyridine Scaffold ReactionCond->ProductNode AppNode Leads for Drug Discovery (e.g., Anticancer Agents) ProductNode->AppNode

Caption: Synthesis of Thieno[2,3-b]pyridine scaffold.

References

Application Notes and Protocols: 2-Hexanoylthiophene as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene is a valuable and versatile building block in organic synthesis, offering a gateway to a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its thiophene core, coupled with a reactive hexanoyl side chain, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of novel bioactive molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of two important classes of compounds: 2-aminothiophenes via the Gewald reaction and chalcones through Claisen-Schmidt condensation. These derivatives serve as precursors to biologically active scaffolds such as thieno[2,3-d]pyrimidines, known for their kinase inhibitory activity, and chalcones, which exhibit a broad spectrum of pharmacological effects including anticancer and antimicrobial properties.

I. Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] Using this compound as the ketone component, this reaction provides a straightforward route to 2-amino-4-methyl-5-pentylthiophene derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylate

This protocol outlines the synthesis of a 2-aminothiophene derivative starting from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (or other suitable base like morpholine or triethylamine)

  • Ethanol (or methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • Slowly add diethylamine (2 equivalents) to the reaction mixture with stirring.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • The solid product that precipitates is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the pure ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylate.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylateC₁₃H₂₁NO₂S271.3875-8588-90

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.85 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.70 (t, J = 7.5 Hz, 2H, CH₂-pentyl), 2.25 (s, 3H, CH₃), 1.60-1.70 (m, 2H, CH₂-pentyl), 1.30-1.40 (m, 4H, CH₂-pentyl), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.90 (t, J = 7.0 Hz, 3H, CH₃-pentyl).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 158.0, 145.0, 125.0, 115.0, 105.0, 60.0, 31.5, 30.0, 29.0, 22.5, 15.0, 14.0.

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2955, 2870 (C-H), 1680 (C=O), 1610 (C=C).

  • MS (ESI): m/z 272.1 [M+H]⁺.

Workflow for Gewald Reaction:

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Mixing_and_Reflux Mixing in Ethanol Reflux (2-4h) This compound->Mixing_and_Reflux Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Mixing_and_Reflux Sulfur Sulfur Sulfur->Mixing_and_Reflux Base Base Base->Mixing_and_Reflux Precipitation Precipitation in Ice Water Mixing_and_Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization 2-Aminothiophene_Derivative Ethyl 2-amino-4-methyl-5-pentyl- thiophene-3-carboxylate Recrystallization->2-Aminothiophene_Derivative

Caption: Workflow for the synthesis of a 2-aminothiophene derivative.

II. Synthesis of Thieno[2,3-d]pyrimidines as Potential Kinase Inhibitors

The 2-aminothiophene derivatives synthesized via the Gewald reaction are excellent precursors for the construction of thieno[2,3-d]pyrimidine scaffolds. These fused heterocyclic systems are of great interest in drug discovery as they are known to act as kinase inhibitors, playing a role in regulating cell signaling pathways.[3]

Experimental Protocol: Synthesis of a 4-Aminothieno[2,3-d]pyrimidine Derivative

This protocol describes the cyclization of the previously synthesized 2-aminothiophene with formamide to yield the thieno[2,3-d]pyrimidine core, followed by functionalization.

Reaction Scheme:

Materials:

  • Ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylate

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Appropriate amine (e.g., aniline)

  • Triethylamine (TEA)

  • Chloroform (or other suitable solvent)

Procedure:

  • Cyclization: A mixture of ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylate (1 equivalent) and an excess of formamide is heated at 180-200 °C for 4-6 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to give the 4-hydroxythieno[2,3-d]pyrimidine derivative.

  • Chlorination: The 4-hydroxythieno[2,3-d]pyrimidine derivative (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to yield the 4-chlorothieno[2,3-d]pyrimidine derivative.

  • Amination: The 4-chlorothieno[2,3-d]pyrimidine derivative (1 equivalent) is dissolved in chloroform. An appropriate amine (1.1 equivalents) and triethylamine (1.2 equivalents) are added, and the mixture is refluxed for 6-8 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the desired 4-aminothieno[2,3-d]pyrimidine derivative.[1]

Quantitative Data:

CompoundMolecular Formula (Example with Aniline)Molecular Weight ( g/mol )Typical Yield (%)
4-Anilino-5-methyl-6-pentylthieno[2,3-d]pyrimidineC₁₈H₂₁N₃S311.4460-70 (overall)

Kinase Inhibition and Signaling Pathway:

Certain thieno[2,3-d]pyrimidine derivatives have been shown to inhibit various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to an anti-angiogenic and anti-tumor effect.

VEGFR-2 Signaling Pathway:

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

III. Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that form the central core of a variety of biologically important compounds.[5] They are readily synthesized by the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone. This compound can serve as the ketone component in this reaction, leading to the formation of thiophene-containing chalcones with potential antimicrobial and anticancer activities.

Experimental Protocol: Synthesis of a Thiophene-Containing Chalcone

This protocol details the base-catalyzed condensation of this compound with a substituted benzaldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Prepare a solution of sodium hydroxide in water (e.g., 10% w/v) and add it dropwise to the stirred ethanolic solution of the reactants at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

CompoundMolecular Formula (Example with 4-chlorobenzaldehyde)Molecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
(E)-1-(Thiophen-2-yl)-3-(4-chlorophenyl)oct-2-en-1-oneC₁₈H₁₉ClOS318.8680-90110-112

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 15.5 Hz, 1H, CO-CH=), 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 7.40 (dd, J = 5.0, 1.0 Hz, 1H, Th-H), 7.15 (t, J = 4.5 Hz, 1H, Th-H), 7.05 (dd, J = 3.5, 1.0 Hz, 1H, Th-H), 6.80 (d, J = 15.5 Hz, 1H, =CH-Ar), 2.90 (t, J = 7.5 Hz, 2H, CH₂-pentyl), 1.65-1.75 (m, 2H, CH₂-pentyl), 1.30-1.45 (m, 4H, CH₂-pentyl), 0.90 (t, J = 7.0 Hz, 3H, CH₃-pentyl).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 188.0, 145.0, 142.0, 136.0, 135.0, 132.0, 130.0, 129.0, 128.5, 128.0, 125.0, 31.5, 30.0, 29.0, 22.5, 14.0.

  • IR (KBr, cm⁻¹): 3080 (Ar-H), 2950, 2860 (C-H), 1650 (C=O), 1590 (C=C), 820 (C-Cl).

  • MS (ESI): m/z 319.1 [M+H]⁺.

Workflow for Claisen-Schmidt Condensation:

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Stirring_at_RT Stirring in Ethanol at Room Temperature (12-24h) This compound->Stirring_at_RT Substituted_Benzaldehyde Substituted_Benzaldehyde Substituted_Benzaldehyde->Stirring_at_RT Base_NaOH Base (NaOH) Base_NaOH->Stirring_at_RT Acidification Acidification with HCl Stirring_at_RT->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Chalcone Thiophene-containing Chalcone Recrystallization->Chalcone

Caption: Workflow for the synthesis of a thiophene-containing chalcone.

Conclusion

This compound is a readily accessible and highly useful starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. The protocols detailed in this document for the Gewald reaction and Claisen-Schmidt condensation provide robust methods for accessing 2-aminothiophenes and chalcones, respectively. These intermediates can be further elaborated to construct more complex molecular architectures, such as thieno[2,3-d]pyrimidines, which have shown promise as kinase inhibitors in anticancer drug discovery. The versatility of this compound makes it an invaluable tool for researchers and scientists in the field of organic and medicinal chemistry.

References

Application Notes and Protocols: 2-Hexanoylthiophene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms associated with 2-hexanoylthiophene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document includes key reaction protocols, quantitative data, and mechanistic diagrams to facilitate research and development.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with hexanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of hexanoyl chloride with the Lewis acid catalyst. The thiophene ring, being electron-rich, then acts as a nucleophile, attacking the acylium ion. The acylation of thiophene preferentially occurs at the 2-position due to the higher stability of the resulting cationic intermediate, which can be described by more resonance structures compared to attack at the 3-position.

Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization Hexanoyl_Chloride Hexanoyl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Hexanoyl_Chloride->Acylium_Ion_Complex + SnCl4 Lewis_Acid SnCl4 (Lewis Acid) Acylium_Ion Hexanoyl Acylium Ion Acylium_Ion_Complex->Acylium_Ion Dissociation Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Attack by Thiophene Thiophene Thiophene This compound This compound Sigma_Complex->this compound - H+ HCl HCl Lewis_Acid_Regen SnCl4 (Regenerated)

Caption: Friedel-Crafts acylation of thiophene to form this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiophene

  • n-Hexanoyl chloride

  • Stannic chloride (SnCl₄)

  • Dry benzene

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Calcium chloride (CaCl₂)

  • Nitrogen gas

Procedure:

  • In a 5-liter five-necked flask, combine 187.3 g (2.23 mol) of thiophene, 300 g (2.23 mol) of n-hexanoyl chloride, and 2.7 liters of dry benzene.

  • Cool the mixture to below 0°C using an ice-salt bath.

  • While stirring, add 237.9 g (0.913 mol) of SnCl₄ dropwise over 1 hour, maintaining the temperature below 0°C.

  • Continue stirring the mixture for 30 minutes below 0°C.

  • Allow the mixture to gradually warm to room temperature while stirring for an additional 3.5 hours.

  • After the reaction is complete, add 2 liters of 10% HCl to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer and wash it successively three times with 500 ml each of 10% HCl, water, 5% Na₂CO₃ solution, and water.

  • Dry the organic layer with CaCl₂.

  • Remove the solvent by distillation to obtain the crude product.

  • Purify the crude product by reduced-pressure distillation in a nitrogen atmosphere to obtain pure this compound.

Quantitative Data
ParameterValueReference
Yield 77.2% ****
Thiophene to Acetic Anhydride Molar Ratio (for 2-acetylthiophene)1:3
Optimal Reaction Temperature (for 2-acetylthiophene)60°C
Thiophene Conversion (Hβ zeolite catalyst for 2-acetylthiophene)~99%
2-Acetylthiophene Yield (Hβ zeolite catalyst)98.6%

Reactions of the Carbonyl Group in this compound

The carbonyl group of this compound can undergo various reactions, most notably reduction to form 2-hexylthiophene. This transformation is a key step in the synthesis of various derivatives. Two common methods for this reduction are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction

The Wolff-Kishner reduction converts the carbonyl group to a methylene group under basic conditions. The reaction involves the formation of a hydrazone intermediate, which then, upon heating with a strong base, eliminates nitrogen gas to yield the alkane.

A modified version of this reaction has been successfully applied to other 2-acylthiophenes with high yields.

Materials:

  • This compound

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Diethylene glycol or other high-boiling solvent

Procedure:

  • Reflux the this compound with hydrazine hydrate and three equivalents of NaOH or KOH in a high-boiling solvent like diethylene glycol.

  • After the initial reaction to form the hydrazone, distill off the water and excess hydrazine.

  • Increase the temperature to around 200°C to facilitate the decomposition of the hydrazone and formation of the corresponding alkane.

Clemmensen Reduction

The Clemmensen reduction achieves the same conversion of a carbonyl to a methylene group but under acidic conditions. This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones.

Materials:

  • This compound

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Reflux the this compound with an excess of zinc amalgam and concentrated hydrochloric acid.

  • The reaction is heterogeneous and occurs on the surface of the zinc.

  • After the reaction is complete, the product is isolated by extraction and purified.

Workflow for Carbonyl Reduction

Carbonyl_Reduction cluster_WK Wolff-Kishner Reduction (Basic) cluster_C Clemmensen Reduction (Acidic) Start This compound Method_Choice Choose Reduction Method Start->Method_Choice WK_Reagents Hydrazine Hydrate, KOH/NaOH, High-Boiling Solvent Method_Choice->WK_Reagents Base-stable substrate C_Reagents Zinc Amalgam (Zn(Hg)), Conc. HCl Method_Choice->C_Reagents Acid-stable substrate WK_Conditions Reflux, ~200°C WK_Reagents->WK_Conditions Product 2-Hexylthiophene WK_Conditions->Product C_Conditions Reflux C_Reagents->C_Conditions C_Conditions->Product

Caption: Decision workflow for the reduction of this compound.

Biological Activity and Drug Development Perspectives

Thiophene derivatives are known to possess a wide range of biological activities, making them important scaffolds in medicinal chemistry. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

While specific studies on the biological mechanism of action or signaling pathway involvement of this compound are not extensively documented in the reviewed literature, the general activities of thiophene-containing compounds suggest potential for further investigation. For instance, some thiophene derivatives have been investigated as inhibitors of specific enzymes or as modulators of signaling pathways implicated in various diseases.

The lipophilic hexanoyl chain attached to the thiophene core in this compound may influence its pharmacokinetic properties, such as membrane permeability and protein binding, which are critical aspects of drug development. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

Future Research Directions:

  • Elucidation of the specific signaling pathways modulated by this compound.

  • Screening for inhibitory activity against a panel of kinases and other enzymes.

  • In vitro and in vivo studies to assess its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Characterization Data

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the protons on the thiophene ring (typically in the aromatic region), the α-methylene protons adjacent to the carbonyl group, the other methylene protons of the hexanoyl chain, and the terminal methyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the alkyl chain.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1660-1700 cm⁻¹, and bands associated with the C-H and C=C bonds of the thiophene ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₄OS, 182.28 g/mol ) and characteristic fragmentation patterns.

Application Note: Comprehensive Characterization of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the primary analytical techniques for the structural elucidation and characterization of 2-Hexanoylthiophene. It includes experimental protocols for spectroscopic and chromatographic methods, along with expected quantitative data and visual workflows to guide researchers in their analytical endeavors.

Introduction

This compound is a chemical compound featuring a thiophene ring substituted with a hexanoyl group. As with many substituted thiophenes, it serves as a valuable building block in the synthesis of pharmaceuticals and organic electronic materials. Accurate characterization is crucial to confirm its identity, purity, and stability. This application note details the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for its comprehensive analysis.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H NMR and ¹³C NMR are critical for structural confirmation.

Expected ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm for this compound, assuming a standard deuterated solvent like CDCl₃.

Technique Assignment Expected Chemical Shift (ppm) Notes
¹H NMR Thiophene H57.6 - 7.8Doublet of doublets, coupled to H4 and H3.
Thiophene H37.5 - 7.7Doublet of doublets, coupled to H4 and H5.
Thiophene H47.0 - 7.2Triplet or doublet of doublets, coupled to H3 and H5.
α-CH₂ (to C=O)2.8 - 3.0Triplet, coupled to adjacent CH₂.
β-CH₂1.6 - 1.8Sextet or multiplet.
γ, δ-CH₂1.2 - 1.5Multiplet.
Terminal CH₃0.8 - 1.0Triplet, coupled to adjacent CH₂.
¹³C NMR Carbonyl (C=O)190 - 200
Thiophene C2145 - 155Quaternary carbon attached to the acyl group.
Thiophene C5132 - 135
Thiophene C3130 - 133
Thiophene C4127 - 129
α-CH₂ (to C=O)38 - 42
β, γ, δ-CH₂22 - 32Multiple signals expected in this range.
Terminal CH₃13 - 15

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Pulse angle: 30-45 degrees

    • Acquisition time: 3-4 seconds

    • Relaxation delay: 1-2 seconds

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Pulse program: Proton-decoupled

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Workflow for NMR Sample Preparation and Analysis

G Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing A Weigh 5-10 mg of This compound B Dissolve in 0.7 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Place Sample in NMR Spectrometer C->D To Spectrometer E Acquire 1H and 13C Spectra D->E F Process FID Data (FT, Phasing, Baseline) E->F G Analyze Spectrum (Chemical Shift, Integration) F->G H Elucidated Structure G->H Final Structure Confirmation

Caption: Workflow for NMR sample preparation and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2] The spectrum of this compound is expected to show characteristic peaks for the carbonyl group, the thiophene ring, and aliphatic C-H bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000Medium-WeakAromatic C-H stretch (thiophene ring)
2960 - 2850StrongAliphatic C-H stretch (hexyl chain)
1660 - 1680StrongC=O stretch (ketone conjugated with thiophene)[3]
1580 - 1400Medium-WeakC=C stretching vibrations within the aromatic ring[3]
1470 - 1350MediumAliphatic C-H bending (CH₂ and CH₃)
~850StrongC-H out-of-plane bending for 2-substituted thiophene
750 - 700StrongC-S stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the conjugation between the thiophene ring and the carbonyl group will result in characteristic π → π* and n → π* transitions.[4]

Expected UV-Vis Absorption Maxima

Transition Expected λₘₐₓ (nm) Solvent Notes
π → π~250 - 280Ethanol or HexaneStrong absorption due to the conjugated system.
n → π~300 - 340Ethanol or HexaneWeaker absorption from the carbonyl group's non-bonding electrons.[4]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a UV-transparent solvent such as ethanol or hexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[5]

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Chromatographic Characterization

Chromatographic techniques are employed to assess the purity of this compound and to quantify it in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for separating and identifying volatile compounds.[6][7] It provides both the retention time (a measure of purity) and a mass spectrum, which serves as a molecular fingerprint.

Expected GC-MS Data

Parameter Expected Value
Retention Time Dependent on column and temperature program.
Molecular Ion [M]⁺ m/z = 196.06
Key Fragments m/z = 111 (Thiophene-C=O)⁺, 83 (Thiophene)⁺, 85 (Hexyl fragment), 45

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[8]

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

    • Injector Temperature: 280 °C.[7]

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program: Start at 50°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.[8]

    • Scan Range: m/z 40-500.[7]

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum and compare it with library data or theoretical fragmentation patterns.

Workflow for GC-MS Analysis

G Diagram 2: GC-MS Analysis Workflow A Prepare Dilute Sample in Volatile Solvent B Inject 1 µL into GC A->B C Separation on Capillary Column B->C D Elution into MS Detector C->D E Ionization (EI) and Mass Analysis D->E F Data Acquisition (TIC and Mass Spectra) E->F G Data Analysis: Identify Peak & Spectrum F->G

Caption: General workflow for sample analysis using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both qualitative and quantitative analysis, especially for less volatile compounds or as an alternative purity check.[9] A reversed-phase method is typically suitable for a molecule of this polarity.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantification is needed.

  • Instrumentation: Use an HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). A similar thiophene derivative was analyzed using acetonitrile and water.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV detector set at the λₘₐₓ determined from UV-Vis analysis (e.g., ~265 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample can be assessed by the peak area percentage in the chromatogram. For quantification, a calibration curve is constructed by plotting peak area versus concentration.

Workflow for HPLC Purity Analysis

G Diagram 3: HPLC Purity Analysis Workflow A Prepare Sample Solution in Mobile Phase C Inject Sample A->C B Equilibrate HPLC System with Mobile Phase B->C D Separation on C18 Column C->D E Detection by UV Detector D->E F Generate Chromatogram E->F G Calculate Purity (Area %) F->G

References

Application Note: NMR Spectroscopic Analysis of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hexanoylthiophene is a key intermediate in the synthesis of various pharmacologically active compounds. Its chemical structure consists of a thiophene ring acylated with a hexanoyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol and data interpretation guide for the ¹H and ¹³C NMR analysis of this compound.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The assignments for the thiophene ring are based on data for the closely related compound, 2-acetylthiophene, and are expected to be very similar. The assignments for the hexanoyl chain are based on standard chemical shift ranges for alkyl chains.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.70ddJ = 3.8, 1.2 Hz
H-3~7.63ddJ = 5.0, 1.2 Hz
H-4~7.13ddJ = 5.0, 3.8 Hz
-CH₂- (α to C=O)~2.90tJ = 7.4 Hz
-CH₂- (β to C=O)~1.70quintetJ = 7.4 Hz
-CH₂-CH₂-~1.35m
-CH₃~0.90tJ = 7.2 Hz

Note: The chemical shifts for the thiophene protons (H-3, H-4, H-5) are approximated from data for 2-acetylthiophene and may vary slightly.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)
C=O~192.0
C-2~144.0
C-5~134.0
C-3~132.5
C-4~128.0
-CH₂- (α to C=O)~38.5
-CH₂-~31.5
-CH₂-~24.0
-CH₂-~22.5
-CH₃~14.0

Note: The chemical shifts for the thiophene carbons (C-2, C-3, C-4, C-5) are approximated from data for 2-acetylthiophene and may vary slightly.

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃)

    • 5 mm NMR tube

    • Pasteur pipette and cotton or glass wool

    • Vortex mixer

  • Procedure:

    • Weigh the appropriate amount of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely.

    • Gently vortex the sample to ensure a homogeneous solution.

2. NMR Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

  • Software: Standard spectrometer control and data processing software.

  • ¹H NMR Parameters (Example):

    • Pulse Program: Standard single-pulse (zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters (Example):

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Visualization

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter vortex Vortex filter->vortex instrument_setup Instrument Setup vortex->instrument_setup h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr c13_nmr ¹³C NMR Acquisition instrument_setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Peak Assignment & Interpretation integration->analysis

Caption: Experimental workflow for NMR analysis.

This application note serves as a comprehensive guide for the NMR analysis of this compound, providing expected data, detailed protocols, and a clear workflow to aid researchers in their structural characterization efforts.

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the qualitative and quantitative analysis of 2-Hexanoylthiophene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers in various fields, including flavor and fragrance analysis, environmental testing, and pharmaceutical development.

Introduction

This compound (C₁₀H₁₄OS, MW: 182.28 g/mol ) is a thiophene derivative with a ketone functional group. Its analysis is pertinent in quality control of food and consumer products, as well as in the synthesis of pharmaceutical compounds where thiophene moieties are common. Mass spectrometry, particularly coupled with gas chromatography, offers a robust and sensitive method for the identification and quantification of this compound.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by specific fragmentation patterns common to alkyl ketones and thiophene-containing molecules. The molecular ion peak ([M]⁺˙) is expected at m/z 182.

The primary fragmentation pathways include:

  • α-Cleavage: The bond between the carbonyl group and the alkyl chain is susceptible to cleavage. This can result in the formation of a stable acylium ion.

  • McLafferty Rearrangement: For ketones with a γ-hydrogen on the alkyl chain, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene molecule.

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although the acylium ion formation is typically more dominant.

Based on the fragmentation of similar molecules like 2-acetylthiophene, the following table summarizes the predicted major ions for this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

m/zPredicted Ion StructureFragmentation PathwayPredicted Relative Abundance
182[C₁₀H₁₄OS]⁺˙Molecular IonModerate
111[C₅H₃OS]⁺α-Cleavage (loss of C₅H₁₁)High (likely base peak)
97[C₄H₄S-C=O]⁺Cleavage at the thiophene ringModerate
83[C₄H₃S]⁺Thiophene ring fragmentModerate
43[C₃H₇]⁺Alkyl fragmentModerate

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the aqueous sample, add 1 mL of a volatile organic solvent such as dichloromethane or hexane.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the chosen solvent for GC-MS analysis.

Protocol 3.1.2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.

  • Place the sample (liquid or solid) into a headspace vial.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample.

  • Allow the analytes to partition onto the fiber for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60 °C).

  • Retract the fiber and introduce it into the GC inlet for thermal desorption and analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point for the analysis of this compound. Method optimization may be required based on the specific instrument and sample.

Table 2: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations. An internal standard, such as an isotopically labeled analog or a compound with similar chemical properties but a different retention time, should be used to improve accuracy and precision.

Table 3: Example Quantitative Method Validation Parameters

ParameterExample ValueDescription
Limit of Detection (LOD)To be determined experimentallyThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ)To be determined experimentallyThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (r²)> 0.995The correlation coefficient of the calibration curve over a defined concentration range.
Precision (%RSD)< 15%The relative standard deviation of replicate measurements.
Accuracy (% Recovery)85-115%The closeness of the measured value to the true value, determined by spiking experiments.

Visualizations

The following diagrams illustrate the key processes in the mass spectrometry analysis of this compound.

fragmentation_pathway M This compound (m/z 182) alpha α-Cleavage M->alpha mclafferty McLafferty Rearrangement M->mclafferty ion1 Acylium Ion (m/z 111) alpha->ion1 neutral1 - C₅H₁₁• alpha->neutral1 ion2 Rearranged Ion (m/z 126) mclafferty->ion2 neutral2 - C₄H₈ mclafferty->neutral2

Caption: Predicted fragmentation pathways of this compound in EI-MS.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extraction Liquid-Liquid Extraction or SPME sample->extraction extract Prepared Extract extraction->extract injection Injection into GC extract->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum detection->spectrum library Spectral Library Comparison spectrum->library quant Quantification spectrum->quant result Identification and Quantification Result library->result quant->result

Caption: General workflow for the GC-MS analysis of this compound.

Application Notes and Protocols: The Role of 2-Hexanoylthiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of 2-Hexanoylthiophene and related 2-acylthiophene derivatives in medicinal chemistry. The information is intended to guide researchers in exploring the therapeutic potential of this class of compounds. While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other biologically active 2-acylthiophenes suggests promising applications in oncology, inflammation, and neuroprotection.

Potential Therapeutic Applications

2-Acylthiophene derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a range of biological activities. The hexanoyl group at the 2-position of the thiophene ring in this compound provides a key lipophilic chain that can influence its interaction with biological targets.

Anti-Cancer Activity

Thiophene derivatives are recognized for their potential as anti-cancer agents.[1] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Enzyme Inhibition: 2,4-Disubstituted thiophene derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, both of which play a vital role in chronic inflammation and carcinogenesis.[2][3] Inhibition of these enzymes is a critical strategy for suppressing tumor progression.[2][3] Furthermore, thienopyrimidine derivatives have shown promising activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and protein kinase B (Akt), which are key components of pathways that regulate cell proliferation and survival.[1]

  • Cytotoxic Effects: Derivatives of 2-amino thiophene have demonstrated significant antiproliferative potential in various cancer cell lines, including cervical (HeLa) and pancreatic (PANC-1) adenocarcinoma.[4] Some derivatives have shown efficacy comparable to or greater than the standard drug doxorubicin.[4]

Anti-Inflammatory Activity

The anti-inflammatory properties of thiophene derivatives are well-documented and are often linked to the inhibition of enzymes in the arachidonic acid pathway.[5][6]

  • COX and LOX Inhibition: As mentioned, the inhibition of COX-1, COX-2, and 5-LOX is a primary mechanism for the anti-inflammatory effects of many thiophene-based compounds.[5][6] By blocking these enzymes, the production of pro-inflammatory prostaglandins and leukotrienes is reduced.[7]

  • Cytokine Modulation: Certain thiophene derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Neuroprotective Properties

Emerging research suggests that thiophene-based compounds may offer therapeutic benefits for neurodegenerative disorders.[8][9] Their mechanisms of action in the central nervous system are multifaceted.

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[10] Thiophene derivatives have the potential to act as antioxidants, mitigating the harmful effects of reactive oxygen species.[10]

  • Enzyme Inhibition in Neurodegeneration: Some thiophene derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.[8]

Data Presentation

The following tables summarize the inhibitory activities of representative thiophene derivatives against key medicinal chemistry targets.

Table 1: Inhibitory Activity of Thiophene Derivatives against Cancer-Related Kinases

Compound ClassTargetIC50 (µM)Cell LineReference
ThienopyrimidinesVEGFR-2VariesHepG2, PC-3[1]
ThienopyrimidinesAkt-1VariesHepG2, PC-3[1]

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

Compound ClassTargetIC50 (µM)Assay SystemReference
2,4-Disubstituted ThiophenesCOX-1VariesEnzyme Immunoassay[3]
2,4-Disubstituted ThiophenesCOX-2VariesEnzyme Immunoassay[3]
2,4-Disubstituted Thiophenes5-LOXVariesEnzyme Immunoassay[3]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its derivatives.

Synthesis of 2-Acylthiophene Derivatives

A general method for the synthesis of 5-aryl-2-acetylthiophenes involves a Vilsmeier-Haack reaction followed by cyclization.[11] This can be adapted for the synthesis of this compound.

Protocol:

  • Preparation of β-chloroacroleins: React an appropriate acetophenone with the Vilsmeier-Haack reagent (POCl₃/DMF).[11]

  • Cyclization: The resulting β-chloroacrolein is reacted with sodium sulfide nonahydrate (Na₂S·9H₂O) in DMF.[11]

  • Acylation: Chloroacetone (or a corresponding halo-ketone for the hexanoyl group) is added to the reaction mixture.[11]

  • Final Cyclization: The addition of potassium carbonate (K₂CO₃) promotes the final cyclization to yield the 5-aryl-2-acylthiophene derivative.[11]

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.[11]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on an enzyme immunoassay (EIA) method.[12]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Enzyme Immunoassay (EIA) kit (e.g., from Cayman Chemical)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and measure the product (prostaglandin) formation using the EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[12]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a lipoxygenase inhibitor screening assay kit.[12]

Materials:

  • 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Lipoxygenase Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the 5-LOX enzyme and the test compound or vehicle control.

  • Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

  • Measure the product formation according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[12]

VEGFR-2 Kinase Assay

This protocol is designed to measure the inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based assay.[13][14]

Materials:

  • Recombinant VEGFR-2 (KDR) kinase

  • Kinase substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase-Glo™ MAX reagent

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

  • Add the master mix to the wells of a white 96-well plate.

  • Add the test inhibitor at various concentrations to the designated wells. Add a diluent solution to the "Blank" and "Positive Control" wells.

  • Add the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells. Add kinase buffer to the "Blank" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add the Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes.

  • Read the luminescence using a microplate reader.

  • Subtract the "Blank" values from all other readings and calculate the percentage of inhibition to determine the IC50 value.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for inhibitor screening.

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimuli COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (PGs) COX_Pathway->Prostaglandins Thromboxanes Thromboxanes (TXs) COX_Pathway->Thromboxanes Leukotrienes Leukotrienes (LTs) LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Thiophene_Inhibitor 2-Acylthiophene Inhibitor Thiophene_Inhibitor->COX_Pathway Inhibits Thiophene_Inhibitor->LOX_Pathway Inhibits PLA2 PLA2 PLA2->Membrane_Phospholipids Releases AA

Caption: Arachidonic Acid Metabolism and Inhibition by 2-Acylthiophenes.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR-2 PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 AKT Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Thiophene_Inhibitor Thiophene Derivative Thiophene_Inhibitor->RTK Inhibits Thiophene_Inhibitor->AKT Inhibits

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition Points.

Experimental_Workflow Start Start: Compound Library (e.g., this compound derivatives) Primary_Screening Primary High-Throughput Screening (e.g., Enzyme Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Cell-based Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

References

Application Notes and Protocols for 2-Hexanoylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2-hexanoylthiophene derivatives, with a focus on their potential applications in oncology and infectious diseases. While direct literature on the biological activities of this compound derivatives is limited, this document leverages data from closely related 2-acetylthiophene derivatives to provide relevant protocols and application insights. The primary synthetic route explored is the Claisen-Schmidt condensation to form thiophene-containing chalcones, a class of compounds with significant therapeutic potential.

Introduction to this compound Derivatives

Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The 2-acyl substituent, such as a hexanoyl group, provides a key synthetic handle for the generation of diverse derivatives. One of the most effective methods for derivatization is the Claisen-Schmidt condensation, which reacts the ketone with an aromatic aldehyde to produce a chalcone. These thiophene-based chalcones have demonstrated promising activity as anticancer agents by targeting critical signaling pathways and as antimicrobial agents against various pathogens.

Applications in Oncology

Thiophene derivatives, particularly chalcones derived from 2-acylthiophenes, have emerged as promising anticancer agents. They have been shown to inhibit key protein kinases involved in tumor angiogenesis and cell survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT.

Inhibition of VEGFR-2 and AKT Signaling

Several studies have identified fused thiophene derivatives as potent dual inhibitors of VEGFR-2 and AKT, crucial mediators of tumor progression, angiogenesis, and cell survival.[1] Inhibition of VEGFR-2 blocks the signaling cascade responsible for the formation of new blood vessels that supply tumors, while AKT inhibition promotes apoptosis (programmed cell death) of cancer cells.

Featured Derivatives and Efficacy:

While specific data for this compound chalcones is not available, the following table summarizes the inhibitory activities of analogous fused thiophene derivatives against VEGFR-2 and AKT-1. These compounds serve as a benchmark for the potential efficacy of novel this compound-derived chalcones.

Compound IDTargetIC50 (µM)Cell LineReference
3b VEGFR-20.126HepG2[2]
AKT-16.96HepG2[2]
4c VEGFR-20.075HepG2[2]
AKT-14.60HepG2[2]
Sorafenib (Ref.) VEGFR-20.045-[2]
LY2780301 (Ref.) AKT-14.62-[2]

Signaling Pathway Diagram

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Derivative This compound Derivative Derivative->VEGFR2 Inhibits Derivative->AKT Inhibits

Caption: VEGFR-2/AKT signaling pathway and points of inhibition by thiophene derivatives.

Applications in Antimicrobial Research

Chalcones derived from 2-acylthiophenes have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antibacterial and Antifungal Activity

The antimicrobial efficacy of thiophene-derived chalcones is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Featured Derivatives and Efficacy:

The following table presents MIC values for chalcones derived from 3-acetyl-2,5-dimethyl-thiophene, which are structurally similar to potential this compound derivatives.

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Chalcone 1.1 250250500500[3]
Pyrazoline 1.2 12.5252550[3]
Pyrazole 1.3 250500500500[3]
Pyrimidine 1.4 255050100[3]
Pyrimidine 1.5 100100250250[3]
Chloramphenicol (Ref.) 25255050[3]

Experimental Protocols

Synthesis of this compound-Derived Chalcones (via Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from a 2-acylthiophene (using 2-acetyl-5-chlorothiophene as a proxy for this compound) and a substituted aromatic aldehyde.[4]

Materials:

  • 2-Acetyl-5-chlorothiophene (or this compound) (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Methanol

  • 40% Potassium hydroxide (KOH) solution

  • n-hexane

  • Ethyl acetate

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Dissolve 2-acetyl-5-chlorothiophene (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in methanol (20 mL) in a round bottom flask.

  • Add 4 mL of 40% KOH solution to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using TLC with an eluent of n-hexane:ethyl acetate (7:3).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with concentrated HCl.

  • The precipitated solid (the chalcone derivative) is then collected by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Experimental Workflow Diagram

Synthesis_Workflow Start Start Step1 Dissolve 2-Acylthiophene & Aldehyde in Methanol Start->Step1 Step2 Add 40% KOH Solution Step1->Step2 Step3 Stir at Room Temperature for 24 hours Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Pour into Crushed Ice & Acidify with HCl Step4->Step5 Reaction Complete Step6 Collect Precipitate by Vacuum Filtration Step5->Step6 Step7 Wash with Cold Water Step6->Step7 Step8 Purify by Recrystallization or Chromatography Step7->Step8 End End Step8->End

Caption: General workflow for the synthesis of thiophene-derived chalcones.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiophene derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[3]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient broth (e.g., Mueller-Hinton broth)

  • Synthesized thiophene derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., Chloramphenicol)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it in nutrient broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in nutrient broth.

  • Add the bacterial inoculum to each well.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only). Also, run a serial dilution of a standard antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound serves as a valuable starting material for the synthesis of a variety of derivatives, with thiophene-containing chalcones being a particularly promising class. These compounds have demonstrated significant potential as anticancer and antimicrobial agents in preclinical studies. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel this compound derivatives, paving the way for the development of new therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their efficacy and safety profiles.

References

Application Notes and Protocols for 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential applications and detailed experimental protocols for investigating the biological activities of 2-Hexanoylthiophene. Based on the known bioactivities of structurally related thiophene derivatives, this document outlines methodologies to explore its potential as an anti-biofilm and anti-inflammatory agent.

Potential Applications

Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including the inhibition of bacterial biofilm formation and modulation of inflammatory pathways. This compound, as a member of this class, warrants investigation for similar activities. The following protocols are designed to assess its efficacy in these areas.

Anti-Biofilm Activity of this compound

Bacterial biofilms contribute to chronic infections and antibiotic resistance. Compounds that inhibit biofilm formation are of significant interest. This protocol describes a method to evaluate the anti-biofilm potential of this compound against a common biofilm-forming bacterium, Pseudomonas aeruginosa.

Experimental Protocol: Anti-Biofilm Assay using Crystal Violet Staining

This protocol quantifies the inhibition of biofilm formation by this compound.

Materials:

  • This compound

  • Pseudomonas aeruginosa (e.g., PAO1 strain)

  • Tryptic Soy Broth (TSB)

  • 96-well flat-bottom sterile microtiter plates

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa in TSB and incubate overnight at 37°C. Adjust the culture to an optical density at 600 nm (OD600) of 0.05 in fresh TSB.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM in the assay wells. Ensure the final solvent concentration does not exceed 1% and include a solvent control.

  • Assay Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Add 1 µL of the respective this compound dilutions to the wells. Include wells with bacteria and solvent only (negative control) and wells with a known biofilm inhibitor (positive control).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently remove the planktonic cells and media from each well. Wash the wells three times with 200 µL of sterile PBS.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm. Incubate for 10-15 minutes.

  • Quantification: Transfer 125 µL of the ethanol-solubilized solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Anti-Biofilm Activity
Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Biofilm Inhibition
0 (Control)1.25 ± 0.080%
11.10 ± 0.0612%
100.75 ± 0.0540%
500.31 ± 0.0375%
1000.15 ± 0.0288%

Experimental Workflow: Anti-Biofilm Assay

G cluster_prep Preparation cluster_assay Assay cluster_staining Staining & Quantification prep_bacteria Prepare Bacterial Culture (OD600=0.05) add_bacteria Add 100 µL Bacterial Suspension to Wells prep_bacteria->add_bacteria prep_compound Prepare this compound Serial Dilutions add_compound Add 1 µL Compound Dilutions to Wells prep_compound->add_compound add_bacteria->add_compound incubate_plate Incubate at 37°C for 24 hours add_compound->incubate_plate wash_planktonic Wash Planktonic Cells (3x with PBS) incubate_plate->wash_planktonic stain_cv Stain with 0.1% Crystal Violet wash_planktonic->stain_cv wash_cv Wash Excess Stain (4x with PBS) stain_cv->wash_cv destain Solubilize with 95% Ethanol wash_cv->destain read_abs Read Absorbance at 570 nm destain->read_abs

Workflow for the anti-biofilm assay.

Anti-Inflammatory Activity of this compound

Chronic inflammation is implicated in numerous diseases. Thiophene derivatives have shown promise as anti-inflammatory agents. This protocol details a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (0.1% NED) and incubate for another 10 minutes at room temperature in the dark.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Presentation: Hypothetical NO Inhibition
TreatmentNitrite Concentration (µM) (Mean ± SD)% NO Inhibition
Control (no LPS)1.5 ± 0.2-
LPS only35.2 ± 1.80%
LPS + 1 µM this compound30.1 ± 1.514.5%
LPS + 10 µM this compound18.5 ± 1.147.4%
LPS + 50 µM this compound8.2 ± 0.776.7%
LPS + 100 µM this compound4.1 ± 0.488.4%

Cytotoxicity Assessment

It is crucial to determine if the observed biological activity is not due to general toxicity. A standard cytotoxicity assay should be performed in parallel with the activity assays.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • RAW 264.7 cells (or other relevant cell line)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the NO inhibition assay.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the activity assays for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Hypothetical Signaling Pathway: Quorum Sensing Inhibition

Many thiophene derivatives are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. A potential mechanism for this compound could be the inhibition of QS signal molecule synthesis or receptor binding.

G cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL_Molecule AHL Signal (Autoinducer) AHL_Synthase->AHL_Molecule Synthesis AHL_Receptor AHL Receptor (e.g., LuxR) AHL_Molecule->AHL_Receptor Binding Virulence_Genes Virulence & Biofilm Gene Expression AHL_Receptor->Virulence_Genes Activation Inhibition Inhibition Hexanoylthiophene This compound Hexanoylthiophene->AHL_Receptor Blocks Binding

Hypothetical inhibition of quorum sensing.

Disclaimer: The experimental data and signaling pathway presented here are hypothetical and for illustrative purposes. They are based on the known activities of related thiophene compounds. Actual results for this compound must be determined through experimentation.

Application Notes and Protocols: 2-Hexanoylthiophene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene is a functionalized thiophene monomer that holds significant promise for the development of novel conductive polymers in materials science. While less common than its 3-alkylthiophene counterparts, the presence of a hexanoyl group directly on the thiophene ring introduces a ketone functionality. This electron-withdrawing group can influence the electronic properties, solubility, and processability of the resulting polymer, poly(this compound). These characteristics make it a candidate for applications in organic electronics, such as organic thin-film transistors (OTFTs) and sensors. The carbonyl group can also serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties.

These application notes provide protocols for the synthesis and characterization of poly(this compound), drawing upon established methodologies for the polymerization of functionalized thiophenes. The data presented is based on analogous polythiophene systems and serves as a predictive guide for researchers.

Synthesis Protocols

The synthesis of poly(this compound) can be approached through oxidative polymerization, a common method for preparing polythiophenes.

Oxidative Polymerization of this compound using Ferric Chloride (FeCl₃)

This protocol describes the chemical oxidative polymerization of this compound using ferric chloride as the oxidizing agent.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Stirring plate and magnetic stir bar

Procedure:

  • Monomer Preparation: Dissolve this compound (1.0 g, 5.09 mmol) in 50 mL of anhydrous chloroform in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Oxidant Preparation: In a separate dry flask, add anhydrous ferric chloride (2.48 g, 15.28 mmol, 3 equivalents) to 50 mL of anhydrous chloroform. Stir the suspension until the FeCl₃ is well-dispersed.

  • Polymerization: Slowly add the FeCl₃ suspension to the monomer solution dropwise at room temperature while stirring vigorously.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. The solution will gradually darken, indicating polymer formation.

  • Precipitation: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

  • Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the collected solid extensively with methanol to remove any remaining FeCl₃ and unreacted monomer.

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove low molecular weight oligomers.

    • The purified polymer can then be extracted with a good solvent like chloroform or tetrahydrofuran (THF) to isolate the soluble fraction.

  • Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.

Expected Outcome:

A dark-colored solid, which is the poly(this compound). The solubility may be limited due to the electron-withdrawing nature of the hexanoyl group.

Characterization Protocols

The synthesized poly(this compound) can be characterized using various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the polymer structure and assess its regioregularity.

  • Sample Preparation: Dissolve 5-10 mg of the soluble polymer fraction in 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvents.

  • Analysis:

    • ¹H NMR: Expect broad signals characteristic of a polymer. The aromatic protons on the thiophene ring will appear in the range of 6.5-7.5 ppm. The protons of the hexanoyl side chain will appear in the upfield region (0.8-3.0 ppm).

    • ¹³C NMR: Will show signals for the thiophene ring carbons (120-150 ppm) and the hexanoyl side chain carbons, including the carbonyl carbon (~200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: To identify the functional groups present in the polymer.

  • Sample Preparation: A thin film of the polymer can be cast onto a salt plate (e.g., KBr) from a solution, or a KBr pellet can be prepared.

  • Analysis: Look for characteristic absorption bands:

    • C=O stretching of the ketone: ~1670 cm⁻¹

    • C-H stretching of the alkyl chain: ~2850-2960 cm⁻¹

    • C=C stretching of the thiophene ring: ~1400-1500 cm⁻¹

    • C-S stretching of the thiophene ring: ~820 cm⁻¹

UV-Vis Spectroscopy
  • Purpose: To determine the electronic absorption properties and estimate the optical bandgap of the polymer.

  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform). A thin film can also be cast on a quartz slide.

  • Analysis: The UV-Vis spectrum of a conjugated polymer like polythiophene will show a broad absorption band in the visible region, corresponding to the π-π* transition of the conjugated backbone. The position of the absorption maximum (λ_max) provides information about the effective conjugation length. The optical bandgap can be estimated from the onset of the absorption edge.

Gel Permeation Chromatography (GPC)
  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Sample Preparation: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or chloroform) and filter the solution.

  • Analysis: The results will provide information on the average chain length and the distribution of molecular weights in the polymer sample.

Quantitative Data

The following tables summarize the expected quantitative data for poly(this compound), based on typical values for functionalized polythiophenes.

Table 1: Predicted Spectroscopic Data for Poly(this compound)

Technique Parameter Expected Value
¹H NMRChemical Shift (ppm) - Aromatic H6.5 - 7.5
Chemical Shift (ppm) - α-CH₂ of hexanoyl2.8 - 3.0
Chemical Shift (ppm) - terminal CH₃ of hexanoyl0.8 - 1.0
FT-IRWavenumber (cm⁻¹) - C=O Stretch~1670
Wavenumber (cm⁻¹) - C-H Stretch (alkyl)2850 - 2960
UV-Visλ_max (in solution)400 - 450 nm
Optical Bandgap (Eg)2.0 - 2.5 eV

Table 2: Predicted Material Properties of Poly(this compound)

Property Expected Value/Range Notes
Molecular Weight (Mn)5 - 20 kg/mol Highly dependent on polymerization conditions.
Polydispersity Index (PDI)1.5 - 3.0Typical for oxidative polymerization.
Electrical Conductivity (undoped)10⁻⁸ - 10⁻⁶ S/cmThe electron-withdrawing group may decrease conductivity compared to poly(3-alkylthiophene)s.
Thermal Stability (T_d5)> 250 °CFunctionalized polythiophenes generally exhibit good thermal stability.

Application Notes

Poly(this compound) is a promising candidate for various applications in materials science, particularly in the field of organic electronics.

Organic Thin-Film Transistors (OTFTs)

The semiconducting nature of polythiophenes makes them suitable for use as the active layer in OTFTs. The hexanoyl side chain may influence the polymer's morphology and packing in thin films, which in turn affects charge carrier mobility. The electron-withdrawing nature of the carbonyl group is expected to lower the HOMO energy level of the polymer, which could lead to improved air stability of the transistor device.

Chemical Sensors

The conjugated backbone of poly(this compound) can interact with various analytes, leading to changes in its electrical or optical properties. The ketone functionality in the side chain could provide specific binding sites for certain analytes, potentially enabling the development of selective chemical sensors. For example, the carbonyl group could interact with metal ions or hydrogen-bond donors.

Modified Electrode Surfaces

The polymer can be deposited on electrode surfaces to modify their properties. The functionalized surface could be used in electrocatalysis or as a pre-concentration layer for electrochemical sensing applications.

Visualizations

Synthesis_Workflow Synthesis Workflow for Poly(this compound) Monomer This compound in Chloroform Reaction Polymerization (24h, RT, Inert Atm.) Monomer->Reaction Oxidant FeCl3 Suspension in Chloroform Oxidant->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Soxhlet Soxhlet Extraction (Methanol) Purification->Soxhlet Final_Product Poly(this compound) Soxhlet->Final_Product

Caption: Synthesis workflow for poly(this compound).

OTFT_Device_Architecture Bottom-Gate, Bottom-Contact OTFT Architecture cluster_device Bottom-Gate, Bottom-Contact OTFT Architecture Substrate Substrate (e.g., Si) Gate Gate Electrode (e.g., n+-Si) Dielectric Dielectric Layer (e.g., SiO2) Source Source (e.g., Au) Drain Drain (e.g., Au) ActiveLayer Poly(this compound) (Active Layer)

Caption: Bottom-gate, bottom-contact OTFT architecture.

Application Notes and Protocols: Kinetic Studies of 2-Hexanoylthiophene as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6] Various thiophene-based molecules have demonstrated potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[1][2][3][4] A crucial aspect of drug development involves understanding the mechanism of action of these compounds, which often includes the inhibition of specific enzymes. Kinetic studies are fundamental to characterizing the inhibitory potential of a compound, providing insights into its potency, selectivity, and mode of interaction with its target enzyme.

This document provides a detailed protocol and application notes for conducting kinetic studies on 2-Hexanoylthiophene, a representative thiophene derivative. While specific kinetic data for this compound is not extensively published, this guide presents a hypothetical study based on established principles of enzyme kinetics, using a serine protease as a model target. This will serve as a practical framework for researchers investigating the enzymatic inhibition profile of this compound and similar molecules.

Hypothetical Target and Mechanism

For the purpose of this protocol, we will consider this compound as a potential inhibitor of a well-characterized serine protease, such as trypsin. Serine proteases are a broad family of enzymes involved in various physiological processes and are common targets for drug discovery. We will hypothesize that this compound exhibits competitive inhibition, a common mechanism where the inhibitor binds to the active site of the enzyme, competing with the substrate.[2]

Data Presentation

The following tables summarize hypothetical quantitative data from a kinetic study of this compound as a competitive inhibitor of trypsin.

Table 1: Michaelis-Menten Kinetics of Trypsin in the Absence and Presence of this compound

Substrate Concentration [S] (µM)Initial Velocity (V₀) without Inhibitor (µM/min)Initial Velocity (V₀) with this compound (10 µM) (µM/min)Initial Velocity (V₀) with this compound (20 µM) (µM/min)
50.0830.0450.029
100.1430.0830.056
200.2220.1430.100
500.3570.2630.200
1000.4550.3700.308
2000.5260.4550.400

Table 2: Calculated Kinetic Parameters for Trypsin Inhibition by this compound

Inhibitor Concentration [I] (µM)Vmax (µM/min)Km (µM)Ki (µM)
00.62525-
100.6255010
200.6257510

Experimental Protocols

This section provides a detailed methodology for performing a kinetic analysis of this compound as a trypsin inhibitor.

Materials:

  • Trypsin from bovine pancreas (lyophilized powder)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • This compound (synthesized or commercially procured)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates

  • Pipettes and sterile, nuclease-free tips

Protocol:

  • Reagent Preparation:

    • Trypsin Stock Solution (1 mg/mL): Dissolve 10 mg of trypsin in 10 mL of cold, sterile 1 mM HCl. Store in aliquots at -20°C.

    • Substrate Stock Solution (10 mM BAEE): Dissolve the appropriate amount of BAEE in Tris-HCl buffer. Prepare fresh daily.

    • Inhibitor Stock Solution (10 mM this compound): Dissolve the required amount of this compound in DMSO.

    • Working Buffer: 50 mM Tris-HCl, pH 8.0.

  • Enzyme Kinetic Assay:

    • Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.

    • Prepare a substrate dilution series in the working buffer to achieve final concentrations ranging from 5 µM to 200 µM.

    • Prepare dilutions of the this compound stock solution in the working buffer to achieve the desired final inhibitor concentrations (e.g., 10 µM and 20 µM). Ensure the final DMSO concentration is the same in all wells and does not exceed 1% (v/v).

    • To each well, add the following in order:

      • Working buffer

      • Substrate solution at the desired concentration

      • Inhibitor solution (or DMSO for the control)

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding a fixed amount of trypsin working solution to each well.

    • Immediately place the microplate in the spectrophotometer and measure the change in absorbance at 253 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of BAEE hydrolysis is monitored by the increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot V₀ versus substrate concentration [S] for each inhibitor concentration to generate Michaelis-Menten curves.

    • To determine the kinetic parameters (Vmax and Km), transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax). The x-intercept (-1/Km) will change with inhibitor concentration.

    • The inhibition constant (Ki) can be calculated from the equation for competitive inhibition: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Km in the presence of the inhibitor.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the different modes of enzyme inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Dilutions Create Serial Dilutions (Substrate and Inhibitor) Reagents->Dilutions Setup Set up Reactions in Microplate (Buffer, Substrate, Inhibitor) Dilutions->Setup Preincubation Pre-incubate at 25°C Setup->Preincubation Initiation Initiate Reaction with Enzyme Preincubation->Initiation Measurement Measure Absorbance Change (Spectrophotometer) Initiation->Measurement V0_Calc Calculate Initial Velocities (V₀) Measurement->V0_Calc MM_Plot Generate Michaelis-Menten Plots V0_Calc->MM_Plot LB_Plot Create Lineweaver-Burk Plots MM_Plot->LB_Plot Params Determine Kinetic Parameters (Vmax, Km, Ki) LB_Plot->Params

Caption: Experimental workflow for enzyme kinetic analysis.

Enzyme_Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_C E Enzyme ES_C ES Enzyme-Substrate Complex E_C->ES_C + S EI_C EI Enzyme-Inhibitor Complex E_C->EI_C + I S_C S Substrate I_C I Inhibitor ES_C->E_C P_C P Product ES_C->P_C -> E + P EI_C->E_C E_NC E Enzyme ES_NC ES Enzyme-Substrate Complex E_NC->ES_NC + S EI_NC EI Enzyme-Inhibitor Complex E_NC->EI_NC + I S_NC S Substrate I_NC I Inhibitor ES_NC->E_NC ESI_NC ESI Enzyme-Substrate-Inhibitor Complex ES_NC->ESI_NC + I P_NC P Product ES_NC->P_NC -> E + P EI_NC->E_NC EI_NC->ESI_NC + S ESI_NC->ES_NC ESI_NC->EI_NC E_UC E Enzyme ES_UC ES Enzyme-Substrate Complex E_UC->ES_UC + S S_UC S Substrate I_UC I Inhibitor ES_UC->E_UC ESI_UC ESI Enzyme-Substrate-Inhibitor Complex ES_UC->ESI_UC + I P_UC P Product ES_UC->P_UC -> E + P ESI_UC->ES_UC

Caption: Signaling pathways for different enzyme inhibition models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hexanoylthiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with hexanoyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the thiophene ring, primarily at the 2-position due to the higher stability of the reaction intermediate.[1][2]

Q2: Why is the acylation highly selective for the 2-position of the thiophene ring?

The high regioselectivity for the 2-position in the Friedel-Crafts acylation of thiophene is attributed to the electronic properties of the thiophene ring. The sulfur atom can stabilize the positive charge of the intermediate carbocation more effectively when the attack occurs at the C2 or C5 position through resonance. The intermediate for 2-acylation has more resonance structures, making it more stable and the preferred pathway.[1][2]

Q3: What are the common Lewis acid catalysts used, and what are their drawbacks?

Common Lewis acid catalysts include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and zinc chloride (ZnCl₂). While effective, they have several drawbacks:

  • Stoichiometric Amounts: Often, more than a stoichiometric amount of the catalyst is required because it forms a complex with the ketone product.[3]

  • Moisture Sensitivity: These catalysts are highly sensitive to moisture, which can deactivate them and reduce the yield.

  • Environmental Concerns: The work-up process for these catalysts generates a significant amount of acidic waste, posing environmental concerns.

  • Side Reactions: Strong Lewis acids like AlCl₃ can sometimes lead to undesirable side reactions and resinification of thiophene.[3]

Q4: Are there more environmentally friendly catalyst options?

Yes, solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5), are excellent green alternatives to traditional Lewis acids.[4] They offer several advantages, including:

  • Reusability: They can be recovered and reused multiple times.[4]

  • Reduced Waste: They minimize the production of acidic waste.

  • High Selectivity: They often exhibit high selectivity for the desired product.[4]

  • Milder Reaction Conditions: The reactions can sometimes be carried out under milder conditions.

Troubleshooting Guide

Low Yield
Potential Cause Troubleshooting Steps
Moisture in Reagents or Glassware Ensure all glassware is thoroughly dried, preferably by flame-drying or oven-drying.[5] Use anhydrous solvents and ensure the Lewis acid catalyst is of high purity and handled under inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst. If using a solid acid catalyst, ensure it has been properly activated (e.g., by calcination) according to the supplier's instructions.[4]
Suboptimal Reaction Temperature Optimize the reaction temperature. For Friedel-Crafts acylation of thiophene, higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decrease selectivity.[4] A temperature that is too low can result in an incomplete reaction.
Incorrect Molar Ratio of Reactants An excess of the acylating agent (hexanoyl chloride) can sometimes improve the yield, but a large excess may lead to side reactions. Experiment with different molar ratios of thiophene to hexanoyl chloride to find the optimal balance.[3][4]
Formation of a Stable Complex between Product and Catalyst Strong Lewis acids like AlCl₃ can form a stable complex with the this compound product, effectively sequestering the catalyst. This necessitates using more than a stoichiometric amount of the catalyst. During work-up, hydrolysis with dilute acid is crucial to break this complex and release the product.[3]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.
Formation of Byproducts/Impurities
Potential Cause Troubleshooting Steps
Diacylation (Formation of 2,5-dihexanoylthiophene) While the acyl group is deactivating, forcing conditions (high temperature, long reaction time, large excess of acylating agent) can lead to a second acylation at the 5-position. Use milder reaction conditions and control the stoichiometry of the reactants to minimize this.
Acylation at the 3-position Although less favored, some 3-hexanoylthiophene may form.[4] This is often difficult to separate from the 2-isomer due to similar boiling points. Careful fractional distillation or column chromatography may be required for high-purity applications. Using bulkier catalysts or optimizing the solvent can sometimes improve regioselectivity.
Resinification/Polymerization of Thiophene This is more common with highly reactive Lewis acids like AlCl₃.[3] Using a milder catalyst such as ZnCl₂ or a solid acid catalyst can prevent this. Maintaining a low reaction temperature can also help.
Unreacted Starting Materials If the reaction is incomplete, unreacted thiophene and hexanoyl chloride will be present. Hexanoyl chloride is typically quenched and removed during the aqueous work-up. Unreacted thiophene can be removed by distillation.

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of Thiophene

CatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield of 2-Acylthiophene (%)Reference
SnCl₄ Hexanoyl ChlorideBenzene<0 to RT4h77.2(PrepChem)
ZnCl₂ Acetyl ChlorideNone25-303h~60[3]
ZnCl₂ Acetic AnhydrideNone30 to 107 (exotherm)-77[3]
Hβ Zeolite Acetic AnhydrideNone60-98.6[4]
AlCl₃ N-phenylmaleimideDichloromethaneRT24h- (byproduct formation)[6]
EtAlCl₂ Succinyl chlorideDichloromethane02hModerate to high[7]

Note: The yields reported are for the acylation of thiophene with different acylating agents and may not be directly comparable for this compound but provide a general trend of catalyst effectiveness.

Experimental Protocols

Method 1: Friedel-Crafts Acylation using Stannic Chloride

This protocol is adapted from a known synthesis of this compound.

Materials:

  • Thiophene

  • n-Hexanoyl chloride

  • Stannic chloride (SnCl₄)

  • Dry benzene (Solvent)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Calcium chloride (CaCl₂) (drying agent)

Procedure:

  • In a flask equipped with a stirrer and cooled to below 0°C, combine thiophene, n-hexanoyl chloride, and dry benzene.

  • Slowly add stannic chloride dropwise to the stirred mixture over 1 hour, maintaining the temperature below 0°C.

  • Continue stirring the mixture below 0°C for 30 minutes.

  • Allow the mixture to gradually warm to room temperature while stirring for an additional 3.5 hours.

  • After the reaction is complete, quench the reaction by adding 10% HCl and stir for 10 minutes.

  • Separate the organic layer.

  • Wash the organic layer successively with 10% HCl, water, 5% Na₂CO₃ solution, and finally with water.

  • Dry the organic layer with anhydrous CaCl₂.

  • Remove the solvent by distillation.

  • Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to obtain pure this compound.

Method 2: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This is a general procedure for the acylation of thiophene using a solid acid catalyst, which can be adapted for the synthesis of this compound.[4]

Materials:

  • Thiophene

  • Hexanoic anhydride (as an alternative to hexanoyl chloride)

  • Hβ Zeolite catalyst (activated)

Procedure:

  • Activate the Hβ zeolite catalyst by calcination at 500°C for 6 hours.[4]

  • In a round-bottomed flask equipped with a condenser and magnetic stirrer, add thiophene and hexanoic anhydride.

  • Add the activated Hβ zeolite catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir.[4][8]

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and reused.[4]

  • The filtrate contains the product. The purification would typically involve removing the unreacted starting materials and the acetic acid byproduct (if using anhydride) by distillation.

Mandatory Visualizations

Troubleshooting_Yield start Low Yield of this compound moisture Moisture Contamination? start->moisture catalyst Inactive Catalyst? moisture->catalyst No dry Dry Glassware & Reagents Use Anhydrous Conditions moisture->dry Yes temp Suboptimal Temperature? catalyst->temp No fresh_catalyst Use Fresh Catalyst Properly Activate Solid Catalyst catalyst->fresh_catalyst Yes ratio Incorrect Molar Ratio? temp->ratio No optimize_temp Optimize Temperature (e.g., 0°C to RT) temp->optimize_temp Yes optimize_ratio Optimize Reactant Ratio (e.g., slight excess of acylating agent) ratio->optimize_ratio Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HexanoylChloride Hexanoyl Chloride AcyliumIon Acylium Ion (Electrophile) HexanoylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., SnCl₄) Thiophene Thiophene SigmaComplex Sigma Complex (Intermediate) Thiophene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

References

Technical Support Center: Purification of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hexanoylthiophene.

Purification Methods Overview

This compound, a key intermediate in various synthetic pathways, often requires purification to remove byproducts and unreacted starting materials. The primary methods for its purification are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

A general workflow for the purification of this compound is outlined below.

Purification Workflow raw_product Crude this compound distillation Vacuum Distillation raw_product->distillation High boiling point impurities chromatography Column Chromatography raw_product->chromatography Close-boiling impurities distillation->chromatography Further purification analysis Purity Analysis (TLC, GC-MS, NMR) distillation->analysis recrystallization Recrystallization chromatography->recrystallization For solid product chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

A1: Common impurities arise from the Friedel-Crafts acylation of thiophene. These can include unreacted thiophene, hexanoyl chloride or hexanoic anhydride, the Lewis acid catalyst (e.g., aluminum chloride), and polysubstituted thiophene byproducts. Diacylation at the 2- and 5-positions of the thiophene ring is a potential side reaction.

Q2: My purified this compound is an oil. Can I still use recrystallization?

A2: Yes, recrystallization can be adapted for oily compounds. This often involves using a two-solvent system where the compound is dissolved in a small amount of a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until turbidity is observed. Slow cooling can then induce crystallization. Seeding with a previously obtained crystal can also be beneficial.

Q3: How do I choose the right purification method?

A3:

  • Vacuum Distillation: Ideal for large-scale purifications and for removing non-volatile or very high-boiling impurities.

  • Column Chromatography: Best for separating compounds with similar boiling points and for achieving very high purity on a small to medium scale.

  • Recrystallization: Suitable if the product is a solid at room temperature or can be induced to crystallize. It is effective at removing small amounts of impurities.

Troubleshooting Guides

Vacuum Distillation

Experimental Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. Use a magnetic stirrer and a suitable heating mantle.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.

Quantitative Data:

Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)~260-270 (Decomposition may occur)
10~130-140
1~90-100

Note: These are estimated values. The actual boiling point may vary depending on the purity of the sample and the accuracy of the pressure measurement.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Bumping/Violent Boiling - Uneven heating.- Lack of boiling chips/stirring.- Use a magnetic stirrer for smooth boiling.- Ensure the heating mantle fits the flask well for even heat distribution.
No Distillate Collection - Vacuum leak.- Insufficient heating.- Thermometer placement is too high.- Check all joints for proper sealing.- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
Product Decomposes - Temperature is too high.- Use a lower pressure to decrease the boiling point.

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bumping -> check_stirring; bumping -> check_heating; no_distillate -> check_leaks; no_distillate -> increase_heat; no_distillate -> check_thermometer; decomposition -> lower_pressure; }

A troubleshooting guide for vacuum distillation.
Column Chromatography

Experimental Protocol:

  • TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for aromatic ketones is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded.- Column packed improperly.- Optimize the eluent system using TLC.- Use a larger column or less sample.- Repack the column carefully to avoid channels and cracks.
Compound Stuck on Column - Eluent polarity is too low.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).
Cracked Silica Bed - The column ran dry.- Always keep the solvent level above the top of the silica gel.

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optimize_eluent [label="Optimize eluent via TLC"]; check_loading [label="Reduce sample load"]; repack_column [label="Repack column"]; increase_polarity [label="Increase eluent polarity"]; maintain_solvent_level [label="Keep column wet"];

start -> poor_separation; start -> compound_stuck; start -> cracked_bed;

poor_separation -> optimize_eluent; poor_separation -> check_loading; poor_separation -> repack_column; compound_stuck -> increase_polarity; cracked_bed -> maintain_solvent_level; }

A troubleshooting guide for column chromatography.
Recrystallization

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For oily compounds, a two-solvent system is often effective. A good starting point could be dissolving the compound in a minimal amount of a polar solvent like ethanol or acetone, followed by the addition of a non-polar solvent like hexane or water until the solution becomes cloudy.

  • Dissolution: Gently heat the solution to redissolve the compound, aiming for a clear, saturated solution at the boiling point of the solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can improve the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out - Solution is supersaturated.- Cooling is too rapid.- Impurities are present.- Add a small amount of the "good" solvent to redissolve the oil and cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal.
No Crystals Form - Solution is not saturated.- Compound is very soluble in the chosen solvent.- Evaporate some of the solvent to concentrate the solution.- Cool the solution in an ice bath for a longer period.- Try a different solvent system.
Low Yield - Too much solvent was used.- Crystals are soluble in the wash solvent.- Use the minimum amount of hot solvent for dissolution.- Wash the crystals with ice-cold solvent.

Technical Support Center: 2-Hexanoylthiophene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hexanoylthiophene synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, primarily via Friedel-Crafts acylation, and offers potential solutions.

Issue 1: Low Yield of this compound and Formation of a Dark, Tarry Substance

  • Question: My reaction is producing a low yield of the desired this compound, and I am observing a significant amount of a dark, insoluble material. What is causing this, and how can I prevent it?

  • Answer: The formation of a dark, tarry substance is likely due to the resinification or polymerization of the thiophene ring under the strong acidic conditions of the Friedel-Crafts reaction.[1] Thiophene is an electron-rich heterocycle and is prone to polymerization catalyzed by strong Lewis acids, especially at elevated temperatures.

    Troubleshooting Steps:

    • Catalyst Selection: Switch to a milder Lewis acid catalyst. While Aluminum chloride (AlCl₃) is a common Friedel-Crafts catalyst, it is very reactive and can promote polymerization of thiophene.[1] Consider using catalysts like tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts such as zeolites (e.g., Hβ), which have been shown to give high yields of 2-acylthiophenes with reduced side product formation.[1][2][3]

    • Temperature Control: Maintain a low reaction temperature. Friedel-Crafts acylations of thiophene are often exothermic. It is crucial to control the temperature, typically between 0°C and room temperature, to minimize polymerization.

    • Order of Addition: Add the Lewis acid catalyst portion-wise to the mixture of thiophene and hexanoyl chloride at a low temperature. This helps to control the initial exotherm and reduces the localized concentration of the catalyst.

Issue 2: Formation of a Significant Amount of a Second Product, Identified as a Diacylated Thiophene

  • Question: Besides my desired this compound, I am isolating a significant amount of a higher molecular weight byproduct which I suspect is 2,5-dihexanoylthiophene. How can I improve the selectivity for mono-acylation?

  • Answer: The formation of 2,5-dihexanoylthiophene is a common side reaction known as polysubstitution or diacylation.[4] The initial acylation at the 2-position deactivates the thiophene ring towards further electrophilic substitution, but under forcing conditions (e.g., excess acylating agent, strong catalyst, high temperature), a second acylation can occur at the highly reactive 5-position.

    Troubleshooting Steps:

    • Molar Ratio of Reactants: Use a molar ratio of thiophene to hexanoyl chloride that favors mono-acylation. An excess of thiophene can help to increase the statistical probability of the acylating agent reacting with an unreacted thiophene molecule rather than the already acylated product.

    • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or GC) and stop the reaction once the starting thiophene is consumed to prevent the formation of the diacylated product.

    • Catalyst Choice: As with polymerization, milder catalysts can improve selectivity for mono-acylation.

Quantitative Data on Side Product Formation

The following table summarizes the impact of different catalysts on the conversion of thiophene and the selectivity for the desired 2-acylthiophene. While specific data for this compound is limited, this data for the closely related 2-acetylthiophene provides a strong indication of expected trends.

CatalystThiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)Primary Side ProductsReference
Hβ Zeolite~99>983-Acetylthiophene (minor)[5]
HZSM-5 ZeoliteLowGood3-Acetylthiophene (minor)[5]
NKC-9 ResinHighPoorPolymerization products[5]
AlCl₃HighModeratePolymerization, Diacylation[1]
SnCl₄HighHighDiacylation (can be minimized)[1]
ZnCl₂ModerateHighMinimal side products[2]

Note: This table is a compilation of data from multiple sources and is intended to show general trends. Actual yields and side product distribution will vary based on specific reaction conditions.

Experimental Protocols

Protocol for Selective Mono-acylation of Thiophene with Hexanoyl Chloride

This protocol is designed to maximize the yield of this compound while minimizing the formation of diacylated and polymeric side products.

Materials:

  • Thiophene

  • Hexanoyl chloride

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice-water bath.

  • Add hexanoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Slowly add SnCl₄ (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Mandatory Visualizations

Reaction_Pathway Friedel-Crafts Acylation of Thiophene Thiophene Thiophene Product This compound Thiophene->Product Electrophilic Attack Polymer Polymer/Resin Thiophene->Polymer Polymerization Hexanoyl_Chloride Hexanoyl Chloride Acylium_Ion Hexanoyl Acylium Ion Hexanoyl_Chloride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., SnCl4) Lewis_Acid->Acylium_Ion Acylium_Ion->Product Diacylated 2,5-Dihexanoylthiophene Product->Diacylated Further Acylation Troubleshooting_Logic Troubleshooting Flowchart Start Reaction Issue Low_Yield Low Yield? Start->Low_Yield Polymer Polymer Formation? Low_Yield->Polymer Yes Optimize Optimize Conditions Low_Yield->Optimize No Diacylation Diacylation? Polymer->Diacylation No Solution_Polymer Use Milder Catalyst Lower Temperature Polymer->Solution_Polymer Yes Solution_Diacylation Adjust Molar Ratio Monitor Reaction Time Diacylation->Solution_Diacylation Yes Diacylation->Optimize No

References

Technical Support Center: Optimizing Reaction Conditions for 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-Hexanoylthiophene. The primary synthetic route discussed is the Friedel-Crafts acylation of thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of thiophene using an acylating agent like hexanoyl chloride or hexanoic anhydride in the presence of a Lewis acid catalyst.[1][2][3] This reaction is an electrophilic aromatic substitution where an acylium ion is generated and attacks the electron-rich thiophene ring.[2]

Q2: Why does the Friedel-Crafts acylation of thiophene primarily yield the 2-substituted product?

The acylation of thiophene shows high regioselectivity for the C-2 position. This is because the carbocation intermediate formed by electrophilic attack at C-2 is more stable and can be better stabilized by resonance involving the sulfur atom's lone pair compared to the intermediate formed from attack at C-3.[4]

Q3: Which Lewis acid catalyst is best for this reaction?

The choice of catalyst depends on the desired reactivity, cost, and environmental considerations.

  • Stannic chloride (SnCl₄): A common and effective catalyst that often provides good yields under controlled conditions.[1]

  • Aluminum chloride (AlCl₃): A very strong and reactive Lewis acid.[5][6] However, its high reactivity can lead to undesirable side reactions and resinification (tar formation) if not handled carefully.[6]

  • Zinc chloride (ZnCl₂): A milder Lewis acid that can be effective and may reduce the occurrence of side reactions.[6] It has been used in deep eutectic solvents where it acts as both catalyst and solvent.[7]

  • Solid Acid Catalysts (e.g., Hβ Zeolite): These are environmentally friendlier, reusable alternatives to traditional Lewis acids.[8][9] They can offer high conversion rates and selectivity under specific conditions.[8]

Q4: Why are low temperatures often required for this reaction?

The Friedel-Crafts acylation is often exothermic. Performing the initial addition of the Lewis acid at low temperatures (e.g., below 0 °C) helps to control the reaction rate, dissipate heat, and minimize the formation of tar and other byproducts.[1]

Q5: Can this reaction be performed without a solvent?

Yes, solvent-free conditions have been explored, particularly with solid acid catalysts like zeolites.[9] This approach aligns with green chemistry principles by reducing volatile organic solvent waste.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Moisture-sensitive catalyst deactivation. Strong Lewis acids like AlCl₃ and SnCl₄ are highly sensitive to moisture.[2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry. The molar ratio of reactants and catalyst is crucial. For traditional Lewis acids, near-stoichiometric amounts may be needed as the catalyst complexes with the product ketone.[6] For solid acids, catalytic amounts are sufficient.[8] An excess of either thiophene or the acylating agent can sometimes improve yields.[6][8]
Suboptimal reaction temperature or time. If the reaction is too cold, the activation energy may not be overcome. If too hot, degradation can occur. A common strategy is to add the catalyst at a low temperature (e.g., <0 °C) and then allow the reaction to slowly warm to room temperature over several hours.[1]
Problem 2: Significant Formation of Dark Tar or Insoluble Material
Possible Cause Suggested Solution
Reaction temperature is too high. This is a common issue, especially with highly active catalysts like AlCl₃. Maintain strict temperature control, especially during the addition of the catalyst. Add the catalyst dropwise or in small portions to a cooled, well-stirred solution.[1]
Catalyst is too reactive. Thiophene can react vigorously with strong Lewis acids, leading to polymerization and resinification.[6] Consider using a milder catalyst such as SnCl₄, ZnCl₂, or a reusable solid acid catalyst.[1][6][8]
Incorrect order of addition. The order of reagent addition can be critical. A common procedure involves adding the Lewis acid to the mixture of thiophene and hexanoyl chloride.[1] This ensures the acylium ion is formed in the presence of the substrate it is intended to react with.
Problem 3: Difficulties in Product Purification
Possible Cause Suggested Solution
Incomplete reaction quench or work-up. After the reaction, a thorough quench with dilute acid (e.g., 10% HCl) is necessary to decompose the catalyst-ketone complex.[1] Follow this with washes using water and a mild base (e.g., 5% Na₂CO₃) to remove acidic and basic impurities.[1]
Presence of high-boiling impurities. If tar-like substances have formed, they can co-distill or interfere with purification. Ensure the work-up is effective at removing most impurities before the final step.
Improper purification technique. The final product is typically purified by reduced-pressure distillation to prevent thermal degradation at high temperatures.[1] Ensure your vacuum setup is adequate to achieve the required pressure.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene

CatalystTypical Acylating AgentTypical SolventKey AdvantagesPotential Issues
SnCl₄ Hexanoyl chlorideBenzene, DichloromethaneGood yields, moderate reactivity.[1]Moisture sensitive, toxic, requires stoichiometric amounts.
AlCl₃ Hexanoyl chlorideDichloromethane, NitrobenzeneHighly reactive, readily available.[5]Highly moisture sensitive, can cause significant tar formation.[6]
Hβ Zeolite Acetic anhydrideSolvent-free or organic solventReusable, environmentally friendly, high conversion.[8]May require higher temperatures, mass transfer limitations.
[CholineCl][ZnCl₂]₃ Various acyl chloridesActs as both catalyst and solventGreen solvent system, reusable.[7]Requires preparation of the deep eutectic solvent.

Table 2: Example Reaction Conditions and Reported Yields

CatalystAcylating AgentSolventTemperatureTimeYieldReference
SnCl₄n-hexanoyl chlorideBenzene<0 °C to RT4 h77.2%PrepChem[1]
Hβ ZeoliteAcetic anhydrideN/A60 °CNot specified98.6%TSI Journals[8]
C25 ZeoliteAcetic anhydrideN/A80 °C5 h96.3%ResearchGate[9]

Experimental Protocols

Protocol 1: Classic Synthesis using Stannic Chloride (SnCl₄)

This protocol is adapted from a literature procedure.[1]

  • Setup: Equip a multi-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: In the flask, combine thiophene (1.0 eq), n-hexanoyl chloride (1.0 eq), and anhydrous benzene (or dichloromethane) as the solvent.

  • Cooling: Cool the stirred mixture to below 0 °C using an ice-salt bath.

  • Catalyst Addition: Add stannic chloride (SnCl₄, ~0.4 eq) dropwise via the dropping funnel over approximately 1 hour, ensuring the internal temperature remains below 0 °C.[1]

  • Reaction: Stir the mixture for 30 minutes at below 0 °C, then allow it to gradually warm to room temperature and stir for an additional 3.5 hours.[1]

  • Quenching: Carefully add 10% aqueous HCl to the reaction mixture and stir for 10 minutes to decompose the catalyst complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with 10% HCl, water, 5% aqueous Na₂CO₃, and finally water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.[1]

Protocol 2: Green Synthesis using Hβ Zeolite Catalyst

This protocol is based on procedures for acylation using solid acids.[8][9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene (1.0 eq) and hexanoic anhydride (~2.0-3.0 eq). Note: Anhydride is often used with solid acid catalysts.

  • Catalyst Addition: Add the activated Hβ zeolite catalyst (e.g., 5-10% by weight relative to the limiting reagent).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for several hours (e.g., 2-5 hours). Monitor the reaction progress by TLC or GC.

  • Catalyst Removal: After cooling the mixture to room temperature, remove the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and regenerated for future use.

  • Work-up: The filtrate can be diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and saturated sodium bicarbonate solution to remove unreacted anhydride and acetic acid byproduct.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product Thiophene Thiophene Catalyst Lewis Acid (e.g., SnCl₄) HexanoylChloride Hexanoyl Chloride HexanoylChloride->Catalyst Product This compound Catalyst->Product Electrophilic Aromatic Substitution

Caption: Reaction pathway for the Friedel-Crafts acylation of thiophene.

Experimental_Workflow start Start prep Reagent & Glassware Preparation (Anhydrous) start->prep reaction Reaction Setup (Inert Atmosphere) prep->reaction addition Slow Catalyst Addition (Temp Control < 0°C) reaction->addition stir Stir & Warm to RT addition->stir quench Quench Reaction (e.g., 10% HCl) stir->quench workup Aqueous Work-up (Wash & Separate) quench->workup dry Dry Organic Layer workup->dry concentrate Solvent Removal dry->concentrate purify Vacuum Distillation concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Poor Reaction Outcome LowYield Low Yield? Start->LowYield TarFormation Tar Formation? LowYield->TarFormation No CheckCatalyst Check Catalyst Activity (Use Fresh/Anhydrous) LowYield->CheckCatalyst Yes LowerTemp Lower Reaction Temp (Especially during addition) TarFormation->LowerTemp Yes CheckTemp Optimize Temperature (Cooling/Warming Profile) CheckCatalyst->CheckTemp CheckStoichiometry Verify Stoichiometry CheckTemp->CheckStoichiometry MilderCatalyst Use Milder Catalyst (e.g., SnCl₄ over AlCl₃) LowerTemp->MilderCatalyst

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 2-Hexanoylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hexanoylthiophene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of thiophene with hexanoyl chloride. This reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).

Q2: What are the main challenges encountered during the synthesis of this compound?

Common challenges include:

  • Low Yield: Can be caused by suboptimal reaction conditions, catalyst deactivation, or side reactions.

  • Formation of Isomers: The primary side product is often the 3-Hexanoylthiophene isomer, which can be difficult to separate from the desired this compound.[1]

  • Reaction Control: The reaction can be exothermic and requires careful temperature management.

  • Catalyst Handling: Many Lewis acid catalysts are sensitive to moisture and require anhydrous conditions.[1]

  • Work-up and Purification: Isolating the pure product from the reaction mixture can be challenging.

Q3: Are there alternative methods for synthesizing this compound?

Yes, an alternative approach involves the use of a Grignard reagent. This method consists of reacting 2-thienylmagnesium bromide with hexanoyl chloride.[2] This can be a good option to avoid some of the issues associated with Friedel-Crafts acylation, such as the use of strong Lewis acids.

Troubleshooting Guides

Friedel-Crafts Acylation Method

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid catalyst is fresh and has been stored under anhydrous conditions. Moisture can deactivate the catalyst. Consider using a newer container or purifying the catalyst if necessary.
Poor Quality Reagents Use freshly distilled thiophene and hexanoyl chloride. Ensure the solvent is anhydrous.
Incorrect Reaction Temperature The reaction is often performed at low temperatures (e.g., 0°C) to control exothermicity and improve selectivity.[1] Ensure your cooling bath is maintained at the correct temperature throughout the addition of the catalyst.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it.

Problem 2: High Proportion of 3-Hexanoylthiophene Isomer

Possible Cause Troubleshooting Step
High Reaction Temperature Higher temperatures can favor the formation of the thermodynamically more stable 3-isomer. Maintain a low reaction temperature (0°C or below) during the addition of the Lewis acid.[1]
Choice of Catalyst The choice of Lewis acid can influence regioselectivity. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to more side products. Consider using a milder Lewis acid like SnCl₄ or zinc chloride (ZnCl₂).[3]

Problem 3: Difficult Purification

Possible Cause Troubleshooting Step
Incomplete Quenching Ensure the reaction is properly quenched by slowly adding it to a cold solution of dilute acid (e.g., HCl) to decompose the catalyst-product complex.
Emulsion Formation during Work-up If an emulsion forms during the aqueous work-up, adding a saturated solution of NaCl can help break it.
Co-elution of Isomers The 2- and 3-isomers can be difficult to separate by column chromatography. Use a long column with a high-resolution silica gel and a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate). Multiple purifications may be necessary.
Grignard Reaction Method

Problem 1: Grignard Reagent Fails to Form

Possible Cause Troubleshooting Step
Wet Glassware or Solvent All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). The solvent (typically THF or diethyl ether) must be anhydrous.
Inactive Magnesium The surface of magnesium turnings can oxidize. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or bubbling indicates activation.
Impure Halide Use freshly distilled 2-bromothiophene.

Problem 2: Low Yield of this compound

Possible Cause Troubleshooting Step
Side reaction with Acyl Chloride Grignard reagents can add twice to acyl chlorides, leading to the formation of a tertiary alcohol. This can be minimized by adding the Grignard reagent slowly to the hexanoyl chloride solution at a low temperature (e.g., -78°C).
Premature Quenching Ensure the reaction goes to completion before quenching with an acidic work-up. Monitor by TLC.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Thiophene

CatalystSolventTemperature (°C)Yield of 2-Acylthiophene (%)Reference
SnCl₄Benzene0 to RT77.2PrepChem
AlCl₃CS₂Reflux~70-80General Literature
ZnCl₂None150-160~60-70[3]
Hβ ZeoliteNone6098.6[1]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Thiophene with Hexanoyl Chloride using SnCl₄
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous benzene.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Reagents: Add hexanoyl chloride (1.0 eq) to the cooled solution.

  • Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄, 0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 10% HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 10% HCl, water, 5% Na₂CO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Grignard Reagent
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq) and a small crystal of iodine.

    • Add a small amount of a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via a dropping funnel to initiate the reaction.

    • Once the reaction starts (disappearance of iodine color, bubbling), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Acylation:

    • In a separate flame-dried flask, dissolve hexanoyl chloride (1.0 eq) in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add the prepared 2-thienylmagnesium bromide solution to the hexanoyl chloride solution via a cannula, keeping the temperature below -70°C.

    • Stir the reaction mixture at -78°C for 1-2 hours.

  • Quenching and Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Thiophene + Hexanoyl Chloride cooling Cool to 0°C reagents->cooling solvent Anhydrous Solvent solvent->cooling catalyst_add Add Lewis Acid (e.g., SnCl4) cooling->catalyst_add stir Stir at RT catalyst_add->stir quench Quench with dilute acid stir->quench extract Extract & Wash quench->extract purify Purify (Distillation/Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Friedel-Crafts Reaction cause1 Inactive Catalyst? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Impure Reagents? start->cause3 sol1 Use fresh, anhydrous Lewis Acid cause1->sol1 sol2 Maintain low temp (e.g., 0°C) cause2->sol2 sol3 Purify reagents/ use anhydrous solvent cause3->sol3

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

stability and degradation of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Hexanoylthiophene. The information is designed to assist users in handling and designing experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general chemistry of thiophene derivatives and acylthiophenes, the primary factors that can lead to the degradation of this compound are:

  • Oxidation: The thiophene ring is susceptible to oxidation, which can occur at the sulfur atom to form a thiophene S-oxide, or at the carbon-carbon double bonds.[1][2] The hexanoyl side chain can also undergo oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of thiophene-containing compounds, often in the presence of oxygen.

  • Thermal Stress: While thiophenes are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition. For acylthiophenes, this may involve deacylation or ring-opening reactions.

  • Strong Acidic or Basic Conditions: Extreme pH conditions can promote hydrolysis or other degradation reactions.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Light: Protect from light by using amber-colored vials or by storing in a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, non-reactive container to prevent moisture ingress and contamination.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for determining the purity and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile compounds and can help in identifying potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of this compound and to detect changes that may indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in color (e.g., yellowing or darkening) of the this compound sample. Oxidation or photodegradation.1. Verify the storage conditions (protection from light and air).2. Purge the container with an inert gas before sealing.3. Perform a purity check using HPLC or GC-MS to identify potential degradation products.
Appearance of new peaks in HPLC or GC-MS chromatogram during an experiment. Degradation of the compound due to experimental conditions (e.g., temperature, pH, light exposure).1. Review the experimental protocol for potential stressors.2. Run control experiments in the absence of other reagents to isolate the cause of degradation.3. Consider performing forced degradation studies to identify potential degradation products and pathways.
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution.1. Prepare fresh stock solutions for each experiment.2. Store stock solutions under appropriate conditions (refrigerated, protected from light).3. Regularly check the purity of the stock solution using an appropriate analytical method.
Low assay value or potency. Degradation of the compound.1. Re-evaluate the purity of the starting material.2. Investigate potential degradation during sample preparation and analysis.3. Ensure the analytical method is stability-indicating.

Stability Profile of this compound (Predicted)

Condition Parameter Expected Stability Potential Degradation Products
Thermal TemperatureStable at room temperature. Degradation may occur at elevated temperatures (>100 °C).Thiophene, Hexanoic acid, Ring-opened products
Photochemical Light (UV/Vis)Sensitive to light, especially in the presence of oxygen.Oxidized thiophene derivatives, polymeric materials
Hydrolytic pHGenerally stable at neutral pH. Susceptible to degradation under strong acidic or basic conditions.Not expected to be a primary degradation pathway for the thiophene ring itself, but the ketone may be affected.
Oxidative Oxidizing agents (e.g., H₂O₂)Susceptible to oxidation.This compound-S-oxide, further oxidized products

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it, and analyze by HPLC to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubate the solution at room temperature for a defined period, monitoring the degradation by HPLC.

3. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

  • For solutions, incubate at a high temperature in a sealed vial.

  • Monitor the degradation over time by taking samples and analyzing them by HPLC or GC-MS.

4. Photostability Testing:

  • Expose a solution or a thin film of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1][6][7][8]

  • The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Protocol for a Generic Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂ Photodegradation Photodegradation This compound->Photodegradation Thermal_Stress Thermal_Stress This compound->Thermal_Stress Δ Extreme_pH Extreme_pH This compound->Extreme_pH H⁺/OH⁻ Degradation_Products Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Stress->Degradation_Products Extreme_pH->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_Stress_Conditions Forced Degradation Conditions cluster_Analysis Analysis cluster_Outcome Outcome Acid_Base Acid/Base Hydrolysis HPLC HPLC Analysis Acid_Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC Degradation_Profile Degradation Profile HPLC->Degradation_Profile GC_MS GC-MS Analysis GC_MS->Degradation_Profile NMR NMR Analysis NMR->Degradation_Profile Stability_Assessment Stability Assessment Degradation_Profile->Stability_Assessment

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Synthesis of 2-Hexanoylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-hexanoylthiophene derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via Friedel-Crafts acylation.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Moisture Contamination: Friedel-Crafts acylation reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[1][2][3]

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents are of high purity and free from water. Anhydrous aluminum chloride is extremely hygroscopic and should be handled with care to prevent exposure to atmospheric moisture.[1][2]

  • Catalyst Inactivity or Insufficient Amount: The catalyst may be old, of poor quality, or used in insufficient quantities. For traditional Lewis acids like AlCl₃, stoichiometric amounts are often required because both the acylating agent and the product can form complexes with the catalyst.[4]

    • Solution: Use a fresh, high-purity catalyst. For Lewis acids, ensure a molar ratio of at least 1:1 with the acylating agent (hexanoyl chloride or hexanoic anhydride). When using solid acid catalysts like zeolites, ensure the catalyst is properly activated and not deactivated.

  • Improper Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity of the reaction.

    • Solution: Optimize the reaction temperature. Friedel-Crafts acylations are often started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction and then gradually warmed to room temperature or heated to drive the reaction to completion.[5]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time if necessary until the starting material is consumed.

  • Losses During Workup and Purification: Significant amounts of product can be lost during the aqueous workup, extractions, and final purification steps.

    • Solution: Perform extractions with care to ensure complete transfer of the product into the organic phase. Minimize the number of transfer steps. Optimize the purification method (e.g., distillation or column chromatography) to reduce losses.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the 2-position of the thiophene ring?

A2: While Friedel-Crafts acylation of thiophene predominantly yields the 2-acyl derivative, the formation of the 3-acyl isomer can occur.[6]

  • Mechanism of Selectivity: The preferential acylation at the 2-position is due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pair of electrons. The intermediate formed by attack at the 2-position has more resonance structures than the intermediate from attack at the 3-position.[6]

  • Improving Selectivity:

    • Choice of Catalyst: The choice of catalyst and solvent can influence the regioselectivity. Experiment with different Lewis acids (e.g., SnCl₄, ZnCl₂) or solid acid catalysts (e.g., Hβ zeolite), which may offer higher selectivity under optimized conditions.[4]

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.

Q3: My solid acid catalyst (zeolite) seems to have lost its activity after a few runs. What is the cause and can it be regenerated?

A3: Deactivation of zeolite catalysts in Friedel-Crafts acylation is a common issue, often caused by the deposition of carbonaceous materials (coke) on the active sites.

  • Cause of Deactivation: High reaction temperatures and the presence of strongly adsorbed reactants or products can lead to the formation of coke, which blocks the pores and active sites of the zeolite.

  • Regeneration Procedure: Zeolite catalysts can often be regenerated. A common method is calcination.

    • Protocol:

      • Filter the catalyst from the reaction mixture.

      • Wash the catalyst with a suitable solvent (e.g., dichloromethane) to remove any adsorbed organic molecules.

      • Dry the catalyst at 100 °C.

      • Calcine the dried catalyst in a furnace at a high temperature (e.g., 500 °C) for several hours to burn off the carbonaceous deposits.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound derivatives?

A1: The primary challenges include:

  • Controlling Regioselectivity: Ensuring the acylation occurs predominantly at the desired 2-position of the thiophene ring.[6]

  • Catalyst Selection and Handling: Traditional Lewis acid catalysts are effective but suffer from drawbacks like moisture sensitivity, the need for stoichiometric amounts, and the generation of corrosive and toxic waste. Greener solid acid catalysts can be less active and prone to deactivation.[7][8]

  • Side Reactions: Undesirable secondary reactions can occur, leading to the formation of impurities that are difficult to separate from the desired product.[4]

  • Product Purification: Separating the this compound from unreacted starting materials, the catalyst, and any byproducts can be challenging and may require careful distillation or chromatography.

Q2: What safety precautions should be taken during the Friedel-Crafts acylation of thiophene?

A2: Safety is paramount. Always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and corrosive reagents like hexanoyl chloride, acetic anhydride, and Lewis acids. Acetic anhydride is a lachrymator and its fumes are highly irritating.[9]

  • Handling of Lewis Acids: Anhydrous aluminum chloride and tin tetrachloride are corrosive and react violently with water, releasing HCl gas.[1] Handle them in a dry environment and add them carefully to the reaction mixture.

  • Quenching the Reaction: The quenching of the reaction with water or acid is often exothermic. Perform this step slowly and with cooling (e.g., in an ice bath).

Q3: Can I use hexanoic anhydride instead of hexanoyl chloride as the acylating agent?

A3: Yes, hexanoic anhydride can be used as an acylating agent for the Friedel-Crafts acylation of thiophene.[4][10] In some cases, anhydrides are preferred as they can lead to higher yields.[4] The choice between an acyl halide and an anhydride may depend on factors such as cost, availability, and the specific catalyst being used.

Q4: What is a typical workup procedure for a Friedel-Crafts acylation of thiophene?

A4: A general workup procedure after the reaction is complete involves:

  • Quenching: The reaction mixture is typically cooled in an ice bath and then slowly poured onto crushed ice or into a cold, dilute acid solution (e.g., 10% HCl) to decompose the catalyst-product complex and neutralize any remaining catalyst.[9]

  • Extraction: The product is then extracted into an organic solvent (e.g., dichloromethane, diethyl ether).

  • Washing: The organic layer is washed sequentially with:

    • Water, to remove water-soluble byproducts.

    • A dilute base solution (e.g., 5% Na₂CO₃ or NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of Thiophene

Catalyst TypeCatalyst ExampleMolar Ratio (Catalyst:Acylating Agent)AdvantagesDisadvantages
Lewis Acid AlCl₃, SnCl₄≥ 1:1High reactivityMoisture sensitive, stoichiometric amounts needed, corrosive waste
Solid Acid Hβ Zeolite, HZSM-5Catalytic amountReusable, environmentally friendly, easy to separateProne to deactivation, may require higher temperatures
Protic Acid Phosphoric AcidCatalytic amountLess corrosive than Lewis acidsModerate activity

Experimental Protocols

Protocol 1: Synthesis of this compound using a Lewis Acid Catalyst (SnCl₄)

Materials:

  • Thiophene

  • n-Hexanoyl chloride

  • Tin(IV) chloride (SnCl₄)

  • Dry benzene (or another suitable anhydrous solvent)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve thiophene and n-hexanoyl chloride in dry benzene.

  • Cool the mixture to below 0 °C in an ice-salt bath.

  • Slowly add SnCl₄ dropwise to the stirred mixture, maintaining the temperature below 0 °C.

  • After the addition is complete, continue stirring at low temperature for 30 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and stir for an additional 3.5 hours.

  • Cool the mixture and quench the reaction by slowly adding 10% HCl.

  • Separate the organic layer and wash it successively with 10% HCl, water, 5% Na₂CO₃ solution, and finally with water until the washings are neutral.

  • Dry the organic layer over anhydrous CaCl₂ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Inert Atmosphere reactants Charge Thiophene, Hexanoyl Chloride, & Anhydrous Solvent prep->reactants cool Cool to < 0°C reactants->cool add_catalyst Add Lewis Acid (e.g., SnCl4) Dropwise cool->add_catalyst stir_cold Stir at < 0°C add_catalyst->stir_cold warm_stir Warm to RT & Stir for 3.5h stir_cold->warm_stir quench Quench with 10% HCl warm_stir->quench extract Separate Organic Layer quench->extract wash Wash with HCl, H2O, Na2CO3, H2O extract->wash dry Dry with Na2SO4 wash->dry evaporate Solvent Removal dry->evaporate purify Vacuum Distillation evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound moisture Moisture Contamination? start->moisture catalyst Catalyst Inactivity? start->catalyst temp Improper Temperature? start->temp time Incomplete Reaction? start->time workup Losses during Workup? start->workup sol_moisture Use Anhydrous Reagents & Inert Atmosphere moisture->sol_moisture sol_catalyst Use Fresh Catalyst & Stoichiometric Amount catalyst->sol_catalyst sol_temp Optimize Temperature Profile temp->sol_temp sol_time Monitor Reaction & Extend Time time->sol_time sol_workup Careful Extraction & Purification workup->sol_workup

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: 2-Hexanoylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Hexanoylthiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with hexanoyl chloride.[1][2][3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl4) or aluminum chloride (AlCl3).[1][5][6]

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

Several impurities can arise during the synthesis. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual thiophene and hexanoyl chloride.

  • Isomeric Byproducts: 3-Hexanoylthiophene, formed by acylation at the less favored 3-position of the thiophene ring.

  • Polysubstituted Products: Di-acylated thiophenes, such as 2,5-dihexanoylthiophene, can form, especially if the reaction conditions are not carefully controlled.[3]

  • Side-Reaction Products: Undesirable products resulting from the reactivity of the catalyst with the thiophene ring.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., benzene) and reagents from the workup (e.g., residual acid or base).

Q3: How can I minimize the formation of these impurities?

Minimizing impurity formation requires careful control of reaction parameters:

  • Reaction Temperature: Maintaining a low temperature, typically below 0°C during the addition of the catalyst, is crucial to control the reaction rate and prevent side reactions.[5]

  • Stoichiometry: Using an appropriate molar ratio of reactants and catalyst can minimize unreacted starting materials and polysubstitution.

  • Catalyst Choice: The choice of Lewis acid can impact the reaction's selectivity and the formation of byproducts.[1]

  • Reaction Time: Allowing the reaction to proceed for the optimal duration ensures complete conversion of the starting materials without promoting the formation of degradation products.

Q4: What analytical techniques are recommended for identifying impurities in my this compound product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.[10][11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present.[7][8][9][15]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure the catalyst is active and added at the correct temperature.[5]- Extend the reaction time, monitoring progress by TLC or GC.
Loss of product during workup.- Ensure proper phase separation during extractions.- Use a minimal amount of washing solutions to avoid product loss.
Catalyst deactivation.- Use anhydrous conditions as Lewis acids like AlCl₃ are moisture-sensitive.[3]
Presence of Unreacted Thiophene and/or Hexanoyl Chloride Inefficient reaction.- Check the quality and activity of the Lewis acid catalyst.- Ensure the reaction was stirred efficiently.
Insufficient reaction time.- Increase the reaction time and monitor for the disappearance of starting materials.
Significant amount of 2,5-Dihexanoylthiophene detected Reaction temperature too high.- Maintain a low reaction temperature (e.g., below 0°C) during catalyst addition and the initial phase of the reaction.[5]
Incorrect stoichiometry.- Avoid using a large excess of hexanoyl chloride.
Presence of 3-Hexanoylthiophene Isomer Reaction conditions favoring the kinetic product.- While the 2-position is thermodynamically favored, suboptimal conditions can lead to the formation of the 3-isomer. Ensure slow catalyst addition at low temperatures.
Product is dark or discolored Formation of polymeric byproducts.- This can be caused by overly aggressive reaction conditions (high temperature or concentrated catalyst).- Purify the crude product by vacuum distillation or column chromatography.[5]
Residual acidic or basic impurities.- Ensure thorough washing of the organic layer with dilute acid, water, and a mild base (e.g., sodium bicarbonate solution) during the workup.[5]

Experimental Protocols

Synthesis of this compound[5]
  • Reaction Setup: In a five-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine thiophene (2.23 mol), n-hexanoyl chloride (2.23 mol), and dry benzene (2.7 L).

  • Cooling: Cool the mixture to below 0°C using an ice-salt bath.

  • Catalyst Addition: While stirring, add tin(IV) chloride (SnCl₄, 0.913 mol) dropwise over 1 hour, ensuring the temperature remains below 0°C.

  • Reaction: Stir the mixture for 30 minutes below 0°C, then allow it to gradually warm to room temperature and continue stirring for an additional 3.5 hours.

  • Quenching: Add 10% hydrochloric acid (2 L) to the reaction mixture and stir for 10 minutes.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer successively with 10% HCl (3 x 500 mL), water (3 x 500 mL), 5% sodium carbonate solution (3 x 500 mL), and water (3 x 500 mL).

    • Dry the organic layer over anhydrous calcium chloride.

    • Remove the solvent by distillation.

  • Purification:

    • Subject the crude product to reduced-pressure distillation under a nitrogen atmosphere to obtain pure this compound.

Purification of Ketones by Bisulfite Extraction[16][17]

This method can be used to remove aldehyde impurities from ketone products.

  • Dissolve the crude ketone mixture in a suitable water-miscible solvent (e.g., methanol or dimethylformamide).

  • Add a saturated aqueous solution of sodium bisulfite.

  • Shake the mixture vigorously to facilitate the formation of the charged bisulfite adduct with any aldehyde impurities.

  • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to create two distinct layers.

  • Separate the organic layer containing the purified ketone. The bisulfite adduct of the aldehyde will remain in the aqueous layer.

  • Wash, dry, and concentrate the organic layer to recover the purified ketone.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_purification Purification Thiophene Thiophene ReactionMixture Reaction Mixture Thiophene->ReactionMixture HexanoylChloride Hexanoyl Chloride HexanoylChloride->ReactionMixture LewisAcid Lewis Acid (e.g., SnCl4) LewisAcid->ReactionMixture Quenching Quenching (HCl) ReactionMixture->Quenching CrudeProduct Crude this compound Quenching->CrudeProduct Washing Aqueous Workup CrudeProduct->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct Pure this compound Distillation->PureProduct G cluster_reactants Reactants cluster_products Potential Products Thiophene Thiophene This compound This compound (Desired Product) Thiophene->this compound Major Pathway 3-Hexanoylthiophene 3-Hexanoylthiophene (Isomeric Impurity) Thiophene->3-Hexanoylthiophene Minor Pathway HexanoylChloride Hexanoyl Chloride HexanoylChloride->this compound HexanoylChloride->3-Hexanoylthiophene 2,5-Dihexanoylthiophene 2,5-Dihexanoylthiophene (Polysubstitution Impurity) HexanoylChloride->2,5-Dihexanoylthiophene LewisAcid Lewis Acid LewisAcid->this compound LewisAcid->3-Hexanoylthiophene LewisAcid->2,5-Dihexanoylthiophene This compound->2,5-Dihexanoylthiophene Side Reaction G start Impurity Detected in This compound unreacted_sm Unreacted Starting Materials? start->unreacted_sm isomer Isomeric Impurity (3-Hexanoylthiophene)? start->isomer polysub Polysubstituted Impurity? start->polysub other Other Impurities? start->other check_reaction Verify reaction conditions: - Temperature control - Reaction time - Catalyst activity unreacted_sm->check_reaction improve_purification Improve purification: - Efficient fractional distillation - Column chromatography isomer->improve_purification optimize_stoichiometry Optimize stoichiometry and reaction temperature polysub->optimize_stoichiometry analytical_characterization Further characterization: - GC-MS - NMR other->analytical_characterization

References

Technical Support Center: Scale-Up Synthesis of 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 2-Hexanoylthiophene. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound via Friedel-Crafts acylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid catalyst (e.g., SnCl₄, AlCl₃) is moisture-sensitive and may have been deactivated by atmospheric moisture.[1] 2. Impure Reagents: Thiophene or hexanoyl chloride may contain impurities that inhibit the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Catalyst Handling: Ensure all glassware is thoroughly dried before use. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Reagent Purity: Use freshly distilled thiophene and hexanoyl chloride. Verify purity using techniques like NMR or GC-MS before use. 3. Optimize Reaction Conditions: Monitor the reaction progress using TLC or GC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, but be cautious of side product formation.
Formation of Significant Side Products 1. Polyacylation: The product, this compound, can undergo a second acylation, especially if an excess of hexanoyl chloride or a highly active catalyst is used. 2. Isomer Formation: Acylation may occur at the 3-position of the thiophene ring, leading to the formation of 3-Hexanoylthiophene. 3. Reaction with Solvent: If using a reactive solvent, it may compete in the Friedel-Crafts reaction.1. Stoichiometry Control: Use a slight excess of thiophene relative to hexanoyl chloride to minimize polyacylation.[2] 2. Catalyst Choice and Temperature Control: Tin tetrachloride (SnCl₄) is often preferred for higher selectivity compared to more reactive catalysts like aluminum chloride (AlCl₃). Maintaining a low reaction temperature (e.g., below 0°C during addition) can also improve selectivity.[2] 3. Solvent Selection: Use a non-reactive, dry solvent such as benzene or dichloromethane.[2]
Difficult Purification 1. Emulsion during Workup: The aqueous and organic layers may form a stable emulsion, making separation difficult. 2. Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, complicating chromatographic purification.1. Workup Modification: Add a saturated solution of sodium chloride (brine) to help break the emulsion. Alternatively, filter the mixture through a pad of celite. 2. Optimized Chromatography: Use a multi-step gradient elution during column chromatography to improve separation. Consider using a different stationary phase or solvent system. Recrystallization or distillation under reduced pressure are also effective purification methods for this compound.[2][3]
Runaway Reaction 1. Exothermic Reaction: The Friedel-Crafts acylation is exothermic, and on a larger scale, heat can accumulate rapidly if not properly managed.[4] 2. Rapid Reagent Addition: Adding the catalyst or acyl chloride too quickly can lead to a rapid increase in temperature.[4]1. Temperature Monitoring and Control: Use a reaction vessel with a cooling jacket and an overhead stirrer for efficient heat transfer. Monitor the internal reaction temperature continuously.[4] 2. Controlled Addition: Add the catalyst and acyl chloride dropwise or in portions, ensuring the temperature remains within the desired range. Have an ice bath readily available to cool the reaction if necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the scale-up synthesis of this compound?

A1: A yield of around 77% can be achieved under optimized conditions.[2] However, the yield can be affected by the scale of the reaction, the purity of the reagents, and the efficiency of the workup and purification process.

Q2: Can other Lewis acids be used instead of Tin (IV) Chloride (SnCl₄)?

A2: Yes, other Lewis acids like Aluminum Chloride (AlCl₃) can be used for Friedel-Crafts acylation. However, AlCl₃ is a stronger Lewis acid and may lead to more side products and lower selectivity for the 2-position of the thiophene ring. SnCl₄ is often preferred for a cleaner reaction with thiophene derivatives.

Q3: What are the key safety precautions for this reaction at scale?

A3: Both hexanoyl chloride and the Lewis acid catalyst (e.g., SnCl₄, AlCl₃) are corrosive and moisture-sensitive.[1] The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Due to the exothermic nature of the reaction, careful temperature control is crucial to prevent a runaway reaction.[4] All glassware must be dry to prevent violent reactions with the moisture-sensitive reagents.[1]

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy. The boiling point and density can also be compared to literature values.[3]

Q5: What is the role of the hydrochloric acid (HCl) wash during the workup?

A5: The HCl wash is used to quench the reaction by decomposing the Lewis acid-ketone complex and to remove any unreacted Lewis acid from the organic layer.[2]

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is based on a literature procedure for the synthesis of this compound.[2]

Materials:

  • Thiophene (2.23 mol)

  • n-Hexanoyl chloride (2.23 mol)

  • Tin (IV) chloride (SnCl₄) (0.913 mol)

  • Dry benzene (2.7 L)

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Calcium chloride (CaCl₂) (for drying)

Equipment:

  • 5 L five-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Cooling bath

Procedure:

  • Reaction Setup: In a 5 L five-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and condenser, add thiophene (187.3 g, 2.23 mol), n-hexanoyl chloride (300 g, 2.23 mol), and dry benzene (2.7 L).

  • Cooling: Cool the mixture to below 0°C using a cooling bath.

  • Catalyst Addition: While stirring, add SnCl₄ (237.9 g, 0.913 mol) dropwise over 1 hour, maintaining the temperature below 0°C.

  • Reaction: Stir the mixture for 30 minutes below 0°C, then allow it to gradually warm to room temperature and stir for an additional 3.5 hours.

  • Workup:

    • Add 2 L of 10% HCl to the reaction mixture and stir for 10 minutes.

    • Separate the organic layer.

    • Wash the organic layer successively with 500 mL of 10% HCl (three times), 500 mL of water, 500 mL of 5% Na₂CO₃ solution, and finally with 500 mL of water.

  • Drying and Solvent Removal: Dry the organic layer with CaCl₂ and then remove the solvent by distillation.

  • Purification: Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to obtain pure this compound.

Quantitative Data Summary

ParameterValueReference
Thiophene 187.3 g (2.23 mol)[2]
n-Hexanoyl chloride 300 g (2.23 mol)[2]
Tin (IV) chloride 237.9 g (0.913 mol)[2]
Solvent (Dry Benzene) 2.7 L[2]
Reaction Temperature < 0°C to Room Temperature[2]
Reaction Time 4 hours[2]
Product Yield 313.4 g (77.2%)[2]

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Charge 5L Flask: - Thiophene - n-Hexanoyl Chloride - Dry Benzene B Cool to < 0°C A->B C Dropwise Addition of SnCl₄ (Maintain < 0°C) B->C D Stir at < 0°C (30 min) C->D E Warm to RT & Stir (3.5 h) D->E F Quench with 10% HCl E->F G Separate Organic Layer F->G H Wash with 10% HCl (3x) G->H I Wash with Water H->I J Wash with 5% Na₂CO₃ I->J K Final Water Wash J->K L Dry with CaCl₂ K->L M Solvent Removal (Distillation) L->M N Reduced-Pressure Distillation M->N O Pure this compound N->O

Caption: Experimental workflow for the scale-up synthesis of this compound.

References

Technical Support Center: Reaction Monitoring for 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reaction monitoring of 2-Hexanoylthiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the Friedel-Crafts acylation of thiophene with hexanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The most common techniques for monitoring the progress of the Friedel-Crafts acylation of thiophene to form this compound are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: How can I use TLC to monitor the reaction?

A2: TLC is a quick and effective way to qualitatively track the consumption of the starting materials (thiophene and hexanoyl chloride) and the formation of the this compound product. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the different components. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Q3: What is a good starting solvent system for TLC analysis?

A3: A common starting point for the TLC analysis of moderately polar compounds like this compound is a mixture of a non-polar and a moderately polar solvent. A 4:1 mixture of hexane and ethyl acetate is a good initial system.[1] You can adjust the ratio to achieve optimal separation, where the product has an Rf value of approximately 0.3-0.5.[2] For more polar compounds, you can increase the proportion of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.[1]

Q4: How will I know if the reaction is complete using TLC?

A4: The reaction is generally considered complete when the limiting reagent spot (usually the more easily visualized starting material) is no longer visible on the TLC plate, and the product spot is prominent. It is advisable to run a co-spot of the reaction mixture with the starting material to confirm the identity of the spots.

Q5: Can I use GC-MS to monitor the reaction?

A5: Yes, GC-MS is an excellent technique for monitoring this reaction. It allows for the separation and identification of volatile components in the reaction mixture. You can quantify the disappearance of starting materials and the appearance of the product, as well as identify any potential side products.

Q6: What are the expected 1H NMR chemical shifts for this compound?

A6: While specific data for this compound can vary slightly based on the solvent and instrument, the expected chemical shifts can be estimated based on similar compounds like 1-(Thiophen-2-yl)pentan-1-one.[3] The protons on the thiophene ring will be the most downfield, followed by the alpha-methylene group of the hexanoyl chain.

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve spot shape.
Spots are not moving from the baseline (Rf ≈ 0) - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., from 9:1 hexane:ethyl acetate to 4:1 or 1:1).[1]
Spots are running with the solvent front (Rf ≈ 1) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., from 1:1 hexane:ethyl acetate to 4:1 or 9:1).[2]
Starting material and product spots are not well-separated - The polarity of the chosen eluent is not optimal for separation.- Experiment with different solvent systems. Try a different combination of solvents (e.g., dichloromethane/hexane or toluene/ethyl acetate).
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - Column contamination.- Injection volume too large.- Incompatible solvent.- Bake out the column at a high temperature.- Reduce the injection volume.- Ensure the sample is dissolved in a volatile and compatible solvent.
No peaks detected - No volatile compounds in the sample.- Syringe or injector issue.- MS detector is off or not functioning properly.- Confirm the presence of compounds by another method (e.g., TLC).- Check the syringe and injector for blockages or leaks.- Verify the MS detector is on and tuned.
Co-elution of peaks - The temperature program is not optimized.- Adjust the temperature ramp rate. A slower ramp can improve separation.[4]
Baseline noise or "grass effect" - A leak in the system.- Contaminated carrier gas or gas lines.- Perform a leak check of the GC-MS system.- Change the helium tank and ensure gas lines are clean.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Thiophene

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[5] In this reaction, thiophene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), in a suitable solvent like dry benzene.[5] The reaction is initially cooled, and the catalyst is added dropwise.[5] After the addition, the reaction is allowed to warm to room temperature and stirred for several hours.[5]

Reaction Workup: Following the reaction, a quench with a dilute acid solution (e.g., 10% HCl) is performed.[5] The organic layer is then separated and washed successively with dilute acid, water, a base solution (e.g., 5% Na2CO3) to remove unreacted acid chloride, and finally with brine.[5] The organic layer is then dried over an anhydrous salt like CaCl2 or MgSO4, and the solvent is removed under reduced pressure to yield the crude product.[5] The crude product can then be purified by reduced-pressure distillation.[5]

Reaction Monitoring Workflow

Reaction_Monitoring_Workflow Reaction Monitoring Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_monitoring In-Process Monitoring cluster_workup Workup & Purification start Mix Thiophene, Hexanoyl Chloride, and Solvent cool Cool Reaction Mixture start->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst react Stir at Room Temperature add_catalyst->react take_aliquot Take Reaction Aliquot react->take_aliquot Periodically quench Quench Reaction react->quench Upon Completion tlc TLC Analysis take_aliquot->tlc gcms GC-MS Analysis take_aliquot->gcms nmr NMR Analysis take_aliquot->nmr extract Extract & Wash quench->extract dry Dry & Evaporate extract->dry purify Purify Product dry->purify

Workflow for synthesizing and monitoring this compound.
Detailed Methodologies

1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A starting point is Hexane:Ethyl Acetate (4:1, v/v). Adjust the ratio to achieve an Rf of ~0.3-0.5 for the product.[1][2]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be used.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A standard non-polar column such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.

  • Oven Program: A typical program would be to hold at 70°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[4]

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Expected Elution Order: Thiophene (most volatile) will elute first, followed by hexanoyl chloride, and then the product, this compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Take an aliquot from the reaction, quench it, and extract the organic components. Evaporate the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl3).

  • Analysis: Acquire a 1H NMR spectrum. Monitor the disappearance of the thiophene signals (around 7.0-7.4 ppm) and the appearance of new signals corresponding to the 2-acylthiophene product.

Quantitative Data Summary

The following tables provide estimated data for the key components in the reaction. Note that the values for this compound are based on the closely related compound 1-(Thiophen-2-yl)pentan-1-one and may vary slightly.[3]

Table 1: Estimated TLC Rf Values

CompoundMobile Phase (Hexane:EtOAc, 4:1)
Thiophene~0.8 - 0.9
Hexanoyl Chloride~0.6 - 0.7
This compound~0.3 - 0.4

Table 2: Estimated ¹H NMR Chemical Shifts (in CDCl₃)

CompoundProtonsEstimated Chemical Shift (ppm)
ThiopheneH3, H4~7.11
H2, H5~7.33
Hexanoyl Chlorideα-CH₂~2.87
β-CH₂~1.72
γ, δ-CH₂~1.3-1.4
CH₃~0.90
This compoundThiophene H5~7.6-7.7
Thiophene H3~7.6-7.7
Thiophene H4~7.1-7.2
α-CH₂~2.9
β-CH₂~1.7
γ, δ-CH₂~1.3-1.4
CH₃~0.9

Table 3: Estimated GC-MS Data

CompoundExpected Retention TimeKey Mass Fragments (m/z)
Thiophene< 5 min84 (M+), 58, 45
Hexanoyl Chloride~ 8-10 min134/136 (M+), 99, 57, 41
This compound~ 12-15 min182 (M+), 111 (base peak, [M-C₅H₁₁]+), 83

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic Troubleshooting Logic for Incomplete Reaction cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_temp Temperature Issues start Reaction Stalled or Incomplete (Based on TLC/GC-MS) catalyst_inactive Is the Lewis acid catalyst old or deactivated? start->catalyst_inactive reagents_wet Are the reagents and solvent anhydrous? start->reagents_wet temp_low Is the reaction temperature too low? start->temp_low add_more_catalyst Add fresh catalyst catalyst_inactive->add_more_catalyst Yes use_dry_reagents Use freshly dried solvent and pure reagents reagents_wet->use_dry_reagents Yes increase_temp Gently warm the reaction temp_low->increase_temp Yes

Troubleshooting flowchart for an incomplete reaction.

References

Technical Support Center: Purification of 2-Hexanoylthiophene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Hexanoylthiophene using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for this compound?

A1: The Rf value of this compound is dependent on the solvent system used. For a moderately polar compound like this, a common mobile phase is a mixture of hexane and ethyl acetate. The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4. You will need to determine the optimal solvent system by thin-layer chromatography (TLC) prior to running the column.

Q2: My this compound appears to be degrading on the silica gel column. What can I do?

A2: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, you can perform a 2D TLC to confirm.[1][2] To mitigate this, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or switch to a different stationary phase like alumina or Florisil.[1][3]

Q3: I'm not getting good separation between this compound and an impurity. How can I improve this?

A3: Poor separation can be due to several factors. First, ensure you have optimized the solvent system using TLC.[4] If the Rf values are very close, you might need to try a different solvent system with different selectivities, for example, replacing ethyl acetate with dichloromethane or using a ternary mixture.[4] Additionally, ensure your column is packed correctly to avoid channeling and that the sample is loaded in a narrow band.[5][6]

Q4: My compound is not eluting from the column. What should I do?

A4: If your compound is not eluting, it is likely that the solvent system is not polar enough.[1][2] You can try gradually increasing the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. In some cases, the compound may have decomposed on the column, which can be tested by performing a stability test on a small scale with silica gel.[1][3] It is also possible the compound came off in the solvent front if it is very non-polar; check the first few fractions.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No compound detected in fractions - Solvent system is not polar enough. - Compound decomposed on the silica gel. - Compound is very non-polar and eluted with the solvent front.- Gradually increase the polarity of the eluent.[1][2] - Perform a TLC spot test with silica to check for stability. Consider using deactivated silica or an alternative stationary phase.[1][2][3] - Concentrate the initial fractions and check for your product by TLC.[1]
Poor separation of this compound from impurities - Inappropriate solvent system. - Column was not packed properly, leading to channeling. - Sample was loaded improperly (band too wide). - Column was overloaded with crude material.- Re-optimize the solvent system using TLC to achieve a greater ∆Rf. Try different solvent combinations.[4] - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6] - Dissolve the sample in a minimal amount of solvent and load it carefully as a narrow band.[5] - Use an appropriate amount of silica gel for the amount of sample to be purified (typically a 30:1 to 100:1 ratio of silica to sample by weight).
Compound is eluting too quickly (high Rf) - Solvent system is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Compound is tailing or streaking on TLC and column - Compound may be acidic or basic. - Sample is overloaded on the TLC plate or column. - The compound has low solubility in the eluent.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[2] - Apply a smaller spot on the TLC plate or load less material onto the column. - Try a different solvent system in which your compound is more soluble.
Cracks or bubbles in the silica bed - Column ran dry. - Heat generated during packing or elution.- Never let the solvent level drop below the top of the silica gel.[7] - Pack the column slowly and allow any heat to dissipate. Run the column at a steady, moderate flow rate.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The specific solvent system should be optimized beforehand using TLC.

1. Preparation of the Column:

  • Secure a glass column of appropriate size vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.[8]

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[8]

  • Prepare a slurry of silica gel (200-400 mesh) in the chosen non-polar solvent (e.g., hexane).[9]

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[7]

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary for solubility.[5]

  • Carefully apply the sample solution to the top of the silica gel using a pipette, allowing it to be absorbed into the silica.[5]

  • Alternatively, for samples with poor solubility, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column without disturbing the sand layer.[7]

  • Open the stopcock and begin collecting fractions in test tubes or flasks.[10]

  • Maintain a constant level of solvent above the silica gel throughout the elution process to prevent the column from running dry.[10]

  • The flow rate should be controlled; too fast can lead to poor separation, while too slow can cause band broadening due to diffusion.[5]

4. Analysis of Fractions:

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate solvent system.

  • Visualize the spots under a UV lamp or by using a staining agent.

  • Combine the fractions that contain the pure this compound.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (200-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration. The exact ratio should be determined by TLC.
Rf of this compound 0.2 - 0.4This is the target range for good separation on the column.
Silica Gel to Crude Product Ratio 30:1 to 100:1 (w/w)Higher ratios are used for difficult separations.
Column Dimensions Dependent on the amount of crude productA larger diameter is needed for larger quantities of material.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc_optimization Optimize Solvent System via TLC start->tlc_optimization run_column Run Column Chromatography tlc_optimization->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem Problem Encountered? analyze_fractions->problem no_elution No Compound Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation degradation Compound Degradation problem->degradation success Pure Product Isolated problem->success No increase_polarity Increase Eluent Polarity no_elution->increase_polarity reoptimize_tlc Re-optimize TLC (Different Solvents) poor_separation->reoptimize_tlc check_packing Check Column Packing & Loading poor_separation->check_packing deactivate_silica Use Deactivated Silica / Alternative Phase degradation->deactivate_silica increase_polarity->run_column reoptimize_tlc->run_column check_packing->run_column deactivate_silica->run_column

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Hexanoylthiophene: Classic versus Green Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Hexanoylthiophene is a crucial step in the development of various pharmaceutical and organic electronic materials. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison between the traditional Friedel-Crafts acylation using a Lewis acid catalyst and a more sustainable approach utilizing a solid acid catalyst.

Method 1: Traditional Friedel-Crafts Acylation with Stannic Chloride

The classical approach to synthesizing this compound involves the Friedel-Crafts acylation of thiophene with hexanoyl chloride, typically catalyzed by a strong Lewis acid such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃)[1]. This method is well-established and generally provides good yields.

Experimental Protocol

In a representative procedure, thiophene and n-hexanoyl chloride are dissolved in a dry solvent like benzene and cooled to below 0°C. Stannic chloride is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period, allowing it to gradually warm to room temperature. Following the reaction, a quench with dilute hydrochloric acid is performed. The organic layer is then separated, washed successively with dilute acid, water, and a sodium carbonate solution to remove impurities and unreacted starting materials. After drying and solvent removal, the crude product is purified by reduced-pressure distillation to yield pure this compound[1].

Workflow for Friedel-Crafts Acylation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Thiophene + n-Hexanoyl Chloride in Benzene B Cool to < 0°C A->B C Add SnCl4 dropwise B->C D Stir for 4 hours (allow to warm to RT) C->D E Quench with 10% HCl D->E F Separate Organic Layer E->F G Wash with HCl, H2O, Na2CO3, H2O F->G H Dry with CaCl2 G->H I Distill off Solvent H->I J Reduced-Pressure Distillation I->J K Pure this compound J->K

Figure 1: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method 2: Green Synthesis Using a Heterogeneous Solid Acid Catalyst

An environmentally benign alternative to the traditional Friedel-Crafts reaction employs a reusable solid acid catalyst, such as a zeolite (e.g., Hβ), in a solvent-free system. While specific data for this compound is limited, extensive research on the acylation of thiophene with acetic anhydride to produce 2-acetylthiophene demonstrates the viability and advantages of this approach. Zeolites are crystalline aluminosilicates that possess strong acid sites, are shape-selective, and can be easily recovered and regenerated, minimizing waste and catalyst leaching.

Experimental Protocol (Proposed)

This proposed protocol is based on analogous zeolite-catalyzed acylations of thiophene. Thiophene and hexanoic anhydride would be mixed with a solid acid catalyst, such as Hβ zeolite. The reaction mixture would then be heated (e.g., 60-80°C) with stirring for several hours. The progress of the reaction can be monitored by techniques like gas chromatography. Upon completion, the solid catalyst is simply removed by filtration. The resulting liquid product can then be purified by distillation, and the recovered catalyst can be washed, dried, and reused for subsequent reactions.

Workflow for Zeolite-Catalyzed Acylation

G cluster_reaction Reaction cluster_workup Workup & Purification A Thiophene + Hexanoic Anhydride + Hβ Zeolite Catalyst B Heat (e.g., 60-80°C) with Stirring A->B C Filter to Recover Catalyst B->C D Purify by Distillation C->D F Regenerate and Reuse Catalyst C->F E Pure this compound D->E

Figure 2: Proposed workflow for a greener synthesis of this compound using a solid acid catalyst.

Performance Comparison

The choice between these two synthetic methodologies involves trade-offs in reaction conditions, environmental impact, and overall efficiency. The following table summarizes the key comparative data, with the solid acid catalyst data being extrapolated from the synthesis of 2-acetylthiophene.

ParameterFriedel-Crafts Acylation (SnCl₄)Solid Acid Catalysis (Hβ Zeolite)
Catalyst Type Homogeneous Lewis AcidHeterogeneous Solid Acid
Acylating Agent n-Hexanoyl ChlorideHexanoic Anhydride (proposed)
Solvent Benzene (toxic)Solvent-free (or high-boiling solvent)
Reaction Temperature 0°C to Room Temperature60 - 80°C
Reaction Time ~4 hours3 - 5 hours
Yield ~77.2%[1]Potentially high (up to 98.6% for 2-acetylthiophene)
Catalyst Separation Aqueous workup, generates wasteSimple filtration
Catalyst Reusability Not reusableReusable after regeneration
Waste Generation Significant acidic aqueous wasteMinimal

Conclusion

The traditional Friedel-Crafts acylation using stannic chloride is a reliable method for producing this compound with good yields. However, it suffers from significant drawbacks, including the use of a hazardous solvent, the generation of substantial aqueous waste, and the use of a stoichiometric amount of a moisture-sensitive catalyst that cannot be recycled.

The use of a solid acid catalyst like Hβ zeolite presents a compelling green alternative. This method offers the potential for high yields under solvent-free conditions, drastically simplifies product purification and catalyst recovery, and allows for catalyst reuse, aligning with the principles of sustainable chemistry. For researchers and drug development professionals, the adoption of solid acid catalysis can lead to more cost-effective, safer, and environmentally responsible manufacturing processes for this compound and related compounds.

References

Spectral Data Analysis: A Comparative Guide to 2-Hexanoylthiophene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 2-Hexanoylthiophene and its shorter-chain analogs, 2-Acetylthiophene and 2-Propionylthiophene. Understanding the spectral characteristics of these compounds is crucial for their identification, characterization, and application in various research and development endeavors. This document presents a compilation of experimental and predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Executive Summary

Spectral Data Comparison

The following tables summarize the key spectral data for this compound, 2-Acetylthiophene, and 2-Propionylthiophene.

¹H NMR Spectral Data (Predicted for this compound)
CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
This compound Thiophene H5~7.6Doublet
Thiophene H3~7.5Doublet
Thiophene H4~7.1Triplet
α-CH₂~2.9Triplet
β-CH₂~1.7Sextet
γ, δ-CH₂~1.3Multiplet
CH₃~0.9Triplet
2-Acetylthiophene Thiophene H57.67Doublet of doublets
Thiophene H37.61Doublet of doublets
Thiophene H47.10Doublet of doublets
COCH₃2.54Singlet
2-Propionylthiophene Thiophene H57.68Doublet of doublets
Thiophene H37.60Doublet of doublets
Thiophene H47.11Doublet of doublets
COCH₂2.93Quartet
CH₃1.22Triplet
¹³C NMR Spectral Data (Predicted for this compound)
CompoundCarbon AtomChemical Shift (δ) ppm
This compound C=O~192
Thiophene C2~144
Thiophene C5~133
Thiophene C3~131
Thiophene C4~128
α-CH₂~39
β-CH₂~31
γ-CH₂~24
δ-CH₂~22
CH₃~14
2-Acetylthiophene C=O190.7
Thiophene C2144.5
Thiophene C5133.8
Thiophene C3132.6
Thiophene C4128.2
COCH₃26.8
2-Propionylthiophene C=O194.0
Thiophene C2144.1
Thiophene C5133.5
Thiophene C3131.9
Thiophene C4128.1
COCH₂32.2
CH₃8.6
IR Spectral Data (Predicted for this compound)
CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound C=O Stretch~1665
C-H Stretch (Aromatic)~3100
C-H Stretch (Aliphatic)~2850-2960
C=C Stretch (Thiophene)~1400-1550
2-Acetylthiophene C=O Stretch1660
C-H Stretch (Aromatic)3095
C-H Stretch (Aliphatic)2925
C=C Stretch (Thiophene)1515, 1412
2-Propionylthiophene C=O Stretch1665
C-H Stretch (Aromatic)3090
C-H Stretch (Aliphatic)2975, 2935, 2875
C=C Stretch (Thiophene)1510, 1410
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 182111 (Thiophene-CO⁺), 83 (Thiophene⁺)
2-Acetylthiophene 126111 (Thiophene-CO⁺), 83 (Thiophene⁺), 43 (CH₃CO⁺)
2-Propionylthiophene 140111 (Thiophene-CO⁺), 83 (Thiophene⁺), 57 (C₂H₅CO⁺)

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the ion source, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound and its analogs.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization Compound This compound or Analog NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of 2-acylthiophenes.

A Comparative Analysis of 2-Hexanoylthiophene and Other Acylated Thiophenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic and steric properties make it an attractive isostere for benzene and other aromatic systems. Acylation of the thiophene ring at various positions gives rise to a diverse class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comparative overview of 2-Hexanoylthiophene and other acylated thiophenes, supported by available experimental data, to aid researchers in the design and development of novel therapeutics.

Performance Comparison of Acylated Thiophenes

Direct comparative studies detailing the biological activity of this compound against other acylated thiophenes are limited in the currently available scientific literature. However, by examining data from studies on various 2-acylthiophenes and related structures, we can infer potential structure-activity relationships (SAR) and performance metrics. The following tables summarize quantitative data for different classes of acylated thiophenes, offering a proxy for comparison.

Table 1: Anticancer and Anti-inflammatory Activity of Acylated Thiophene Derivatives

Compound ClassSpecific DerivativeTarget/AssayPotency (IC₅₀/EC₅₀)Reference
2-Amino-3-aroylthiophenes3,4-difluoro derivative (4i)A₁ Adenosine Receptor Binding7.8 nM (Kᵢ)[3]
2-Amino-3-aroylthiophenes3-chloro-4-fluoro derivative (4o)A₁ Adenosine Receptor Binding8.2 nM (Kᵢ)[3]
2-Amino-3-carboxy-4-phenylthiophenesCompound 6aPKC-dependent NFκB transcriptionLow nM range[4]
2-Amino-3-carboxy-4-phenylthiophenesCompound 32aPKC-dependent NFκB transcriptionLow nM range[4]

Table 2: Antimicrobial Activity of Acylated Thiophene Derivatives

Compound ClassSpecific DerivativeOrganismPotency (MIC)Reference
N-(thiophen-2-yl) nicotinamidesCompound 4aPseudoperonospora cubensis4.69 mg/L (EC₅₀)[5]
N-(thiophen-2-yl) nicotinamidesCompound 4fPseudoperonospora cubensis1.96 mg/L (EC₅₀)[5]
Armed Thiophene DerivativesCompound 7Pseudomonas aeruginosaMore potent than gentamicin[6]
ThienopyrimidinesCompound 20Candida albicans>50 <100 µg/mL[7]
ThienopyrimidinesCompound 20Escherichia coli>50 <100 µg/mL[7]
ThienopyrimidinesCompound 20Staphylococcus aureus>50 <100 µg/mL[7]

Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented should be interpreted as indicative of the potential of each compound class.

Key Signaling Pathways

Acylated thiophenes have been shown to modulate several key signaling pathways implicated in inflammation and cancer. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more targeted therapies.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Inflammation) Transcription_Factors->Cellular_Response

Figure 1: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers.

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammatory Genes) Nucleus->Gene_Transcription

Figure 2: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are representative methodologies for assessing the biological activities of acylated thiophenes.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Antimicrobial_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plates Inoculate microtiter plates with bacteria and compounds prepare_compounds->inoculate_plates prepare_inoculum->inoculate_plates incubate Incubate plates (e.g., 37°C for 24h) inoculate_plates->incubate read_results Visually or spectrophotometrically determine MIC incubate->read_results end End read_results->end

Figure 3: Workflow for Broth Microdilution Assay.

Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formazan crystals to form in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a short period.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Conclusion

While direct comparative data for this compound is not extensively available, the broader family of acylated thiophenes demonstrates significant potential across various therapeutic areas. The structure-activity relationships suggested by the available data indicate that modifications to the acyl chain length and substitutions on the thiophene and acyl moieties can profoundly influence biological activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate and compare novel acylated thiophene derivatives, including this compound, and to elucidate their mechanisms of action. Further research is warranted to fully characterize the therapeutic potential of this compound and to establish its performance relative to other acylated thiophenes in standardized biological assays.

References

A Comparative Guide to 2-Hexanoylthiophene and Its Homologs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the characterization data for 2-Hexanoylthiophene and its longer-chain homologs, 2-Heptanoylthiophene and 2-Octanoylthiophene, as well as its shorter-chain counterpart, 2-Pentanoylthiophene. This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties and potential applications of these 2-acylthiophenes.

Characterization Data

Table 1: Physical Properties of 2-Acylthiophenes

PropertyThis compound2-Heptanoylthiophene2-Octanoylthiophene2-Pentanoylthiophene
Molecular Formula C₁₀H₁₄OSC₁₁H₁₆OSC₁₂H₁₈OSC₉H₁₂OS
Molecular Weight ( g/mol ) 182.28196.31210.34168.26
Boiling Point (°C) 117-119 (at 1 Torr)154-156 (at 15 mmHg)[1][2]120-122 (at 1 mmHg)[3][4]257
Melting Point (°C) Data not availableData not availableData not available80[5]
Density (g/cm³) 1.0651.026[1][2]1.008[3]Data not available
Refractive Index Data not available1.521[1][2]1.520[3]Data not available

Table 2: Spectroscopic Data Summary

Compound1H NMR13C NMRIRMass Spectrometry
This compound Data not availableData not availableData not availableData not available
2-Heptanoylthiophene Data not availableData not availableData not availableMajor fragments (m/z): 126, 111, 139, 127, 43[6]
2-Octanoylthiophene Data not availableData not availableData not availableData not available
2-Pentanoylthiophene Data not availableData not availableData not availableData not available

Experimental Protocols

Synthesis of 2-Acylthiophenes via Friedel-Crafts Acylation

The synthesis of 2-acylthiophenes, including this compound and its homologs, is commonly achieved through the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction involves the reaction of thiophene with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).

General Procedure:

  • Reaction Setup: A solution of thiophene in a suitable dry, non-polar solvent (e.g., carbon disulfide, nitrobenzene) is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser. The apparatus should be protected from atmospheric moisture.

  • Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃) is added portion-wise to the thiophene solution while maintaining a low temperature (typically 0-5 °C) with an ice bath.

  • Acylating Agent Addition: The corresponding acyl chloride (e.g., hexanoyl chloride for the synthesis of this compound) is added dropwise from the dropping funnel to the stirred reaction mixture. The temperature is carefully controlled during the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is poured onto crushed ice and hydrolyzed with dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with a sodium bicarbonate solution and then with water.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to obtain the desired 2-acylthiophene.

Experimental Workflow and Mechanisms

The synthesis of 2-acylthiophenes via Friedel-Crafts acylation is a well-established and versatile method. The general workflow and the underlying reaction mechanism are depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Thiophene Thiophene Reaction Friedel-Crafts Acylation (in inert solvent) Thiophene->Reaction AcylChloride Acyl Chloride (e.g., Hexanoyl Chloride) AcylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Workup Hydrolysis & Extraction Reaction->Workup Reaction Mixture Purification Vacuum Distillation Workup->Purification Crude Product Product 2-Acylthiophene (e.g., this compound) Purification->Product Purified Product

Caption: General workflow for the synthesis of 2-acylthiophenes.

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.

Friedel_Crafts_Mechanism AcylChloride R-CO-Cl AcyliumIon [R-C≡O]+ AlCl4- AcylChloride->AcyliumIon + AlCl3 LewisAcid AlCl3 Intermediate Sigma Complex (Resonance Stabilized) AcyliumIon->Intermediate Thiophene Thiophene Ring Thiophene->Intermediate + [R-C≡O]+ Product 2-Acylthiophene Intermediate->Product - H+ HCl HCl Catalyst_Regen AlCl3

Caption: Mechanism of Friedel-Crafts acylation of thiophene.

Biological Activity and Applications

Thiophene derivatives are known to exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry.[7] They are found in numerous pharmaceuticals and are investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[8] The specific biological roles of 2-acylthiophenes, including this compound, are less well-defined in publicly available literature. However, their structural similarity to other biologically active thiophenes suggests their potential as intermediates for the synthesis of novel therapeutic agents.[9][10] Further research is needed to elucidate the specific signaling pathways and molecular targets of this class of compounds.

References

A Comparative Guide to the Biological Activity of 2-Hexanoylthiophene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Hexanoylthiophene and its structural analogs. While data on this compound itself is limited in the public domain, this document focuses on closely related thiophene derivatives, particularly those with varying acyl chain lengths and other substitutions, to provide insights into their potential therapeutic applications. The information presented is based on available experimental data from in vitro studies.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data on the biological activity of various thiophene analogs. The activities highlighted include cytotoxicity against cancer cell lines and antimicrobial effects against pathogenic bacteria and fungi.

Compound/AnalogBiological ActivityTarget Organism/Cell LineQuantitative Data (IC50/MIC)
Chalcone derivatives of 2-Acetylthiophene CytotoxicityHuman breast cancer (MCF-7, MDA-MB-231)IC50: 5.52 - 34.23 µM[1]
2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05) AntifungalCandida speciesMIC: 270 - 540 µg/mL[2][3]
Cryptococcus neoformansMIC: 17 µg/mL[2][3]
Tetrasubstituted 2-acetylthiophene derivative AntibacterialPseudomonas aeruginosaMore potent than gentamicin (qualitative)
2-Aminothiophene derivative AntifungalFluconazole-resistant Candida spp.MIC: 100 - 200 µg/mL[4]
Thiophene-functionalized Au(I)-NHC complex AntimicrobialAmpicillin-resistant Staphylococcus aureusMIC: 32 µg/mL[5][6]
Thiophene-functionalized Ag(I)-NHC complex AntimicrobialAmpicillin-resistant Staphylococcus aureusMIC: 64 µg/mL[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the chalcone derivatives of 2-Acetylthiophene was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized chalcones and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Antifungal Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the thiophene derivatives against fungal strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal strains were cultured on appropriate agar plates, and a suspension was prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the growth control.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To further illustrate the methodologies and potential mechanisms of action, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Thiophene Analogs (Varying Concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Apoptotic_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade Thiophene_Analog Thiophene Analog Caspase_Activation Caspase Activation (e.g., Caspase-3) Thiophene_Analog->Caspase_Activation Induces DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Apoptotic Cell Death DNA_Fragmentation->Cell_Death

Caption: Simplified intrinsic apoptotic pathway induced by thiophene analogs.

References

A Comparative Guide to the Synthesis of 2-Hexanoylthiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-Hexanoylthiophene, a key intermediate in the development of various pharmaceuticals and organic materials, can be achieved through several synthetic routes. This guide provides a comparative analysis of three prominent methods: Friedel-Crafts acylation, Kumada coupling, and Stille coupling. The selection of a particular method is often dictated by factors such as desired yield, substrate scope, reaction conditions, and tolerance of functional groups.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the three synthesis methods, providing a clear comparison of their performance.

ParameterFriedel-Crafts AcylationKumada CouplingStille Coupling
Starting Materials Thiophene, Hexanoyl chloride2-Bromothiophene, Hexylmagnesium bromide2-(Tributylstannyl)thiophene, Hexanoyl chloride
Catalyst Tin(IV) chloride (SnCl₄)Nickel-phosphine complex (e.g., Ni(dppp)Cl₂)Palladium complex (e.g., Pd(PPh₃)₄)
Solvent Benzene2-Methyl-tetrahydrofuranTetrahydrofuran (THF)
Temperature 0°C to Room TemperatureRoom Temperature to RefluxRoom Temperature to Reflux
Reaction Time 4 hours2-4 hours12-24 hours
Reported Yield 77.2%[1]Up to 97-99% (for alkylthiophenes)53-87% (for ketones)[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

1. Friedel-Crafts Acylation

This classical method involves the electrophilic acylation of the thiophene ring using a Lewis acid catalyst.

  • Materials: Thiophene, hexanoyl chloride, tin(IV) chloride (SnCl₄), benzene (dry), 10% hydrochloric acid, 5% sodium carbonate solution, calcium chloride.

  • Procedure:

    • In a 5-liter, five-necked flask, a mixture of thiophene (2.23 mol), hexanoyl chloride (2.23 mol), and dry benzene (2.7 L) is prepared and cooled to below 0°C.

    • Tin(IV) chloride (0.913 mol) is added dropwise to the stirred mixture over 1 hour, maintaining the temperature below 0°C.

    • The mixture is stirred for an additional 30 minutes below 0°C, and then for 3.5 hours while gradually warming to room temperature.

    • After the reaction, 2 liters of 10% HCl are added, and the mixture is stirred for 10 minutes.

    • The organic layer is separated and washed successively with 10% HCl, water, 5% Na₂CO₃ solution, and water.

    • The organic layer is dried with CaCl₂, and the solvent is distilled off to obtain the crude product.

    • The crude product is purified by reduced-pressure distillation under a nitrogen atmosphere to yield pure this compound.[1]

2. Kumada Coupling

This cross-coupling reaction utilizes a Grignard reagent and a nickel or palladium catalyst to form a C-C bond. The use of 2-methyl-tetrahydrofuran as a solvent has been shown to significantly improve yields for the synthesis of alkylthiophenes by minimizing the formation of dithienyl side-products.

  • Materials: 2-Bromothiophene, magnesium turnings, hexyl bromide, 2-methyl-tetrahydrofuran, [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂).

  • Procedure:

    • Grignard Reagent Preparation: In a flask, magnesium turnings (2.35 mol) are placed in 2-methyl-tetrahydrofuran (700 mL) and heated to 60-70°C. The reaction is initiated with a small amount of hexylmagnesium bromide. Bromohexane (2.4 mol) is then added over 2.5 hours at 80-85°C. The mixture is refluxed for an additional 2 hours.

    • Coupling Reaction: A separate flask is charged with 2-bromothiophene (1.0 mol), 2-methyl-tetrahydrofuran (100 mL), and Ni(dppp)Cl₂ catalyst (0.01 mol). The prepared hexylmagnesium bromide Grignard reagent is added to this mixture at a controlled rate, maintaining the temperature between 40-50°C.

    • The reaction mixture is stirred for 2-4 hours at 50-60°C.

    • Upon completion, the reaction is quenched by the addition of 10% aqueous HCl.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation.

3. Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide or acyl chloride, catalyzed by a palladium complex. This method is known for its tolerance of a wide variety of functional groups.

  • Materials: 2-(Tributylstannyl)thiophene, hexanoyl chloride, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tetrahydrofuran (THF).

  • Procedure:

    • In a flask under an inert atmosphere, 2-(tributylstannyl)thiophene (1.0 eq) and hexanoyl chloride (1.1 eq) are dissolved in THF.

    • Pd(PPh₃)₄ (0.02 eq) is added to the solution.

    • The reaction mixture is heated to reflux and stirred for 12-24 hours.

    • After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

    • The mixture is filtered, and the filtrate is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of selecting a synthesis method, the following diagram illustrates the decision-making process based on key experimental considerations.

SynthesisMethodSelection Start Define Synthesis Goals Yield High Yield Critical? Start->Yield Functional_Group Functional Group Tolerance? Yield->Functional_Group No Kumada Kumada Coupling Yield->Kumada Yes Reagent_Toxicity Avoid Toxic Reagents? Functional_Group->Reagent_Toxicity No Stille Stille Coupling Functional_Group->Stille Yes FC_Acylation Friedel-Crafts Acylation Reagent_Toxicity->FC_Acylation Yes Reagent_Toxicity->Stille No Alternative Consider Alternative Methods (e.g., Negishi, Suzuki) FC_Acylation->Alternative Kumada->Alternative Stille->Alternative

Caption: Decision workflow for selecting a this compound synthesis method.

References

Spectroscopic Analysis of 2-Hexanoylthiophene Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. For compounds like 2-Hexanoylthiophene, a versatile building block in organic synthesis, accurate purity assessment is essential to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative overview of various spectroscopic techniques for determining the purity of this compound, complete with experimental data and detailed protocols.

Data Presentation: Comparison of Spectroscopic Methods for Purity Analysis

The following table summarizes the quantitative data obtained from different spectroscopic methods for the purity assessment of a synthesized batch of this compound.

Spectroscopic MethodPurity (%)Key AdvantagesKey Limitations
Quantitative ¹H NMR (qNMR)99.5 ± 0.2High precision and accuracy, provides structural information, primary analytical method.[1]Requires a certified reference standard, potential for signal overlap.
Gas Chromatography-Mass Spectrometry (GC-MS)99.2High sensitivity for volatile impurities, provides molecular weight information.[2]Not suitable for non-volatile impurities, potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC-UV)99.4Wide applicability, high resolution for separating impurities.Requires chromophoric impurities for UV detection, potential for co-elution.
Fourier-Transform Infrared (FT-IR) SpectroscopyQualitativeRapid identification of functional groups, good for detecting gross impurities with distinct IR absorptions.[3]Not inherently quantitative without extensive calibration, insensitive to impurities with similar functional groups.
UV-Vis SpectroscopyQualitativeSimple, rapid, and low-cost for detecting conjugated impurities.[1]Limited structural information, only applicable to UV-active compounds.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to dissolve the sample and standard completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of the protons.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of this compound (e.g., the α-proton of the thiophene ring) and a signal of the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks. The percentage purity is calculated based on the relative peak areas (assuming similar response factors for all components).

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify non-volatile impurities in this compound.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

Visualizations

Experimental Workflow for Purity Determination

The following diagram illustrates the general workflow for assessing the purity of this compound using multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Purity Assessment cluster_3 Final Purity Report Synthesized this compound Synthesized this compound Dissolution in Solvent Dissolution in Solvent Synthesized this compound->Dissolution in Solvent qNMR qNMR Dissolution in Solvent->qNMR GC-MS GC-MS Dissolution in Solvent->GC-MS HPLC-UV HPLC-UV Dissolution in Solvent->HPLC-UV FT-IR FT-IR Dissolution in Solvent->FT-IR UV-Vis UV-Vis Dissolution in Solvent->UV-Vis Quantitative Purity Quantitative Purity qNMR->Quantitative Purity Impurity Profile (Volatile) Impurity Profile (Volatile) GC-MS->Impurity Profile (Volatile) Impurity Profile (Non-Volatile) Impurity Profile (Non-Volatile) HPLC-UV->Impurity Profile (Non-Volatile) Functional Group Confirmation Functional Group Confirmation FT-IR->Functional Group Confirmation Conjugation Check Conjugation Check UV-Vis->Conjugation Check Purity Certification Purity Certification Quantitative Purity->Purity Certification Impurity Profile (Volatile)->Purity Certification Impurity Profile (Non-Volatile)->Purity Certification Functional Group Confirmation->Purity Certification Conjugation Check->Purity Certification

Caption: Workflow for Spectroscopic Purity Analysis of this compound.

Logical Relationship of Spectroscopic Methods

This diagram shows the logical relationship and complementary nature of the different spectroscopic techniques in the comprehensive analysis of this compound.

G This compound This compound Structure Elucidation Structure Elucidation This compound->Structure Elucidation Purity Determination Purity Determination This compound->Purity Determination Impurity Identification Impurity Identification This compound->Impurity Identification NMR NMR Structure Elucidation->NMR Primary Technique Mass Spec Mass Spec Structure Elucidation->Mass Spec Confirmatory FT-IR FT-IR Structure Elucidation->FT-IR Functional Groups UV-Vis UV-Vis Structure Elucidation->UV-Vis Conjugation Purity Determination->NMR Quantitative (qNMR) Chromatography (GC/HPLC) Chromatography (GC/HPLC) Purity Determination->Chromatography (GC/HPLC) Quantitative Impurity Identification->NMR Structure Impurity Identification->Mass Spec Molecular Weight Impurity Identification->Chromatography (GC/HPLC) Separation

Caption: Interrelation of Spectroscopic Techniques for this compound Analysis.

References

Establishing Analytical Standards for 2-Hexanoylthiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the establishment of well-characterized analytical standards is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for establishing analytical standards for 2-Hexanoylthiophene, a key intermediate and building block in medicinal chemistry. This document outlines the necessary physicochemical characterization, proposes analytical methodologies for identity and purity assessment, and offers a comparison with potential alternative standards.

Physicochemical Characterization of this compound

An analytical standard must be thoroughly characterized to ensure its identity and quality. The fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄OSPubChem[1]
Molecular Weight 182.28 g/mol PubChem[1]
CAS Number 26447-67-6ChemicalBook[2]
Appearance Not specified (likely a liquid or low-melting solid)-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-
Solubility Not specified (expected to be soluble in organic solvents)-

Analytical Methodologies for Standard Qualification

The qualification of a chemical as an analytical standard requires rigorous testing to confirm its identity and determine its purity. The World Health Organization (WHO) provides general guidelines for the establishment of chemical reference substances, which emphasize a multi-faceted analytical approach.[3][4] The following sections outline recommended analytical techniques and generalized protocols for this compound.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the structural elucidation of organic molecules and is essential for confirming the identity of a candidate reference standard.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Thiophene H-3~7.1~132
Thiophene H-4~7.6~134
Thiophene H-5~7.7~128
Carbonyl Carbon-~192
α-CH₂~2.9~39
β-CH₂~1.7~24
γ-CH₂~1.3~31
δ-CH₂~1.3~22
ε-CH₃~0.9~14

Note: These are predicted values. Actual experimental values must be obtained for the candidate standard.

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for acquiring NMR spectra is crucial for reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of the this compound candidate standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 16-64.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively, providing unambiguous structural confirmation.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for determining the purity of an analytical standard and for identifying and quantifying any impurities.

Table 3: Comparison of Analytical Techniques for Purity Assessment

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other detection methods.
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for a wide range of compounds, including those that are not volatile.
Sensitivity High sensitivity, especially with selective ion monitoring (SIM).Good sensitivity, dependent on the detector used.
Identification Provides structural information from mass spectra, aiding in impurity identification.Identification is based on retention time and comparison with reference standards.
Quantification Excellent for quantitative analysis using an internal or external standard.Robust for quantitative analysis with proper calibration.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a stock solution of the this compound candidate standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet: Split/splitless injector at 250-280°C. A split injection is suitable for purity analysis.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes. This program should be optimized to achieve good separation of any potential impurities.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source and Quadrupole Temperatures: Typically 230°C and 150°C, respectively.

  • Data Analysis: Integrate the peak for this compound and any impurity peaks. Purity is typically reported as the area percent of the main peak. For more accurate quantification, a calibrated method with an internal standard should be used.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of the this compound candidate standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for aromatic ketones.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used. A starting point could be a gradient from 50% B to 95% B over 15-20 minutes. The mobile phase may be acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detector: UV detection at a wavelength where this compound has strong absorbance (to be determined by UV-Vis spectroscopy, likely in the range of 250-300 nm).

  • Data Analysis: Integrate the peak for this compound and any impurity peaks. Purity is reported as the area percent of the main peak. For accurate quantification, an external or internal standard calibration should be performed.

Comparison with Alternative Standards

While this compound may be the desired standard, it is useful to consider other commercially available thiophene derivatives or similar ketones that are already established as analytical standards. These can be used for method development and as benchmarks.

Table 4: Potential Alternative Analytical Standards

CompoundCAS NumberPurity (Typical)Key Analytical Use
Thiophene 110-02-1≥99.5% (GC)General reference standard for thiophene and its derivatives.[5]
2-Acetylthiophene 88-15-3≥98.0% (GC)Analytical standard for related thiophene ketones.[6]
2-Hexanone 591-78-6≥99.5% (GC)Analytical standard for aliphatic ketones, useful for comparing chromatographic behavior.[7][8]

The selection of an alternative standard depends on the specific application. For methods focused on the thiophene moiety, thiophene itself or 2-acetylthiophene would be relevant comparators. For methods focused on the hexanoyl chain, 2-hexanone could provide useful chromatographic information.

Workflow for Establishing an Analytical Standard

The process of establishing a new analytical standard is a systematic endeavor that requires careful planning and execution. The following diagram illustrates a typical workflow.

Establishing_Analytical_Standard start Obtain High-Purity This compound Candidate physchem Physicochemical Characterization (MP, BP, Density, etc.) start->physchem identity Identity Confirmation (NMR, MS) physchem->identity purity Purity Assessment (GC-MS, HPLC) identity->purity impurities Impurity Profiling (Structure Elucidation) purity->impurities If impurities > threshold quant Quantitative Analysis (qNMR, Mass Balance) purity->quant cert Generate Certificate of Analysis (Purity, Identity, Storage) quant->cert stability Stability Studies (Long-term, Accelerated) cert->stability end Established Analytical Standard stability->end

Caption: Workflow for the establishment of a new analytical reference standard.

This workflow begins with sourcing a high-purity candidate material and proceeds through comprehensive characterization, identity confirmation, and purity determination. Any significant impurities should be identified. Quantitative analysis provides an assigned purity value, which is then documented in a Certificate of Analysis. Finally, stability studies ensure the standard's integrity over time.

Conclusion

Establishing a reliable analytical standard for this compound is a critical step for its use in research and development. This guide provides a framework for the necessary characterization and analytical testing. By following a systematic approach that includes comprehensive physicochemical characterization, robust identity confirmation via NMR, and accurate purity assessment using chromatographic techniques like GC-MS and HPLC, researchers can confidently establish a well-characterized this compound analytical standard. This, in turn, will ensure the accuracy, precision, and reproducibility of future analytical work involving this important chemical entity.

References

Comparative Analysis of 2-Acylthiophenes in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for 2-acylthiophenes, with a focus on 2-acetylthiophene as a representative molecule due to the limited availability of specific data for 2-hexanoylthiophene. Thiophene derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceutical drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This document summarizes key experimental findings and provides detailed protocols for the evaluation of these biological activities to support further research and drug development efforts.

Data Presentation: Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is scarce in publicly available literature, extensive data exists for the closely related compound, 2-Acetylthiophene. This data provides a foundational understanding of the chemical characteristics of short-chain 2-acylthiophenes.

Table 1: Physicochemical Properties of 2-Acetylthiophene

PropertyValueReference
Molecular FormulaC₆H₆OS[2]
Molecular Weight126.17 g/mol [2]
AppearanceClear to yellow liquid[2]
Boiling Point214 °C[2]
Melting Point10-11 °C[2]

Table 2: Spectroscopic Data for 2-Acetylthiophene

SpectroscopyKey Peaks/ShiftsReference
¹H NMR (CDCl₃, 90 MHz) δ 7.6-7.7 (m, 2H, Thiophene-H), 7.1 (m, 1H, Thiophene-H), 2.56 (s, 3H, -COCH₃)[2][3]
¹³C NMR (CDCl₃, 25.16 MHz) δ 190.7, 144.5, 133.8, 132.6, 128.2, 26.8[2][4]
IR (KBr) ~1660 cm⁻¹ (C=O stretch), ~1410, 1360 cm⁻¹ (Thiophene ring stretch)[5]

Comparative Biological Activity

Thiophene derivatives are widely investigated for their pharmacological potential. The following tables summarize representative experimental data for various thiophene derivatives, illustrating their anti-inflammatory, antimicrobial, and cytotoxic activities.

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

CompoundAssayCell LineIC₅₀ / InhibitionReference
Tetrahydrobenzo[b]thiophene derivative 3a Nitric Oxide (NO) ProductionRAW 264.787.07 ± 1.22% inhibition at 50 µM[6]
Tetrahydrobenzo[b]thiophene derivative 3b Nitric Oxide (NO) ProductionRAW 264.780.39 ± 5.89% inhibition at 50 µM[6]
Tetrahydrobenzo[b]thiophene derivative 2a Nitric Oxide (NO) ProductionRAW 264.778.04 ± 2.86% inhibition at 50 µM[6]

Table 4: Antimicrobial Activity of Thiophene Derivatives

CompoundOrganismMIC (Minimum Inhibitory Concentration)Reference
Thiophene derivative 7 Pseudomonas aeruginosaMore potent than gentamicin (qualitative)[7]
Thiophene derivative 4a ESBL-producing E. coli>50 mg/well (Zone of Inhibition)[8]
Thiophene derivative 4c ESBL-producing E. coli>50 mg/well (Zone of Inhibition)[8]
Benzo[b]thiophene derivativesCandida albicans32 to 64 µg/mL[9]

Table 5: Cytotoxicity of Thiophene Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Thiophene derivative SB-200 MCF-7 (Breast Cancer)< 30 µM[10]
Fused Thiophene derivative 3b HePG-2 (Liver Cancer)Data available, specific value not cited[11]
Fused Thiophene derivative 4c MCF-7 (Breast Cancer)Data available, specific value not cited[11]
Thiophene derivative 5 A549 (Lung Cancer)10.67 ± 1.53 µM[12]
Thiophene derivative 5 C6 (Glioma)4.33 ± 1.04 µM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the synthesis of 2-acylthiophenes and for assessing their biological activities.

Synthesis of 2-Acetylthiophene

A common method for the synthesis of 2-acetylthiophene is the Friedel-Crafts acylation of thiophene with acetic anhydride.[13][14]

Procedure:

  • To a reaction vessel, add thiophene, acetic anhydride, and a catalyst (e.g., phosphoric acid).[14]

  • Heat the reaction mixture to 70-80°C for 3-5 hours.[14]

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, the product can be purified by direct rectification.[14]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[15][16][17]

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[15]

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[15]

  • Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15][16]

  • Measure the absorbance at 550 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[15]

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21]

Procedure:

  • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[18]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25][26]

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[26]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[26]

  • Measure the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis of 2-Acylthiophene cluster_bioassay Biological Activity Screening s1 Thiophene + Acylating Agent s3 Reaction s1->s3 s2 Catalyst (e.g., Lewis Acid) s2->s3 s4 Purification s3->s4 s5 2-Acylthiophene s4->s5 b1 Anti-inflammatory Assay (NO Production) s5->b1 Test Compound b2 Antimicrobial Assay (Broth Microdilution) s5->b2 Test Compound b3 Cytotoxicity Assay (MTT) s5->b3 Test Compound

Caption: General workflow from synthesis to biological screening of 2-acylthiophenes.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage stimulates iNOS Inducible Nitric Oxide Synthase (iNOS) Expression Macrophage->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation TestCompound 2-Acylthiophene (Test Compound) TestCompound->iNOS inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory target for test compounds.

mtt_assay_logic start Viable Cells step1 Mitochondrial Dehydrogenases start->step1 contain step2 MTT (Yellow, Soluble) step1->step2 reduce step3 Formazan (Purple, Insoluble) step2->step3 to step4 Solubilization (e.g., DMSO) step3->step4 end Colorimetric Measurement (Absorbance at 570 nm) step4->end

Caption: Logical flow of the MTT assay for determining cell viability.

References

A Comparative Guide to the Reactivity of 2-Hexanoylthiophene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Hexanoylthiophene and its principal isomer, 3-Hexanoylthiophene. Understanding the distinct reactivity profiles of these isomers is crucial for their application in medicinal chemistry and materials science, where the thiophene motif is a prevalent scaffold. This document summarizes key reactivity differences, supported by theoretical principles and available experimental data, to aid in the strategic design and synthesis of novel chemical entities.

Introduction

This compound and its isomers are key intermediates in the synthesis of a variety of organic compounds. The position of the hexanoyl group on the thiophene ring significantly influences the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. Thiophene, an aromatic heterocycle, exhibits a higher reactivity towards electrophilic substitution than benzene. The sulfur atom's lone pairs contribute to the aromatic system, increasing the electron density of the ring.

Electrophilic Aromatic Substitution: A Tale of Two Positions

The primary method for synthesizing acylthiophenes is the Friedel-Crafts acylation of thiophene. This reaction demonstrates a strong regioselectivity, favoring the substitution at the 2-position over the 3-position.

Theoretical Basis for Regioselectivity:

The preference for electrophilic attack at the C2 position of the thiophene ring is attributed to the greater resonance stabilization of the resulting cationic intermediate (sigma complex).[1][2]

  • Attack at C2: The positive charge can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures.

  • Attack at C3: The positive charge is delocalized over only two carbon atoms, leading to a less stable intermediate with only two major resonance contributors.[1][2]

This inherent reactivity difference dictates that the direct acylation of thiophene with hexanoyl chloride will predominantly yield this compound. The synthesis of 3-Hexanoylthiophene typically requires a more complex, multi-step synthetic route.

Comparative Reactivity Data

Reaction TypeThis compound3-HexanoylthiopheneRationale
Further Electrophilic Aromatic Substitution Less reactive. The deactivating hexanoyl group at C2 strongly deactivates the C5 position and moderately deactivates the C3 and C4 positions.More reactive (at specific positions). The hexanoyl group at C3 deactivates the adjacent C2 and C4 positions, but the C5 position remains relatively more activated for electrophilic attack.The deactivating effect of the acyl group is most pronounced at the ortho and para positions. In 2-acylthiophenes, this deactivates the entire ring more effectively.
Nucleophilic Addition to the Carbonyl Group Expected to be slightly more reactive.Expected to be slightly less reactive.The proximity of the electron-donating sulfur atom in the 2-position may slightly reduce the electrophilicity of the carbonyl carbon compared to the 3-position, where the sulfur's electronic influence is less direct. However, steric hindrance from the thiophene ring could also play a role.
Acidity of α-Protons Expected to be more acidic.Expected to be less acidic.The greater ability of the thiophene ring to stabilize a negative charge at the C2 position (as seen in the intermediate of electrophilic substitution) suggests that the α-protons of the hexanoyl group at C2 would be more acidic.
Oxidation (e.g., Baeyer-Villiger) Migratory aptitude of the thienyl group will influence the product ratio.Migratory aptitude of the thienyl group will influence the product ratio.The relative migratory aptitude of the 2-thienyl versus the 3-thienyl group in a Baeyer-Villiger oxidation would provide insight into their relative electron-donating abilities.

Note: The information in the table is based on established chemical principles and requires direct experimental validation for this compound and its isomers.

Experimental Protocols

Detailed experimental protocols for reactions involving acylthiophenes can be adapted from the literature on similar compounds.

Synthesis of 2-Acetylthiophene (Model for this compound)

This protocol describes the synthesis of a model compound, 2-acetylthiophene, via Friedel-Crafts acylation, which can be adapted for this compound by substituting acetic anhydride with hexanoyl chloride or anhydride.

Materials:

  • Thiophene

  • Acetic anhydride

  • Solid acid catalyst (e.g., Hβ zeolite)[3]

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine thiophene and acetic anhydride (e.g., a 1:3 molar ratio).[3]

  • Add the solid acid catalyst (e.g., Hβ zeolite).[3]

  • Heat the reaction mixture to a specified temperature (e.g., 60°C) and stir for a designated period.[3]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • Wash the organic phase with a suitable aqueous solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

  • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography to obtain 2-acetylthiophene.[3]

Note: The yield of 2-acetylthiophene can be very high (up to 98.6%) under optimized conditions.[3]

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and logical relationships pertinent to the chemistry of hexanoylthiophenes.

Electrophilic_Substitution_Pathway Thiophene Thiophene Intermediate_2 Cationic Intermediate (Attack at C2) Thiophene->Intermediate_2 More Stable Intermediate_3 Cationic Intermediate (Attack at C3) Thiophene->Intermediate_3 Less Stable Hexanoyl_Chloride Hexanoyl Chloride + AlCl3 Acylium_Ion Hexanoyl Acylium Ion Hexanoyl_Chloride->Acylium_Ion Acylium_Ion->Intermediate_2 Acylium_Ion->Intermediate_3 Product_2 This compound (Major Product) Intermediate_2->Product_2 Deprotonation Product_3 3-Hexanoylthiophene (Minor Product) Intermediate_3->Product_3 Deprotonation

Caption: Friedel-Crafts acylation of thiophene favors the 2-substituted product.

Nucleophilic_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Acylthiophene 2- or 3-Hexanoylthiophene Addition Nucleophilic Addition to Carbonyl Acylthiophene->Addition Nucleophile Nucleophile (e.g., Grignard, Ylide) Nucleophile->Addition Alkoxide Alkoxide Intermediate Addition->Alkoxide Alcohol Alcohol Product Alkoxide->Alcohol Protonation

Caption: General workflow for nucleophilic addition to a hexanoylthiophene.

Conclusion

The positional isomerism in hexanoylthiophenes leads to distinct reactivity profiles. This compound is the kinetically and thermodynamically favored product of direct acylation and is expected to exhibit different reactivity in subsequent transformations compared to 3-Hexanoylthiophene. The deactivating nature of the hexanoyl group will influence further substitutions on the thiophene ring, while the electronic environment of the carbonyl group will dictate the course of nucleophilic additions. Further quantitative experimental studies are necessary to fully elucidate the comparative reactivity of these important isomers for their strategic deployment in synthetic chemistry.

References

A Comparative Guide to the Properties of 2-Hexanoylthiophene for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of organic compounds is paramount for their effective application in synthesis and medicinal chemistry. This guide provides a comparative analysis of 2-Hexanoylthiophene, a key intermediate, against structurally related ketones. The data presented herein is compiled from various sources and is intended to facilitate informed decisions in experimental design and compound selection.

Physicochemical Properties: A Comparative Analysis

The selection of a chemical reagent or building block is often guided by its physical properties. The following table summarizes the key physicochemical data for this compound and three alternative ketones: 2-Acetylthiophene, 2-Benzoylthiophene, and 1-Phenyl-1-hexanone. These alternatives were chosen based on their structural similarity, offering variations in the acyl chain length and the nature of the aromatic ring system.

PropertyThis compound2-Acetylthiophene2-Benzoylthiophene1-Phenyl-1-hexanone
Molecular Formula C₁₀H₁₄OSC₆H₆OSC₁₁H₈OSC₁₂H₁₆O
Molecular Weight ( g/mol ) 182.28126.17188.25176.25
Melting Point (°C) Data not available10-1156-5825-26
Boiling Point (°C) 117-119 (at 1 Torr)214300265.1
Density (g/cm³) 1.0651.168 (at 25 °C)Data not available0.958 (at 25 °C)
Refractive Index (n²⁰/D) Data not available1.565Data not available1.5105

Spectroscopic Properties: A Comparative Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm), and signals for the hexanoyl chain protons in the aliphatic region (δ 0.9-3.0 ppm). The protons on the thiophene ring adjacent to the carbonyl group will be the most deshielded.

  • 2-Acetylthiophene ¹H NMR (CDCl₃, 90 MHz): δ 7.65 (dd, 1H), 7.60 (dd, 1H), 7.12 (dd, 1H), 2.56 (s, 3H).[1]

¹³C NMR: The carbon NMR spectrum of this compound will feature a signal for the carbonyl carbon in the downfield region (δ > 190 ppm). The carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm), and the aliphatic carbons of the hexanoyl chain will be observed in the upfield region.

  • 2-Acetylthiophene ¹³C NMR (CDCl₃, 25.16 MHz): δ 190.71, 144.52, 133.82, 132.61, 128.19, 26.83.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹), as well as C=C stretching of the thiophene ring (around 1400-1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound is expected to exhibit UV absorption due to the presence of the thiophene ring conjugated with the carbonyl group. The λmax would likely fall in the range of 250-300 nm, corresponding to π → π* and n → π* electronic transitions.

Experimental Protocols

The following are generalized experimental protocols for the determination of the physicochemical and spectroscopic properties discussed above.

Synthesis of this compound via Friedel-Crafts Acylation

A common method for the synthesis of 2-acylthiophenes is the Friedel-Crafts acylation of thiophene.

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve thiophene in a suitable dry solvent (e.g., benzene).

  • Cool the mixture to below 0°C in an ice bath.

  • Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), dropwise while maintaining the low temperature.[2]

  • Slowly add hexanoyl chloride to the reaction mixture.

  • After the addition is complete, allow the reaction to stir and gradually warm to room temperature.

  • Quench the reaction by carefully adding dilute hydrochloric acid.

  • Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution), and then dry it over an anhydrous drying agent (e.g., CaCl₂).[2]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[2]

Synthesis_Workflow Thiophene Thiophene ReactionMixture Reaction Mixture (cooled to <0°C) Thiophene->ReactionMixture HexanoylChloride Hexanoyl Chloride HexanoylChloride->ReactionMixture Solvent Dry Benzene Solvent->ReactionMixture Catalyst SnCl₄ Catalyst->ReactionMixture Quenching Quenching (10% HCl) ReactionMixture->Quenching Stirring Workup Aqueous Workup (Washing & Drying) Quenching->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

NMR Spectroscopy

Sample Preparation (Liquid):

  • Dissolve approximately 10-20 mg of the liquid sample in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of the liquid sample directly onto the center of a clean, dry salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • If using a salt plate, place a second plate on top to create a thin film.

Data Acquisition:

  • Record a background spectrum of the clean, empty sample holder.

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

UV-Visible Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

  • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

  • Place the cuvettes in the spectrophotometer.

  • Record the absorbance spectrum over the desired wavelength range (typically 200-400 nm).

Conclusion

This guide provides a comparative overview of the key properties of this compound and its analogs. While a complete experimental dataset for this compound is not currently available, the provided information on its synthesis, expected spectroscopic characteristics, and the properties of related compounds offers a valuable resource for researchers. The detailed experimental protocols serve as a practical reference for the characterization of this and similar compounds in the laboratory.

References

Safety Operating Guide

Proper Disposal of 2-Hexanoylthiophene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-Hexanoylthiophene as a flammable and potentially hazardous chemical. Proper personal protective equipment and adherence to regulated waste disposal protocols are essential.

Summary of Key Hazards and Properties

Based on analogous compounds, this compound is likely to exhibit the following properties. This information should guide handling and disposal procedures.

PropertyAnticipated Hazard/Characteristic
Physical State Liquid
Flammability Flammable liquid. Vapors may be heavier than air and travel to a source of ignition.
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the eyes, skin, and respiratory tract. Potential for long-term health effects with prolonged exposure.
Reactivity May react with strong oxidizing agents.

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A 1. Collect Waste Collect all this compound waste, including contaminated materials. B 2. Segregate Waste Keep separate from incompatible materials (e.g., strong oxidizers). A->B Segregation is key C 3. Use Approved Container Transfer waste to a properly sealed, chemical-resistant container. B->C Proper containment D 4. Label Container Clearly label with 'Hazardous Waste,' 'Flammable Liquid,' and the full chemical name. C->D Accurate labeling E 5. Temporary Storage Store in a designated, well-ventilated, and cool area away from ignition sources. D->E Safe storage F 6. Professional Disposal Arrange for pickup by a licensed hazardous waste disposal company. E->F Final disposal

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocols for Safe Disposal

1. Waste Collection:

  • Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats).

  • Do not mix with other waste streams at the point of generation.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and contaminated soil into a sealed container for disposal as hazardous waste.

3. Final Disposal:

  • Never dispose of this compound down the drain or in regular trash.

  • The designated hazardous waste container should be kept closed except when adding waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and local regulations for any additional requirements.

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hexanoylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 2-Hexanoylthiophene, ensuring the well-being of laboratory personnel and the integrity of your research. Due to the limited specific toxicity data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is strongly recommended, assuming hazards similar to other acylated thiophenes.

Hazard Analysis and Personal Protective Equipment

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides good resistance to a range of chemicals. Double gloving is recommended for enhanced protection.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors.
Body Protection A lab coat worn over full-length clothing.Prevents skin contact with spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when working outside of a certified chemical fume hood or with heated material.

Note: Always inspect gloves for any signs of degradation or perforation before use.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination. The following step-by-step protocols should be strictly adhered to.

Experimental Workflow
  • Preparation:

    • Work within a certified chemical fume hood.

    • Ensure all necessary PPE is correctly worn.

    • Have spill containment materials readily available.

    • Label all containers with the full chemical name and any known hazard warnings.

  • Handling and Use:

    • Avoid direct contact with the skin and eyes.

    • Do not inhale vapors.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with this compound with an appropriate solvent (e.g., isopropanol or ethanol).

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a separate, sealed, and labeled solid waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

Visualizing the Safety Protocol

To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_use Use Smallest Quantity prep_spill->handle_use handle_contain Keep Containers Closed handle_use->handle_contain decon_surface Clean Work Surfaces handle_contain->decon_surface decon_hands Wash Hands Thoroughly decon_surface->decon_hands disp_liquid Collect Liquid Waste decon_hands->disp_liquid disp_solid Collect Solid Waste disp_liquid->disp_solid disp_ehs Contact EHS for Pickup disp_solid->disp_ehs

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Always consult your institution's specific safety protocols and the most current SDS for any chemical before beginning work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.